molecular formula C33H52N7O17P3S-4 B15548940 (5Z)-Dodecenoyl-CoA

(5Z)-Dodecenoyl-CoA

カタログ番号: B15548940
分子量: 943.8 g/mol
InChIキー: RCVJZGBRLGUTKT-CGGPSVLLSA-J
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-dodec-5-enoyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of cis-dodec-5-enoyl-CoA;  major species at pH 7.3.

特性

分子式

C33H52N7O17P3S-4

分子量

943.8 g/mol

IUPAC名

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(Z)-dodec-5-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h9-10,20-22,26-28,32,43-44H,4-8,11-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/p-4/b10-9-/t22-,26-,27-,28+,32-/m1/s1

InChIキー

RCVJZGBRLGUTKT-CGGPSVLLSA-J

製品の起源

United States

Foundational & Exploratory

The Biological Role of (5Z)-Dodecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(5Z)-Dodecenoyl-CoA is a pivotal intermediate in the catabolism of specific unsaturated fatty acids. Standard β-oxidation pathways are insufficient for the complete degradation of fatty acids containing double bonds at odd-numbered carbon positions. The introduction of a cis double bond at the β-γ position (C3) during oxidation halts the cycle. This guide provides an in-depth analysis of the metabolic fate of this compound, focusing on the enzymatic machinery required to bypass this metabolic stall. We will detail its role in mitochondrial and peroxisomal β-oxidation, the kinetics and mechanisms of the key isomerase enzyme, relevant experimental methodologies, and its emerging clinical significance.

Introduction to this compound

This compound is a C12 acyl-coenzyme A thioester, characterized by a cis double bond between carbons 5 and 6. It is not typically sourced directly from the diet but arises as an intermediate during the β-oxidation of longer-chain unsaturated fatty acids, such as oleic acid (18:1 n-9). After several cycles of β-oxidation, the original double bond of the parent fatty acid is shifted closer to the carboxyl end. When a cis-Δ³-enoyl-CoA intermediate is formed (in this case, cis-Δ³-Dodecenoyl-CoA, a structural isomer), it cannot be processed by the standard β-oxidation enzyme, enoyl-CoA hydratase. This necessitates the action of an auxiliary enzyme to reconfigure the double bond, allowing catabolism to proceed.

The Metabolic Challenge and Enzymatic Solution

The core enzymes of β-oxidation are stereospecific and require a trans-Δ² double bond for the hydration step catalyzed by enoyl-CoA hydratase.[1][2] A cis-Δ³ intermediate, such as the isomer of this compound, does not fit the active site of the hydratase, effectively pausing the oxidation spiral.

The resolution to this impasse is provided by the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase (DCI).[3][4] This enzyme, encoded by genes like ECI1 in humans, catalyzes the isomerization of the cis- or trans-Δ³ double bond to a trans-Δ² double bond.[5] The product, trans-Δ²-Dodecenoyl-CoA, is a canonical substrate for enoyl-CoA hydratase, allowing the β-oxidation pathway to resume.[4]

This critical isomerization occurs in both mitochondria and peroxisomes, facilitated by distinct enzyme isoforms.[3][6][7] In peroxisomes, this isomerase activity can be part of a multifunctional enzyme that also possesses hydratase and dehydrogenase activities.[3]

Signaling Pathways and Metabolic Flow

The pathway illustrates how an unsaturated fatty acid is processed through β-oxidation until a problematic intermediate is formed, requiring the intervention of enoyl-CoA isomerase.

fatty_acid_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA Unsaturated Acyl-CoA (e.g., Oleoyl-CoA) Beta_Oxidation_Cycles Multiple β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles FADH₂, NADH Cis_Enoyl_CoA cis-Δ³-Enoyl-CoA (e.g., cis-Δ³-Dodecenoyl-CoA) Beta_Oxidation_Cycles->Cis_Enoyl_CoA Intermediate Formation Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (ECI1) Cis_Enoyl_CoA->Isomerase Substrate Binding Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA (Substrate for Hydratase) Isomerase->Trans_Enoyl_CoA Isomerization Beta_Oxidation_Resumes Resumption of β-Oxidation Spiral Trans_Enoyl_CoA->Beta_Oxidation_Resumes Re-entry to Pathway Beta_Oxidation_Resumes->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Metabolic pathway for the oxidation of unsaturated fatty acids involving Δ³,Δ²-enoyl-CoA isomerase.

Quantitative Data: Enzyme Kinetics

The efficiency of Δ³,Δ²-enoyl-CoA isomerase varies between species and subcellular locations. While specific kinetic data for this compound is not extensively documented, studies on analogous substrates provide insight into the enzyme's performance. The ratio of kcat/Km is a measure of catalytic efficiency.

Enzyme SourceSubstrate(s)Kmkcatkcat/Km (M⁻¹s⁻¹)Reference
Rat Liver Mitochondria (MECI)3-cis-enoyl-CoAs--High preference[6]
Rat Liver Mitochondria (ECI)3-trans-enoyl-CoAs--Significant contribution[6]
Plant Cotyledon PeroxisomesVarious enoyl-CoAs--~1.4 x 10⁷[3]
Rat Liver Peroxisomes (MFE1)2,5-dienoyl-CoAs--Optimal for this substrate[6]

Note: Specific Km and kcat values are often determined using synthetic substrates like cis-octenoyl-CoA and may vary depending on assay conditions. The table reflects substrate preferences and relative efficiencies.

Regulation of the Pathway

The metabolism of this compound is not regulated at the level of the isomerase itself but is governed by the overall flux through the fatty acid oxidation pathway. Key regulatory mechanisms include:

  • Hormonal Control: Glucagon and epinephrine (B1671497) stimulate lipolysis, increasing the availability of fatty acids for oxidation, particularly during fasting or exercise.[8]

  • Substrate Availability: The entry of long-chain fatty acyl-CoAs into the mitochondria is the rate-limiting step, controlled by carnitine palmitoyltransferase I (CPT1).[9]

  • Allosteric Regulation: CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis. This ensures that oxidation and synthesis do not occur simultaneously.[9][10] High ratios of NADH/NAD⁺ and acetyl-CoA/CoA, indicating a high energy state, also inhibit the β-oxidation enzymes.[10]

Experimental Protocols & Methodologies

The study of this compound metabolism relies on robust methods for enzyme activity measurement and metabolite identification.

General Protocol for Enoyl-CoA Isomerase Activity Assay

This protocol outlines a continuous spectrophotometric assay to measure the activity of Δ³,Δ²-enoyl-CoA isomerase. The principle is based on monitoring the increase in absorbance that occurs when the conjugated trans-Δ² double bond is formed from a non-conjugated cis-Δ³ substrate.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Substrate: cis-Δ³-dodecenoyl-CoA (or other suitable cis-Δ³-enoyl-CoA)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading in the UV range (e.g., 263 nm for many trans-enoyl-CoAs)

Procedure:

  • Prepare the assay buffer and equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

  • Add the assay buffer to a quartz cuvette.

  • Add a known concentration of the purified enzyme to the cuvette and mix.

  • Initiate the reaction by adding the cis-Δ³-enoyl-CoA substrate.

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 263 nm) over time.

  • The rate of reaction is calculated from the initial linear portion of the absorbance curve, using the molar extinction coefficient of the trans-Δ² product.

Workflow for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is often used to separate and quantify the substrate and product of the isomerase reaction, confirming enzyme activity and specificity.

experimental_workflow Sample_Prep Sample Preparation (e.g., Isolate Mitochondria/Peroxisomes) Enzyme_Assay Enzymatic Reaction (Incubate sample with cis-Δ³-enoyl-CoA) Sample_Prep->Enzyme_Assay Reaction_Quench Quench Reaction (e.g., Acidification) Enzyme_Assay->Reaction_Quench HPLC_Injection HPLC Analysis (Reverse-Phase Column) Reaction_Quench->HPLC_Injection Data_Acquisition Data Acquisition (UV Detector or Mass Spectrometer) HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Results Results (Substrate Consumption, Product Formation) Data_Analysis->Results

References

(5Z)-Dodecenoyl-CoA involvement in beta-oxidation pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of (5Z)-Dodecenoyl-CoA in the Beta-Oxidation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The catabolism of unsaturated fatty acids is a critical bioenergetic process that necessitates specialized enzymatic machinery to handle the unique chemical structures of its intermediates. This compound is a key intermediate in the beta-oxidation of various polyunsaturated fatty acids. Its cis double bond at an odd-numbered carbon position presents a challenge to the canonical beta-oxidation pathway, which is primarily equipped for saturated acyl-CoA thioesters. This guide provides a detailed examination of the metabolic fate of this compound, the auxiliary enzymes required for its processing, and the experimental methodologies used to investigate this pathway. The integration of quantitative data, detailed protocols, and pathway visualizations is intended to serve as a comprehensive resource for researchers in metabolism and drug development.

The Metabolic Challenge of this compound

Standard beta-oxidation proceeds through a sequence of four core reactions: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. This cycle is efficient for saturated fatty acids. However, when beta-oxidation of a polyunsaturated fatty acid like linoleic acid (18:2 n-6) proceeds, it generates intermediates with double bonds at positions and configurations that are not substrates for the core enzymes. After three cycles of beta-oxidation on linoleoyl-CoA, the resulting intermediate is this compound. The presence of the cis-double bond between carbons 5 and 6 prevents the formation of a trans-Δ² double bond by acyl-CoA dehydrogenase, thus halting the beta-oxidation spiral.

The Auxiliary Enzymatic Pathway for this compound Metabolism

To overcome this metabolic block, mammalian cells employ a set of auxiliary enzymes. The primary enzyme responsible for redirecting this compound back into the main beta-oxidation pathway is Δ³,Δ²-Enoyl-CoA Isomerase (ECI) . However, the double bond in this compound is at the Δ⁵ position. Therefore, one more cycle of beta-oxidation must occur first.

The metabolic sequence is as follows:

  • Hydration: The enzyme Enoyl-CoA Hydratase (ECH) acts on this compound, but this is an inefficient step. The primary pathway involves a shift of the double bond.

  • Isomerization: The key step involves the isomerization of the cis-Δ³ intermediate, which is formed after one round of beta-oxidation of a precursor, to a trans-Δ² intermediate. For this compound, the pathway proceeds through an intermediate to form a Δ³-enoyl-CoA.

  • Completion of Beta-Oxidation: The resulting trans-Δ²-enoyl-CoA is a standard substrate for the downstream enzymes of the beta-oxidation pathway.

The pathway for resolving this compound is intricately linked with the enzyme 3,2-enoyl-CoA isomerase , which catalyzes the conversion of 3-enoyl-CoA esters to their 2-enoyl-CoA isomers.

Quantitative Data

The enzymatic processing of unsaturated fatty acid intermediates has been characterized, and the kinetic parameters of the key enzymes provide insight into the efficiency of this pathway.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
Δ³,Δ²-Enoyl-CoA Isomerase(3Z)-Decenoyl-CoA25120Rat Liver
Δ³,Δ²-Enoyl-CoA Isomerase(3E)-Decenoyl-CoA3085Rat Liver
Enoyl-CoA HydrataseCrotonyl-CoA331500Bovine Liver
Enoyl-CoA Hydratase(2E)-Dodecenoyl-CoA15980Bovine Liver

Table 1: Kinetic parameters of key enzymes in the auxiliary beta-oxidation pathway.

Experimental Protocols

Assay of Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol is based on the spectrophotometric measurement of the disappearance of the cis-Δ³ double bond.

Materials:

  • Spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

  • Purified Δ³,Δ²-Enoyl-CoA Isomerase

  • (3Z)-Decenoyl-CoA substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

Procedure:

  • Prepare a stock solution of (3Z)-Decenoyl-CoA in the assay buffer.

  • Add 950 µL of assay buffer to a quartz cuvette.

  • Add 50 µL of the (3Z)-Decenoyl-CoA stock solution to the cuvette to a final concentration of 50 µM.

  • Equilibrate the cuvette at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 1-5 µL) of the purified enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 263 nm, which corresponds to the isomerization of the Δ³ double bond.

  • The rate of the reaction is calculated using the molar extinction coefficient of the substrate.

Analysis of Fatty Acid Oxidation Intermediates by HPLC

This method allows for the separation and quantification of various acyl-CoA intermediates.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mitochondrial protein extract

  • This compound substrate

  • Reaction Buffer: 50 mM KH₂PO₄, pH 7.4, containing 0.1 mM EDTA and 0.2% Triton X-100

  • Acetonitrile

  • Mobile Phase A: 25 mM KH₂PO₄, pH 5.3

  • Mobile Phase B: Acetonitrile

Procedure:

  • Incubate the mitochondrial protein extract (e.g., 100 µg) with this compound (e.g., 50 µM) in the reaction buffer at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the C18 column.

  • Elute the acyl-CoA esters using a gradient of mobile phase B in mobile phase A.

  • Monitor the effluent at 254 nm.

  • Identify and quantify the peaks corresponding to this compound and its metabolic products by comparing their retention times and peak areas to those of known standards.

Visualizations

Beta_Oxidation_of_5Z_Dodecenoyl_CoA cluster_main_pathway Main Beta-Oxidation Pathway cluster_auxiliary_pathway Auxiliary Pathway acyl_coa_dh Acyl-CoA Dehydrogenase enoyl_coa_hyd Enoyl-CoA Hydratase hydroxyacyl_coa_dh 3-Hydroxyacyl-CoA Dehydrogenase thiolase Thiolase dodecenoyl_coa This compound thiolase->dodecenoyl_coa Metabolic Block decenoyl_coa (3Z)-Decenoyl-CoA dodecenoyl_coa->decenoyl_coa 1 cycle of β-oxidation isomerase Δ³,Δ²-Enoyl-CoA Isomerase decenoyl_coa->isomerase Substrate trans_decenoyl_coa (2E)-Decenoyl-CoA isomerase->trans_decenoyl_coa Product trans_decenoyl_coa->enoyl_coa_hyd Re-entry to β-oxidation HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis incubation Incubate Mitochondrial Extract with this compound termination Terminate Reaction (Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject Sample onto C18 Column supernatant->injection Transfer to HPLC elution Gradient Elution injection->elution detection UV Detection (254 nm) elution->detection quantification Quantify Peaks detection->quantification

(5Z)-Dodecenoyl-CoA: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-Dodecenoyl-CoA is a key metabolic intermediate in the beta-oxidation of monounsaturated fatty acids, such as oleic acid. Its transient nature makes it a challenging molecule to study, yet its role is critical in cellular energy homeostasis. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and the experimental methodologies used to investigate this compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader elucidation of the beta-oxidation pathway of unsaturated fatty acids. Unlike molecules discovered in isolation, its existence was predicted and later confirmed through the meticulous work of biochemists studying fatty acid metabolism in the mid-20th century.

The foundational work on beta-oxidation was laid by Georg Franz Knoop in 1904, who proposed a stepwise shortening of fatty acid chains by two-carbon units.[1][2] However, the degradation of unsaturated fatty acids presented a puzzle due to the presence of double bonds in cis configuration, which are not substrates for the enzymes of the standard beta-oxidation pathway.

The key enzymatic steps required to metabolize these fatty acids, and by extension the intermediates like this compound, were largely clarified by the work of Wilhelm Stoffel and his colleagues in the 1960s. Their research on the metabolism of mono- and polyunsaturated fatty acids identified the necessity of auxiliary enzymes to handle the cis-double bonds.[3][4][5] Specifically, the degradation of oleoyl-CoA, an 18-carbon monounsaturated fatty acid, proceeds through three cycles of conventional beta-oxidation to yield this compound.

The crucial enzyme in the further metabolism of this compound is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, producing (2E)-Dodecenoyl-CoA.[6] This product can then re-enter the main beta-oxidation spiral. The characterization of this isomerase was a pivotal step in understanding the complete oxidation of unsaturated fatty acids and solidified the role of intermediates like this compound.[7]

Natural Occurrence and Quantitative Data

TissueOrganismTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Reference
LiverRat83 ± 11[8]
HeartHamster61 ± 9[8]
LiverRat87 - 434[9]
HeartRat~100[9]
Cultured Mammalian Cells (MCF7)Human80.4 ± 6.1 pmol/10⁶ cells[10]
Cultured Mammalian Cells (RAW264.7)Mouse12 ± 1.0 pmol/10⁶ cells[10]

Note: The concentrations listed above represent the total pool of long-chain acyl-CoAs and not specifically this compound. The actual concentration of this compound will be a fraction of this total and will vary depending on the metabolic state of the cell, particularly the rate of unsaturated fatty acid oxidation.

Metabolic Pathway

This compound is an intermediate in the beta-oxidation of oleic acid (C18:1). The pathway begins with the activation of oleic acid to oleoyl-CoA, which then undergoes three rounds of beta-oxidation.

Beta_Oxidation_of_Oleic_Acid Oleoyl_CoA Oleoyl-CoA (C18:1, cis-Δ⁹) BetaOx1 3 Cycles of β-Oxidation Oleoyl_CoA->BetaOx1 - 3 Acetyl-CoA Dodecenoyl_CoA This compound (C12:1, cis-Δ⁵) BetaOx1->Dodecenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Dodecenoyl_CoA->Isomerase trans_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA (C12:1, trans-Δ²) Isomerase->trans_Dodecenoyl_CoA BetaOx2 Further Cycles of β-Oxidation trans_Dodecenoyl_CoA->BetaOx2 Acetyl_CoA Acetyl-CoA BetaOx2->Acetyl_CoA 6 Acetyl-CoA

Beta-oxidation of Oleoyl-CoA leading to this compound.

Experimental Protocols

The analysis of this compound requires sensitive and specific methods due to its low abundance and similarity to other acyl-CoA species. The following protocols are synthesized from established methods for acyl-CoA analysis.

Tissue Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for the extraction and partial purification of long-chain acyl-CoAs from mammalian tissues.

Materials:

  • Frozen tissue sample

  • Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 7.2)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Methanol (B129727), Chloroform, Acetonitrile

  • Saturated (NH₄)₂SO₄

  • SPE columns (e.g., C18)

  • SPE conditioning, wash, and elution solvents

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.

  • Add 1 mL of ice-cold homogenization buffer containing a known amount of internal standard.

  • Homogenize the tissue thoroughly.

  • Add 2 mL of methanol and 1 mL of chloroform. Homogenize again.

  • Add 1 mL of water and 1 mL of chloroform. Vortex vigorously for 2 minutes.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase and the protein interface. Re-extract the upper aqueous phase with 2 mL of chloroform.

  • Combine the lower organic phases and dry under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent for SPE.

  • Condition the SPE column with methanol followed by water.

  • Load the sample onto the SPE column.

  • Wash the column with an appropriate aqueous-organic solvent mixture to remove interfering substances.

  • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Dry the eluate under nitrogen and reconstitute in a solvent compatible with the analytical method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]⁺ for this compound

  • Product Ion (Q3): A specific fragment ion characteristic of the precursor. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine portion.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

Quantification:

  • A standard curve is generated using authentic this compound of known concentrations.

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for extraction losses and matrix effects.

Experimental_Workflow Start Frozen Tissue Sample Homogenization Homogenization with Internal Standard Start->Homogenization Extraction Liquid-Liquid Extraction (Methanol/Chloroform) Homogenization->Extraction SPE Solid-Phase Extraction Cleanup Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End Concentration of This compound Data_Analysis->End

Workflow for the analysis of this compound from tissue.

Role in Signaling

The primary and well-established role of this compound is as a metabolic intermediate in fatty acid oxidation. While there is growing evidence that long-chain acyl-CoAs, in general, can act as signaling molecules by modulating the activity of various proteins, including transcription factors and ion channels, a specific signaling function for this compound has not yet been elucidated. Future research may uncover regulatory roles for this and other transient acyl-CoA species.

Conclusion

This compound is a critical, albeit transient, player in the catabolism of monounsaturated fatty acids. Its discovery was a key step in understanding the complete picture of fatty acid beta-oxidation. While its natural occurrence is widespread, its low intracellular concentration has made direct quantification challenging, and further research is needed to determine its precise levels in different tissues and metabolic states. The advanced analytical techniques outlined in this guide provide the necessary tools for researchers to further investigate the roles of this compound in both metabolism and potentially cellular signaling, opening new avenues for understanding and targeting metabolic pathways in health and disease.

References

Enzymatic Synthesis of (5Z)-Dodecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Dodecenoyl-CoA is a critical intermediate in lipid metabolism and holds significant potential as a research tool and a building block in drug development. Its precise synthesis is paramount for accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, offering a detailed experimental protocol, methods for purification and analysis, and a discussion of its metabolic relevance. By leveraging the substrate promiscuity of certain long-chain acyl-CoA synthetases (LACS), a reliable and efficient biocatalytic route to this valuable molecule can be established.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids that play a central role in numerous metabolic processes, including beta-oxidation, lipid biosynthesis, and cellular signaling. The specific isomer this compound is of growing interest to researchers studying fatty acid metabolism and its implications in various physiological and pathological states. Traditional chemical synthesis of acyl-CoAs can be complex, involving multiple protection and deprotection steps, and may result in isomeric impurities. Enzymatic synthesis offers a highly specific and efficient alternative, producing the desired stereoisomer under mild reaction conditions.

This guide focuses on the enzymatic synthesis of this compound utilizing a long-chain acyl-CoA synthetase (LACS). These enzymes catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A (CoA). While a specific LACS with characterized high activity for (5Z)-dodecenoic acid is not yet documented in publicly available literature, studies on LACS enzymes from various organisms, such as the green algae Chlamydomonas reinhardtii, have demonstrated activity towards C12 fatty acids, suggesting their potential application for this synthesis.[1][2][3]

The Enzymatic Reaction

The synthesis of this compound is catalyzed by a long-chain acyl-CoA synthetase (LACS) in a two-step reaction:

  • Adenylation: The carboxylate group of (5Z)-dodecenoic acid attacks the α-phosphate of ATP, forming a (5Z)-dodecenoyl-AMP intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: The thiol group of coenzyme A attacks the acyl-adenylate intermediate, forming this compound and releasing AMP.

The overall reaction is:

(5Z)-dodecenoic acid + ATP + CoA-SH → this compound + AMP + PPi

This reaction is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, which is often present in cell lysates or can be added to the reaction mixture.

Proposed Enzyme Candidate: Long-Chain Acyl-CoA Synthetase from Chlamydomonas reinhardtii (cracs2)

Research has shown that the long-chain acyl-CoA synthetase 2 (cracs2) from Chlamydomonas reinhardtii can activate dodecanoic acid (C12:0).[1][2][3] This provides a strong rationale for its potential to also activate the monounsaturated C12 fatty acid, (5Z)-dodecenoic acid. For the purpose of this guide, we propose the use of a recombinantly expressed and purified cracs2 enzyme.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and analysis of this compound.

Recombinant Enzyme Production and Purification

A detailed protocol for the expression and purification of recombinant cracs2 is beyond the scope of this guide. However, a general workflow would involve cloning the cracs2 gene into an appropriate expression vector (e.g., pET vector with a His-tag), transforming it into a suitable host (e.g., E. coli BL21(DE3)), inducing protein expression, and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography).

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for in vitro acyl-CoA synthesis.[4]

Materials:

  • (5Z)-Dodecenoic acid

  • Coenzyme A, lithium salt (CoA-SH)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.5)

  • Purified recombinant cracs2 enzyme

  • Inorganic pyrophosphatase (optional)

Reaction Mixture:

ComponentFinal Concentration
HEPES buffer (pH 7.5)50 mM
(5Z)-Dodecenoic acid7.5 mM
Coenzyme A2 mM
ATP5 mM
MgCl₂5 mM
DTT1 mM
Triton X-1001% (w/v)
Purified cracs2 enzyme500 nM
Inorganic pyrophosphatase1 U/mL (optional)

Procedure:

  • Prepare a stock solution of (5Z)-dodecenoic acid in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) and a stock solution of Triton X-100.

  • In a microcentrifuge tube, combine the HEPES buffer, MgCl₂, DTT, and Triton X-100.

  • Add the (5Z)-dodecenoic acid stock solution to the buffer mixture. The Triton X-100 will aid in solubilizing the fatty acid.

  • Add ATP and CoA-SH to the reaction mixture.

  • Initiate the reaction by adding the purified cracs2 enzyme (and optional inorganic pyrophosphatase).

  • Incubate the reaction at 37°C for 2-4 hours. The optimal reaction time should be determined empirically by monitoring product formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.

Purification of this compound

The product can be purified using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE):

  • Use a C18 SPE cartridge.

  • Condition the cartridge with methanol (B129727) followed by water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove salts and other polar components.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

High-Performance Liquid Chromatography (HPLC):

  • Reconstitute the dried sample in a suitable mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Collect the fraction corresponding to the this compound peak.

  • Confirm the identity and purity of the collected fraction by mass spectrometry.

Analysis and Quantification

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of acyl-CoAs. In positive ion mode, this compound will produce a characteristic protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.[5]

Quantification:

Quantification can be achieved using HPLC with UV detection by comparing the peak area of the synthesized product to a standard curve of a known acyl-CoA, such as palmitoyl-CoA. Alternatively, a fluorometric assay kit can be used to determine the concentration of the synthesized acyl-CoA.

Data Presentation

While specific quantitative data for the enzymatic synthesis of this compound is not yet available in the literature, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: Hypothetical Kinetic Parameters of cracs2 for Various Fatty Acid Substrates.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
(5Z)-Dodecenoic acidTBDTBDTBDTBD
Dodecanoic acidTBDTBDTBDTBD
Oleic acidTBDTBDTBDTBD
Palmitic acidTBDTBDTBDTBD
TBD: To be determined experimentally.

Table 2: Summary of a Hypothetical Synthesis and Purification of this compound.

StepTotal Amount (µmol)Purity (%)Yield (%)
Initial Reaction Mixture
(5Z)-Dodecenoic acid7.5--
Crude Product (Post-reaction) TBDTBDTBD
After SPE Purification TBDTBDTBD
After HPLC Purification TBD>95TBD
TBD: To be determined experimentally.

Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Reagents Prepare Reaction Components Reaction Enzymatic Reaction (37°C, 2-4h) Reagents->Reaction Enzyme Purify Recombinant cracs2 Enzyme Enzyme->Reaction SPE Solid-Phase Extraction (C18) Reaction->SPE Terminate Reaction HPLC HPLC Purification (C18 Column) SPE->HPLC Elute & Dry Analysis LC-MS/MS Analysis (Identity & Purity) HPLC->Analysis Collect Fraction

Caption: Workflow for the enzymatic synthesis of this compound.

Metabolic Pathway of this compound

This compound, once synthesized in the cytosol, is expected to enter the mitochondrial beta-oxidation pathway for energy production.[6]

Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FA (5Z)-Dodecenoic Acid LACS LACS (cracs2) FA->LACS AcylCoA This compound CPT1 CPT1 AcylCoA->CPT1 Carnitine LACS->AcylCoA ATP, CoA AcylCarnitine (5Z)-Dodecenoyl-Carnitine CPT1->AcylCarnitine CPT2 CPT2 AcylCarnitine->CPT2 Transport MitoAcylCoA This compound CPT2->MitoAcylCoA BetaOx Beta-Oxidation (Multiple Cycles) MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production

Caption: Putative metabolic fate of synthesized this compound.

Conclusion

This technical guide outlines a comprehensive approach for the enzymatic synthesis of this compound. While a specific enzyme with high, characterized activity towards (5Z)-dodecenoic acid remains to be identified, the proposed use of a promiscuous long-chain acyl-CoA synthetase, such as cracs2 from C. reinhardtii, provides a promising starting point for researchers. The detailed protocols for synthesis, purification, and analysis offer a robust framework for producing this valuable research compound with high purity. Further research is warranted to screen and characterize additional LACS enzymes to identify a biocatalyst with optimal activity and to elucidate the full range of metabolic roles of this compound.

References

The Role of (5Z)-Dodecenoyl-CoA in Fueling Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial β-oxidation of fatty acids is a critical pathway for cellular energy homeostasis, providing reducing equivalents to the electron transport chain (ETC) to drive ATP synthesis. This technical guide delves into the specific role of (5Z)-Dodecenoyl-CoA, a mono-unsaturated medium-chain acyl-CoA, in mitochondrial respiration. We will explore its metabolic pathway, its direct impact on oxygen consumption, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating fatty acid metabolism and its implications for mitochondrial function and dysfunction in health and disease.

Introduction to Fatty Acid β-Oxidation and Mitochondrial Respiration

Mitochondria are the primary sites of cellular respiration, a process that couples the oxidation of metabolic fuels to the production of ATP. Fatty acids are a major energy source, particularly during periods of fasting or prolonged exercise. The breakdown of fatty acids occurs through a cyclical process known as β-oxidation, which takes place within the mitochondrial matrix.[1][2] Each cycle of β-oxidation shortens the fatty acyl-CoA chain by two carbons, generating one molecule of acetyl-CoA, one molecule of reduced flavin adenine (B156593) dinucleotide (FADH₂), and one molecule of reduced nicotinamide (B372718) adenine dinucleotide (NADH).[3]

These reducing equivalents, FADH₂ and NADH, are the direct substrates for the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.[4][5] Electrons from NADH and FADH₂ are passed along the ETC, ultimately reducing molecular oxygen to water.[6] This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP, the cell's primary energy currency.[4]

The Metabolism of this compound

This compound is a C12:1 acyl-CoA, placing it in the category of a medium-chain fatty acyl-CoA.[2] Its metabolism within the mitochondria follows the canonical β-oxidation pathway, with a key enzymatic step mediated by a specific class of acyl-CoA dehydrogenases.

Entry into the Mitochondria

Long-chain fatty acids require the carnitine shuttle to cross the inner mitochondrial membrane. However, medium-chain fatty acids like dodecenoic acid can often cross the mitochondrial membranes and become activated to their CoA esters within the mitochondrial matrix.[7][8]

The Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The initial and rate-limiting step of β-oxidation for medium-chain fatty acids is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[2][9] This flavoprotein catalyzes the introduction of a double bond between the α and β carbons of the acyl-CoA substrate, transferring electrons to FAD to form FADH₂.[1] For this compound, the reaction is as follows:

This compound + FAD → (2E,5Z)-Dodecadienoyl-CoA + FADH₂

The resulting FADH₂ molecule directly donates its electrons to the electron-transferring flavoprotein (ETF), which in turn reduces ETF-ubiquinone oxidoreductase (ETF:QO). ETF:QO then transfers the electrons to coenzyme Q (ubiquinone) in the electron transport chain, contributing to the proton gradient.[10]

Subsequent Steps of β-Oxidation

Following the initial dehydrogenation, the (2E,5Z)-Dodecadienoyl-CoA intermediate undergoes hydration, a second dehydrogenation, and thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA chain. The cycle continues until the entire fatty acid chain is converted to acetyl-CoA molecules. The NADH produced in the second dehydrogenation step donates its electrons to Complex I of the ETC.

Signaling Pathways and Logical Relationships

The breakdown of this compound is intricately linked to the central energy-producing pathways of the mitochondria. The following diagram illustrates this relationship.

fatty_acid_oxidation_pathway cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane Dodecenoyl_CoA This compound MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Dodecenoyl_CoA->MCAD Beta_Oxidation β-Oxidation Spiral MCAD->Beta_Oxidation FADH₂ ETC Electron Transport Chain MCAD->ETC FADH₂ → CoQ Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle NADH Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC NADH → Complex I FADH₂ → Complex II ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis

Caption: Metabolic fate of this compound in mitochondria.

Quantitative Analysis of this compound on Mitochondrial Respiration

The following tables present hypothetical, yet representative, quantitative data on the effects of this compound on key parameters of mitochondrial respiration. These values are intended to illustrate the expected outcomes from the experimental protocols described in the subsequent section.

Table 1: Oxygen Consumption Rates (OCR) in Isolated Mitochondria

SubstrateState 2 OCR (pmol O₂/min/mg protein)State 3 OCR (pmol O₂/min/mg protein)State 4 OCR (pmol O₂/min/mg protein)
Pyruvate (B1213749)/Malate (B86768) (Complex I)85 ± 7450 ± 2590 ± 8
Succinate (Complex II)95 ± 9620 ± 35105 ± 10
This compound 110 ± 12 750 ± 40 120 ± 11

Table 2: Respiratory Control Ratio (RCR) and P/O Ratio

SubstrateRespiratory Control Ratio (RCR) (State 3/State 4)P/O Ratio (ADP/O)
Pyruvate/Malate5.02.5
Succinate5.91.5
This compound 6.25 ~2.0 (calculated)

Note: The P/O ratio for fatty acids is generally lower than for pyruvate due to the contribution of both FADH₂ and NADH.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the function of this compound in mitochondrial respiration.

Isolation of Mitochondria from Rodent Liver

This protocol is adapted from established methods of differential centrifugation.[11][12][13]

  • Homogenization:

    • Euthanize a rodent according to approved animal welfare protocols.

    • Perfuse the liver with ice-cold mitochondrial isolation buffer (MIB: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Excise the liver, mince it on ice, and homogenize in 10 volumes of MIB using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 15 minutes.

    • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Protein Quantification:

    • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes a Clark-type oxygen electrode or a Seahorse XF Analyzer.[14][15][16]

  • Chamber Setup:

    • Calibrate the oxygen electrode system at the desired temperature (e.g., 30°C).

    • Add respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2) to the chamber.

  • Mitochondrial Respiration Assay:

    • Add isolated mitochondria to the chamber (final concentration 0.2-0.5 mg/mL).

    • Record the basal oxygen consumption (State 1).

    • Add this compound (e.g., 20 µM) and malate (e.g., 2 mM) to initiate β-oxidation (State 2).

    • Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure State 3 respiration.

    • After all ADP is phosphorylated, the respiration rate will decrease to State 4.

    • Optionally, add an uncoupler like FCCP to measure maximal respiration and inhibitors like rotenone (B1679576) (Complex I), antimycin A (Complex III), and oligomycin (B223565) (ATP synthase) to dissect the electron transport chain.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis Tissue Rodent Liver Tissue Homogenization Homogenization in MIB Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Respirometry High-Resolution Respirometry Mitochondria->Respirometry Substrate_Addition Addition of this compound and Malate Respirometry->Substrate_Addition ADP_Addition Addition of ADP Substrate_Addition->ADP_Addition Data_Acquisition Measure OCR (State 2, 3, 4) ADP_Addition->Data_Acquisition Calculate_RCR Calculate RCR and P/O Ratio Data_Acquisition->Calculate_RCR Interpretation Interpret Mitochondrial Function Calculate_RCR->Interpretation

Caption: Workflow for assessing the impact of this compound.

Conclusion

This compound, as a medium-chain fatty acyl-CoA, is a potent substrate for mitochondrial respiration. Its metabolism via the β-oxidation pathway, initiated by MCAD, directly fuels the electron transport chain with reducing equivalents in the form of FADH₂ and NADH. This leads to a significant increase in oxygen consumption and subsequent ATP synthesis. Understanding the specific kinetics and regulatory mechanisms of this compound metabolism is crucial for elucidating the role of fatty acid oxidation in cellular bioenergetics and for the development of therapeutic strategies targeting metabolic disorders. The experimental protocols provided herein offer a robust framework for such investigations.

References

(5Z)-Dodecenoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-Dodecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) that serves as an intermediate in fatty acid metabolism. The initial and rate-limiting step in the mitochondrial beta-oxidation of fatty acids is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes exhibit varying specificities for the chain length of their acyl-CoA substrates and are broadly classified into short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. This technical guide provides a comprehensive overview of this compound as a substrate for these critical metabolic enzymes, presenting available data, detailed experimental protocols, and relevant metabolic and signaling pathways.

Substrate Specificity and Enzyme Kinetics

The metabolism of unsaturated fatty acyl-CoAs, such as this compound, presents unique challenges to the standard beta-oxidation pathway due to the presence of cis or trans double bonds. The position and configuration of these double bonds determine which acyl-CoA dehydrogenase is primarily responsible for their initial dehydrogenation.

For unsaturated fatty acids with a double bond at an odd-numbered carbon, such as the C5 position in this compound, the beta-oxidation cycle can proceed for a few cycles until the double bond is near the thioester group. At this point, an auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, is required to shift the double bond to allow the cycle to continue. However, the initial dehydrogenation of the long-chain unsaturated acyl-CoA itself is carried out by an acyl-CoA dehydrogenase.

Based on the available evidence for structurally related substrates, LCAD is the primary candidate for the initial dehydrogenation of this compound. The table below summarizes the expected substrate specificity based on these findings.

Acyl-CoA DehydrogenaseAbbreviationChain Length SpecificityPredicted Activity with this compound
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6Negligible
Medium-Chain Acyl-CoA DehydrogenaseMCADC6-C12Low to Negligible
Long-Chain Acyl-CoA DehydrogenaseLCADC10-C18High
Very-Long-Chain Acyl-CoA DehydrogenaseVLCADC16-C24Low to Negligible[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for in vitro enzymatic assays. A common method involves the activation of the corresponding free fatty acid, cis-5-dodecenoic acid, which is commercially available.

Materials:

  • cis-5-Dodecenoic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Protocol:

  • Activation of cis-5-Dodecenoic Acid:

    • Dissolve cis-5-dodecenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1,1'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1-2 hours to form the active ester.

    • Monitor the reaction by TLC to confirm the consumption of the starting fatty acid.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in an ice-cold 0.5 M NaHCO3 solution.

    • Slowly add the activated fatty acid solution from step 1 to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed on ice for 4-6 hours or overnight at 4°C.

  • Purification:

    • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

    • Extract the this compound with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based Spectrophotometric Method)

This assay measures the reduction of a ferricenium salt, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Purified or recombinant Long-Chain Acyl-CoA Dehydrogenase (LCAD)

  • This compound solution of known concentration

  • Ferricenium hexafluorophosphate (B91526) or other suitable ferricenium salt

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Potassium phosphate buffer (pH 7.6)

      • 150 µM Ferricenium hexafluorophosphate

      • A defined amount of LCAD enzyme (e.g., 5-20 µg)

    • The final volume should be adjusted to, for example, 1 mL.

  • Assay Initiation and Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) in the spectrophotometer.

    • Initiate the reaction by adding a specific concentration of this compound (e.g., in the range of 1-100 µM).

    • Immediately start monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion. Record the absorbance change over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of the ferricenium salt at 300 nm to convert the rate of absorbance change to the rate of substrate oxidation (nmol/min).

    • To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Metabolic and Signaling Pathways

Mitochondrial Beta-Oxidation of this compound

This compound enters the mitochondrial beta-oxidation pathway. Due to the cis-double bond at an odd-numbered carbon, its degradation requires the action of an auxiliary enzyme in addition to the core beta-oxidation enzymes.

Beta_Oxidation_of_5Z_Dodecenoyl_CoA cluster_matrix Mitochondrial Matrix 5Z_Dodecenoyl_CoA This compound Product1 trans-2, cis-5-Dodecadienoyl-CoA 5Z_Dodecenoyl_CoA->Product1 FAD -> FADH2 LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) Product2 3-Hydroxy-cis-5-dodecenoyl-CoA Product1->Product2 H2O Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Product3 3-Keto-cis-5-dodecenoyl-CoA Product2->Product3 NAD+ -> NADH 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Decenoyl_CoA (3Z)-Decenoyl-CoA Product3->Decenoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Product3->Acetyl_CoA Thiolase Thiolase trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decenoyl_CoA->trans_2_Decenoyl_CoA Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Beta_Oxidation_Cycle Further rounds of β-Oxidation trans_2_Decenoyl_CoA->Beta_Oxidation_Cycle

Caption: Mitochondrial beta-oxidation pathway for this compound.

Regulation of Gene Expression by Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, including unsaturated species, can act as signaling molecules that regulate gene expression by binding to and modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4 alpha (HNF4α).[3] These transcription factors play a crucial role in lipid and glucose homeostasis.

Gene_Regulation_by_LC_Acyl_CoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LC_Acyl_CoA This compound (and other LC-Acyl-CoAs) PPARa PPARα LC_Acyl_CoA->PPARa Binds & Activates HNF4a HNF4α LC_Acyl_CoA->HNF4a Binds & Modulates PPRE PPRE (PPAR Response Element) PPARa->PPRE HNF4a->PPRE Regulates RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Promotes Transcription Increased Transcription of Genes for Fatty Acid Oxidation Target_Genes->Transcription

Caption: Regulation of gene expression by long-chain acyl-CoAs via nuclear receptors.

Conclusion

This compound is a relevant substrate for the study of long-chain unsaturated fatty acid metabolism. Based on current knowledge, Long-Chain Acyl-CoA Dehydrogenase (LCAD) is the primary enzyme responsible for its initial dehydrogenation in the mitochondrial beta-oxidation pathway. While specific kinetic data for this substrate are lacking, the provided experimental protocols offer a framework for its synthesis and the characterization of its interaction with acyl-CoA dehydrogenases. Furthermore, as a long-chain acyl-CoA, it has the potential to act as a signaling molecule, influencing gene expression through nuclear receptors. Further research is warranted to fully elucidate the quantitative aspects of its metabolism and its precise role in cellular signaling.

References

Metabolic Fate of (5Z)-Dodecenoyl-CoA in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Dodecenoyl-CoA is a monounsaturated medium-chain fatty acyl-CoA that serves as an intermediate in the metabolism of longer-chain fatty acids and can also be derived from dietary sources. Its primary metabolic fate in mammalian cells is mitochondrial beta-oxidation, a critical pathway for energy production. Due to the presence of a cis-double bond at an odd-numbered carbon position, the complete oxidation of this compound requires the action of an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, in addition to the core enzymes of the beta-oxidation spiral. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols for studying its metabolism, and visualizations of the key processes. This information is intended to support researchers and professionals in the fields of metabolic research and drug development in their investigation of fatty acid metabolism and its role in health and disease.

Introduction

The mitochondrial beta-oxidation of fatty acids is a cornerstone of energy metabolism in mammalian cells, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

While the beta-oxidation of saturated fatty acids follows a straightforward four-step enzymatic sequence, the degradation of unsaturated fatty acids, such as this compound, necessitates additional enzymatic steps to handle the non-standard configuration of their double bonds. The cis configuration of the double bond in this compound at the 5th position presents a challenge to the canonical beta-oxidation pathway. After two rounds of beta-oxidation, the double bond is situated at the 3rd position, forming (3Z)-octenoyl-CoA, an intermediate that cannot be directly processed by the next enzyme in the cycle, enoyl-CoA hydratase.

This guide details the metabolic pathway for the complete oxidation of this compound, with a particular focus on the crucial role of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase. We present available quantitative data, detailed experimental methodologies to facilitate further research, and graphical representations of the metabolic and experimental workflows.

The Metabolic Pathway of this compound

The metabolic degradation of this compound in mammalian mitochondria proceeds through a modified beta-oxidation pathway.

2.1. Initial Rounds of Beta-Oxidation

The initial steps of this compound metabolism involve two cycles of the conventional beta-oxidation spiral. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, producing a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration by enoyl-CoA hydratase, adding a water molecule across the double bond to form a 3-hydroxyacyl-CoA.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, generating a 3-ketoacyl-CoA and NADH.

  • Thiolysis by β-ketothiolase, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

After two rounds of beta-oxidation, this compound is converted to (3Z)-octenoyl-CoA.

2.2. The Role of Δ³,Δ²-Enoyl-CoA Isomerase

The (3Z)-octenoyl-CoA intermediate cannot be metabolized by enoyl-CoA hydratase, which specifically acts on trans-Δ²-enoyl-CoA substrates. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase, plays a critical role. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, converting (3Z)-octenoyl-CoA into (2E)-octenoyl-CoA.

(2E)-octenoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing it to re-enter the beta-oxidation spiral.

2.3. Completion of Beta-Oxidation

Following the action of Δ³,Δ²-enoyl-CoA isomerase, the resulting (2E)-octenoyl-CoA undergoes the remaining cycles of beta-oxidation until it is completely degraded to acetyl-CoA molecules.

The overall process is depicted in the following signaling pathway diagram:

metabolic_pathway cluster_beta_ox Mitochondrial Beta-Oxidation start This compound intermediate1 2 rounds of β-oxidation start->intermediate1 intermediate2 (3Z)-Octenoyl-CoA intermediate1->intermediate2 isomerase Δ³,Δ²-Enoyl-CoA Isomerase intermediate2->isomerase intermediate3 (2E)-Octenoyl-CoA isomerase->intermediate3 Isomerization final_ox Further rounds of β-oxidation intermediate3->final_ox end_product Acetyl-CoA final_ox->end_product

Metabolic pathway of this compound.

Quantitative Data

Precise quantitative data for the metabolism of this compound is limited in the literature. However, kinetic parameters for the key auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, have been determined using recombinant rat liver enzyme. While the specific substrate in this study was not explicitly stated as this compound, the enzyme's alternative name, dodecenoyl-CoA isomerase, suggests high relevance.

Table 1: Kinetic Parameters of Rat Liver Δ³,Δ²-Enoyl-CoA Isomerase

ParameterValueReference
KM81 µM[1]
Vmax292 µmol/min/mg[1]
Specific Activity201 U/mg[1]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

4.1. Synthesis of this compound

The experimental investigation of this compound metabolism necessitates the availability of the substrate. The following is a general workflow for its synthesis.

synthesis_workflow start Start with (5Z)-Dodecenoic Acid step1 Activation to Acyl-N-hydroxysuccinimide ester start->step1 step2 Reaction with Coenzyme A step1->step2 step3 Purification by HPLC step2->step3 end_product This compound step3->end_product

Workflow for the synthesis of this compound.

Protocol:

  • Activation of (5Z)-Dodecenoic Acid:

    • Dissolve (5Z)-dodecenoic acid in an appropriate anhydrous organic solvent (e.g., dichloromethane).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude (5Z)-dodecenoic acid N-hydroxysuccinimide ester.

  • Coupling with Coenzyme A:

    • Dissolve the activated fatty acid ester in a suitable solvent (e.g., tetrahydrofuran).

    • Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the activated ester solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification:

    • Purify the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).

    • Use a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) as the mobile phase.

    • Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

    • Lyophilize the purified fractions to obtain this compound as a solid.

4.2. Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

The activity of Δ³,Δ²-enoyl-CoA isomerase can be determined using a continuous spectrophotometric assay. This assay couples the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase (crotonase). The hydration of the trans-Δ²-enoyl-CoA product leads to a decrease in absorbance at 263 nm.

Workflow for Isomerase Assay:

assay_workflow start Prepare Reaction Mixture step1 Add (3Z)-enoyl-CoA substrate start->step1 step2 Add excess Enoyl-CoA Hydratase step1->step2 step3 Initiate reaction with Δ³,Δ²-Enoyl-CoA Isomerase step2->step3 step4 Monitor decrease in A263nm step3->step4 end_result Calculate Enzyme Activity step4->end_result

Experimental workflow for the isomerase assay.

Protocol:

  • Reagents:

    • Assay buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl and 1 mM EDTA.

    • Substrate: (3Z)-Dodecenoyl-CoA or a suitable cis-Δ³-enoyl-CoA substrate.

    • Coupling enzyme: Purified enoyl-CoA hydratase (crotonase).

    • Enzyme sample: Purified Δ³,Δ²-enoyl-CoA isomerase or a cell/mitochondrial lysate.

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the substrate at a final concentration in the range of its KM.

    • Add an excess amount of enoyl-CoA hydratase to ensure that the isomerization is the rate-limiting step.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

    • Initiate the reaction by adding a small volume of the Δ³,Δ²-enoyl-CoA isomerase-containing sample.

    • Continuously monitor the decrease in absorbance at 263 nm for several minutes.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the enzyme activity using the molar extinction coefficient of the trans-Δ²-enoyl-CoA.

4.3. Metabolite Profiling of this compound Metabolism

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying the intermediates of this compound metabolism in cell cultures or tissue samples.

Protocol:

  • Cell Culture and Treatment:

    • Culture mammalian cells (e.g., hepatocytes, myotubes) under standard conditions.

    • Incubate the cells with (5Z)-dodecenoic acid or a stable isotope-labeled analogue for a defined period to allow for its uptake and metabolism.

  • Metabolite Extraction:

    • Quench the cellular metabolism rapidly by, for example, adding ice-cold methanol.

    • Lyse the cells and extract the acyl-CoA metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).

    • Include internal standards (e.g., odd-chain length acyl-CoAs) for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography.

    • Detect and quantify the different acyl-CoA intermediates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Develop specific MRM transitions for this compound and its expected downstream metabolites (e.g., (3Z)-octenoyl-CoA, octenoyl-CoA, hexenoyl-CoA, etc.).

  • Data Analysis:

    • Process the raw LC-MS/MS data to obtain the peak areas for each metabolite.

    • Calculate the concentrations of the metabolites based on the standard curves generated from authentic standards and the internal standards.

Conclusion

The metabolic fate of this compound in mammalian cells is primarily directed through the mitochondrial beta-oxidation pathway. The unique structural feature of a cis-double bond at an odd-numbered carbon necessitates the involvement of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase to ensure its complete degradation. This in-depth technical guide has provided a comprehensive overview of this metabolic pathway, including the available quantitative data and detailed experimental protocols.

Further research is warranted to elucidate the precise metabolic flux through this pathway under various physiological and pathological conditions. A deeper understanding of the regulation and potential dysregulation of this compound metabolism could provide valuable insights into metabolic diseases and may unveil novel therapeutic targets for drug development. The methodologies and information presented herein are intended to serve as a valuable resource for the scientific community to advance our knowledge in this critical area of cellular metabolism.

References

(5Z)-Dodecenoyl-CoA in Lipid Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Dodecenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate primarily recognized for its role in the mitochondrial β-oxidation of unsaturated fatty acids. While its metabolic functions are relatively understood, its participation in lipid signaling pathways is an emerging area of investigation. This technical guide synthesizes the current understanding of this compound's metabolic context and explores its potential roles in cellular signaling, drawing parallels with other long-chain acyl-CoAs. We provide a framework for future research by detailing relevant experimental protocols and presenting key data in a structured format to facilitate further inquiry into its signaling functions.

Introduction: The Dual Role of Acyl-CoAs

Acyl-CoAs are central intermediates in cellular metabolism, participating in energy production through β-oxidation and serving as building blocks for complex lipids.[1][2] Beyond these metabolic roles, long-chain acyl-CoAs are increasingly recognized as signaling molecules that can modulate a variety of cellular processes.[3][4] They can act as allosteric regulators of enzymes, ligands for nuclear receptors, and substrates for post-translational protein modifications.[2][3][5] The intracellular concentrations of free acyl-CoA esters are tightly controlled, suggesting a finely tuned system for their signaling functions.[3][6] this compound, as a C12:1 acyl-CoA, is situated at the intersection of medium and long-chain fatty acid metabolism and signaling, making it a molecule of interest for understanding lipid-mediated cellular regulation.

Metabolic Pathways of this compound

The primary established role of this compound is as an intermediate in the β-oxidation of unsaturated fatty acids. Its metabolism requires auxiliary enzymes to handle the cis-double bond at an odd-numbered carbon.

β-Oxidation of this compound

The mitochondrial β-oxidation of this compound proceeds through the canonical pathway until the double bond is encountered. At this point, the enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing the cycle to continue.

beta_oxidation cluster_matrix Mitochondrial Matrix start This compound step1 β-Oxidation Cycles (n=1) start->step1 intermediate (3Z)-Decenoyl-CoA step1->intermediate 1 Acetyl-CoA isomerase Δ³,Δ²-Enoyl-CoA Isomerase intermediate->isomerase product (2E)-Decenoyl-CoA isomerase->product step2 β-Oxidation Cycles (n=4) product->step2 final_product Acetyl-CoA (x6) step2->final_product 5 Acetyl-CoA tca TCA Cycle final_product->tca

Figure 1. β-Oxidation pathway for this compound.

Potential Roles in Lipid Signaling

While direct evidence for the signaling roles of this compound is limited, we can infer potential functions based on the known activities of other long-chain unsaturated acyl-CoAs.

Regulation of Nuclear Receptors

Long-chain fatty acids and their CoA esters are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression in lipid metabolism and inflammation.[7][8] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] It is plausible that this compound could act as a ligand for PPARα, which is highly expressed in tissues with high fatty acid oxidation rates.[9]

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ppar PPARα ligand->ppar Binds rxr RXR ppar->rxr Heterodimerizes ppre PPRE rxr->ppre Binds to DNA target_genes Target Gene Expression (e.g., ACOX1, CPT1) ppre->target_genes Activates Transcription protein_acylation acyl_coa This compound pat Putative Acyltransferase ('Writer') acyl_coa->pat protein Substrate Protein pat->protein Acylates acylated_protein Acylated Protein (Altered function/localization) protein->acylated_protein deacylase Putative Deacylase ('Eraser') acylated_protein->deacylase Deacylates deacylase->protein lc_ms_workflow cell_culture Cell Culture extraction Acyl-CoA Extraction (TCA precipitation) cell_culture->extraction spe Solid-Phase Extraction extraction->spe lc LC Separation (C18 Column) spe->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant

References

(5Z)-Dodecenoyl-CoA: A Technical Guide on its Role in Metabolism and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Dodecenoyl-coenzyme A is a key intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids. As a 12-carbon chain acyl-CoA, its metabolism is critically dependent on the function of medium-chain acyl-CoA dehydrogenase (MCAD). Deficiencies in this enzyme lead to the inherited metabolic disorder, Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), where the accumulation of (5Z)-Dodecenoyl-CoA and its derivatives can lead to severe pathophysiology. This technical guide provides an in-depth overview of the metabolic pathways involving this compound, its relationship with metabolic disorders, and detailed experimental protocols for its study.

Introduction to this compound

This compound is an acyl-coenzyme A (CoA) thioester of (5Z)-dodecenoic acid, a 12-carbon monounsaturated fatty acid with a cis double bond at the fifth carbon. Acyl-CoAs are central to numerous metabolic processes, including energy production through beta-oxidation and the biosynthesis of complex lipids. The metabolism of this compound is intrinsically linked to the catabolism of dietary and stored fats, making it a crucial molecule in cellular energy homeostasis.

Metabolic Pathways Involving this compound

The primary metabolic fate of this compound in the mitochondria is beta-oxidation. This process systematically shortens the fatty acyl chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The oxidation of this compound requires a set of specialized enzymes to handle the cis double bond.

The beta-oxidation of this compound proceeds as follows:

  • Initial Dehydrogenation: The process begins with the standard dehydrogenation of the acyl-CoA by a flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons (C2 and C3).

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the newly formed double bond.

  • Second Dehydrogenation: A nicotinamide (B372718) adenine dinucleotide (NAD+)-dependent dehydrogenase oxidizes the resulting hydroxyl group to a ketone.

  • Thiolysis: A thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

  • Isomerization: The shortened acyl-CoA, which still contains the original cis double bond, must be isomerized by an enoyl-CoA isomerase to a trans configuration, allowing it to re-enter the beta-oxidation spiral.

Beta_Oxidation_of_5Z_Dodecenoyl_CoA cluster_Mitochondrial_Matrix Mitochondrial Matrix Dodecenoyl_CoA This compound MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Dodecenoyl_CoA->MCAD FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Product2 3-Hydroxy-cis-Δ5-dodecenoyl-CoA Enoyl_CoA_Hydratase->Product2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Product3 3-Keto-cis-Δ5-dodecenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Product3 Thiolase Thiolase Product4 cis-Δ3-Decenoyl-CoA Thiolase->Product4 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Product5 trans-Δ2-Decenoyl-CoA Enoyl_CoA_Isomerase->Product5 Product1 trans-Δ2,cis-Δ5-Dodecadienoyl-CoA MCAD->Product1 Product1->Enoyl_CoA_Hydratase H2O Product2->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Product3->Thiolase CoA-SH Product4->Enoyl_CoA_Isomerase Beta_Oxidation_Cycle Further rounds of β-Oxidation Product5->Beta_Oxidation_Cycle

Figure 1: Beta-Oxidation Pathway of this compound.

Relation to Metabolic Disorders: MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1] It is one of the most common inborn errors of metabolism, with a prevalence of approximately 1 in 17,000 births in individuals of Northern European descent.[2] The disorder is caused by mutations in the ACADM gene, which encodes the MCAD enzyme.[3] This enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acyl-CoAs, which have chain lengths of 6 to 12 carbons.[4]

In individuals with MCAD deficiency, the impaired function of the MCAD enzyme leads to a blockage in the beta-oxidation of medium-chain fatty acids, including this compound.[5] This results in the accumulation of medium-chain acyl-CoAs and their derivatives, such as acylcarnitines and acylglycines, in tissues and body fluids.[3] The buildup of these metabolites is toxic and can damage the liver and brain.[3]

Clinical manifestations of MCAD deficiency are often triggered by periods of fasting or illness, when the body relies heavily on fatty acid oxidation for energy.[6] Symptoms include vomiting, lethargy, hypoglycemia, and in severe cases, seizures, coma, and sudden death.[3][7]

MCAD_Deficiency_Pathway Fasting_Illness Fasting / Illness Increased_FA_Mobilization Increased Fatty Acid Mobilization Fasting_Illness->Increased_FA_Mobilization Acyl_CoA_Formation Formation of Medium-Chain Acyl-CoAs (e.g., this compound) Increased_FA_Mobilization->Acyl_CoA_Formation MCAD_Enzyme MCAD Enzyme Acyl_CoA_Formation->MCAD_Enzyme Accumulation Accumulation of Medium-Chain Acyl-CoAs and Acylcarnitines Acyl_CoA_Formation->Accumulation Beta_Oxidation β-Oxidation MCAD_Enzyme->Beta_Oxidation Energy_Production Energy (Acetyl-CoA, Ketones) Beta_Oxidation->Energy_Production MCAD_Deficiency MCAD Deficiency (ACADM gene mutation) MCAD_Deficiency->Blocked_Step Blocked_Step->MCAD_Enzyme BLOCK Hypoglycemia Hypoketotic Hypoglycemia Blocked_Step->Hypoglycemia Toxicity Cellular Toxicity (Liver, Brain) Accumulation->Toxicity Clinical_Symptoms Clinical Symptoms (Lethargy, Coma, Seizures) Toxicity->Clinical_Symptoms Hypoglycemia->Clinical_Symptoms

Figure 2: Pathophysiology of MCAD Deficiency.

Quantitative Data

Table 1: Representative Concentrations of Acyl-CoAs in Mammalian Tissues

Acyl-CoA Species Rat Liver (nmol/g wet weight) Hamster Heart (nmol/g wet weight)
Total Acyl-CoA 83 ± 11 61 ± 9
Acetyl-CoA ~5.77 -
Propionyl-CoA ~0.476 -
Crotonyl-CoA - -
C16:0-CoA ~12 (pmol/mg protein) -
C18:0-CoA - -

Note: Data are compiled from various sources and methodologies, and direct comparisons should be made with caution. Specific concentration data for this compound is not available.

Table 2: Octanoylcarnitine (C8) Levels in Newborn Blood Spots for MCAD Deficiency Screening

Cohort Median C8 Concentration (μmol/L) Range (μmol/L)
Healthy Newborns (n=113) <0.22 Below detection - 0.22
MCAD-deficient Newborns (n=16) 8.4 3.1 - 28.3
Older MCAD-deficient Patients (n=16) 1.57 0.33 - 4.4

Data from rapid diagnosis of MCAD deficiency by tandem mass spectrometry.[8]

Enzyme Kinetics: Specific kinetic parameters (Km, Vmax) for medium-chain acyl-CoA dehydrogenase or other beta-oxidation enzymes with this compound as a substrate are not well-documented in publicly available literature. The substrate specificity of MCAD is known to be for acyl-CoAs with chain lengths of C6 to C12.[4]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of unsaturated acyl-CoAs, which can be adapted for this compound.

Materials:

  • (5Z)-Dodecenoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Coenzyme A lithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Standard laboratory glassware and magnetic stirrer

  • HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve (5Z)-dodecenoic acid (10 eq.) in anhydrous THF.

    • Cool the solution to 4°C in an ice bath.

    • Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) to the solution.

    • Stir the reaction mixture for 45 minutes at 4°C to form the mixed anhydride (B1165640).

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3 solution.

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Stir the reaction for an additional 45 minutes at room temperature.

  • Purification:

    • The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the elution profile by UV absorbance at 260 nm (adenine moiety of CoA).

    • Collect the fractions corresponding to the product and confirm its identity by mass spectrometry.

    • Lyophilize the purified product for storage.

Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol outlines a method for the extraction of acyl-CoAs from mammalian cell cultures for subsequent analysis by LC-MS/MS.[9]

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold, containing an appropriate internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a defined volume of ice-cold methanol with internal standard to the cells.

    • Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent.

    • Vortex and centrifuge to remove any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.

Quantification by LC-MS/MS

This section provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

LC Method:

  • Mobile Phase A: Aqueous solution with a suitable buffer (e.g., ammonium acetate or formic acid).

  • Mobile Phase B: Organic solvent such as acetonitrile (B52724) or methanol.

  • Gradient: A gradient from low to high organic phase concentration to elute acyl-CoAs based on their hydrophobicity.

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • Precursor Ion (Q1): The [M+H]+ ion for this compound (m/z 948.3).

    • Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine-adenosine moiety (neutral loss of 507 Da), resulting in a product ion of m/z 441.3. A secondary, confirmatory transition to the adenosine (B11128) fragment at m/z 428 can also be used.[3][10]

Table 3: Example MRM Transitions for Medium-Chain Acyl-CoAs

Acyl-CoA Precursor Ion (m/z) Product Ion (m/z)
C8:0-CoA 894.3 387.3
C10:0-CoA 922.3 415.3
C12:1-CoA 948.3 441.3
C12:0-CoA 950.3 443.3

Exact m/z values may vary slightly based on instrumentation and calibration.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (Cells or Tissues) Extraction Acyl-CoA Extraction (Methanol + Internal Standard) Biological_Sample->Extraction Concentration Drying and Reconstitution Extraction->Concentration LC_Separation LC Separation (C18 Reverse Phase) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis Final_Data Quantitative Results (pmol/mg protein or per cell) Data_Analysis->Final_Data

Figure 3: Experimental Workflow for Acyl-CoA Quantification.

Conclusion and Future Directions

This compound is a significant metabolite at the intersection of fatty acid metabolism and inherited metabolic diseases. While its role in the beta-oxidation pathway is well-established, a deeper quantitative understanding of its dynamics is needed. The strong association with MCAD deficiency highlights its clinical relevance. Future research should focus on obtaining precise quantitative data on the tissue and subcellular concentrations of this compound in both healthy and diseased states. Furthermore, detailed kinetic studies of the enzymes involved in its metabolism will be crucial for developing more accurate models of fatty acid oxidation and for designing novel therapeutic strategies for disorders like MCAD deficiency. The experimental protocols outlined in this guide provide a robust framework for pursuing these research avenues.

References

Identifying Novel Enzymes for the Metabolism of (5Z)-Dodecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-Dodecenoyl-CoA is a key intermediate in the beta-oxidation of unsaturated fatty acids. The enzymatic conversion of this molecule is crucial for cellular energy metabolism, and the discovery of novel enzymes with activity towards it holds significant potential for both fundamental research and therapeutic development. This technical guide provides a comprehensive overview of the strategies and detailed methodologies for the identification and characterization of novel enzymes that metabolize this compound. It covers established metabolic pathways, modern enzyme discovery workflows utilizing proteomics and metabolomics, detailed experimental protocols for enzyme assays and purification, and data presentation standards.

Introduction: The Metabolic Significance of this compound

This compound is a C12 mono-unsaturated fatty acyl-CoA that plays a role in fatty acid metabolism. The breakdown of unsaturated fatty acids like dodecenoic acid for energy production requires a set of enzymes to handle the double bonds that are not present in saturated fatty acids. The beta-oxidation of fatty acids is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1]

The metabolism of this compound is expected to proceed through the beta-oxidation pathway. However, the cis-double bond at position 5 prevents the direct action of the standard beta-oxidation enzymes. Therefore, an isomerase is required to convert the cis- or trans-double bond at an odd-numbered carbon to a trans-double bond at an even-numbered carbon, which can then be processed by enoyl-CoA hydratase.[2][3] The key enzyme in this process is Δ³-Δ²-enoyl-CoA isomerase , also known as dodecenoyl-CoA isomerase .[3] This enzyme catalyzes the isomerization of the double bond, allowing beta-oxidation to proceed.

The identification of novel enzymes with activity towards this compound is of interest for several reasons. Variations in the efficiency of fatty acid metabolism are linked to various metabolic disorders. Discovering new enzymes could reveal previously unknown regulatory mechanisms or alternative metabolic pathways. Furthermore, these novel enzymes could serve as targets for the development of new drugs to treat metabolic diseases.

Strategies for Novel Enzyme Discovery

The identification of novel enzymes can be approached through a combination of bioinformatics, proteomics, and metabolomics strategies.

Bioinformatics and Sequence-Based Approaches

Homology-based screening is a powerful initial step. By searching sequence databases with the amino acid sequences of known enoyl-CoA isomerases or other relevant acyl-CoA metabolizing enzymes, researchers can identify putative candidate genes in various organisms.

Proteomics-Based Discovery

Proteomics offers a direct way to identify proteins that are actively expressed and potentially involved in the metabolism of this compound. A general workflow for proteomics-based enzyme discovery involves several key steps.[4][5][6][7]

  • Sample Preparation: Tissues or cells of interest are cultured and harvested. Proteins are then extracted from the cells.

  • Protein Separation and Digestion: The complex mixture of proteins is separated, often using techniques like 2D-gel electrophoresis or liquid chromatography. The separated proteins are then enzymatically digested, typically with trypsin, into smaller peptides.[8]

  • Mass Spectrometry (MS): The resulting peptides are analyzed by mass spectrometry to determine their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can then be used to sequence the peptides.

  • Database Searching and Protein Identification: The peptide sequences are compared against protein databases to identify the proteins from which they originated.

Metabolomics-Based Discovery

Metabolomics focuses on the comprehensive analysis of all small molecules (metabolites) within a biological system. This approach can be used to identify novel enzyme activities by observing changes in the metabolome in the presence of a potential enzyme source.[9][10][11][12][13]

  • Incubation: A cell extract or a purified protein fraction is incubated with this compound or a complex mixture of potential substrates.

  • Metabolite Extraction and Analysis: After incubation, the metabolites are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The metabolite profiles of the reaction mixture with and without the enzyme source are compared. A decrease in the concentration of this compound and the appearance of new, related metabolites would indicate enzymatic activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel enzymes that metabolize this compound.

Enzyme Activity Assay: Spectrophotometric Method

This protocol describes a continuous spectrophotometric assay to measure the activity of enoyl-CoA isomerase, which is expected to act on this compound. The assay couples the isomerization of the substrate to the subsequent hydration by enoyl-CoA hydratase and oxidation by 3-hydroxyacyl-CoA dehydrogenase, which results in the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.

Materials:

  • This compound (substrate)

  • Enoyl-CoA hydratase (coupling enzyme)

  • 3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • NAD⁺

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protein Purification Protocol

This protocol outlines a general strategy for the purification of a novel enzyme with activity towards this compound, assuming the enzyme has been overexpressed as a recombinant protein with a His-tag in E. coli.

Materials:

  • E. coli cell paste expressing the target enzyme

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer

  • SDS-PAGE analysis equipment

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the column using elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

  • Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

Data Presentation

Quantitative data from enzyme characterization studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of Enoyl-CoA Isomerases
Enzyme SourceSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Rat Liver Mitochondria3-cis-Octenoyl-CoA25150Fictional Data
Saccharomyces cerevisiae3-cis-Dodecenoyl-CoA40120Fictional Data
Bovine Liver3-trans-Dodecenoyl-CoA6090Fictional Data
Novel Enzyme Candidate 1 This compound TBD TBD This Study
Novel Enzyme Candidate 2 This compound TBD TBD This Study

Note: The kinetic data presented for known enzymes are illustrative and may not represent actual experimental values. TBD (To Be Determined) indicates parameters to be measured for the novel enzymes.

Visualizations

Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and workflows.

Beta-Oxidation Pathway of this compound

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Dodecenoyl_CoA_Cytosol This compound Dodecenoyl_CoA This compound Dodecenoyl_CoA_Cytosol->Dodecenoyl_CoA CPT System Isomerase Novel/Known Enoyl-CoA Isomerase Dodecenoyl_CoA->Isomerase 2_trans_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA Isomerase->2_trans_Dodecenoyl_CoA Hydratase Enoyl-CoA Hydratase 2_trans_Dodecenoyl_CoA->Hydratase 3_Hydroxyacyl_CoA 3-Hydroxy- dodecenoyl-CoA Hydratase->3_Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->Dehydrogenase 3_Ketoacyl_CoA 3-Keto- dodecenoyl-CoA Dehydrogenase->3_Ketoacyl_CoA Thiolase β-Ketothiolase 3_Ketoacyl_CoA->Thiolase Decanoyl_CoA Decanoyl-CoA Thiolase->Decanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Proposed beta-oxidation pathway for this compound.

Proteomics Workflow for Enzyme Discovery

Proteomics_Workflow Sample Biological Sample (e.g., Liver Tissue) Extraction Protein Extraction Sample->Extraction Separation Protein Separation (2D-PAGE / LC) Extraction->Separation Digestion In-gel or In-solution Digestion (Trypsin) Separation->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Database Database Search (e.g., Mascot, SEQUEST) MS->Database Identification Protein Identification Database->Identification Validation Functional Validation (Enzyme Assay) Identification->Validation

Caption: A typical proteomics workflow for novel enzyme identification.

Metabolomics Workflow for Enzyme Discovery

Metabolomics_Workflow Incubation_Control Control Incubation (No Enzyme) Extraction_Control Metabolite Extraction Incubation_Control->Extraction_Control Incubation_Test Test Incubation (with Enzyme/Extract) Extraction_Test Metabolite Extraction Incubation_Test->Extraction_Test Substrate This compound Substrate->Incubation_Control Substrate->Incubation_Test LCMS_Control LC-MS Analysis Extraction_Control->LCMS_Control LCMS_Test LC-MS Analysis Extraction_Test->LCMS_Test Comparison Data Comparison and Metabolite Identification LCMS_Control->Comparison LCMS_Test->Comparison Activity Enzyme Activity Confirmed Comparison->Activity

Caption: A metabolomics workflow for detecting enzymatic activity.

Conclusion

The identification of novel enzymes that metabolize this compound requires a multi-faceted approach that combines modern 'omics' technologies with classical biochemical techniques. The workflows and protocols outlined in this guide provide a robust framework for researchers to systematically discover and characterize these enzymes. The successful identification and characterization of such enzymes will not only enhance our understanding of fatty acid metabolism but also pave the way for new therapeutic strategies targeting metabolic diseases.

References

Methodological & Application

Quantitative Analysis of (5Z)-Dodecenoyl-CoA by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of (5Z)-Dodecenoyl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Acyl-Coenzyme A (acyl-CoA) species are central intermediates in fatty acid metabolism, playing crucial roles in energy production and lipid biosynthesis.[1][2] Their accurate quantification is essential for understanding various physiological and pathological states. The protocol described herein outlines procedures for sample preparation, LC-MS/MS analysis, and data processing, and is intended to serve as a comprehensive guide for researchers in metabolic disease, drug discovery, and related fields. While specific quantitative data for this compound is not widely available in published literature, this note provides representative data from similar acyl-CoA analyses to demonstrate the method's performance.

Introduction

This compound is a monounsaturated medium-chain acyl-CoA that is an intermediate in the beta-oxidation of unsaturated fatty acids. The accurate measurement of its cellular levels can provide insights into the regulation of fatty acid metabolism and its alterations in disease. LC-MS/MS has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[1] This method allows for the precise measurement of individual acyl-CoA species even in complex biological matrices.

Experimental Protocols

Sample Preparation

The extraction of acyl-CoAs from biological samples is a critical step due to their instability.[1] A common and effective method involves protein precipitation and extraction with an organic solvent.

Materials:

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724), ice-cold

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA (C17:0-CoA) at 10 µM in methanol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure for Cultured Cells:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol and 15 µL of the 10 µM internal standard solution.

  • Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Scrape the cell lysate and transfer it to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of ice-cold acetonitrile to the supernatant, vortex briefly, and centrifuge again at 15,000 x g for 5 minutes at 4°C to remove any remaining precipitate.

  • Transfer the final supernatant to a clean tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs. A common choice is a column with dimensions of 100 x 2.1 mm and a particle size of 1.7 µm.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transition for this compound: The exact experimental MRM transition for this compound is not readily available in the literature. However, a theoretical transition can be proposed based on its chemical formula (C33H56N7O17P3S) and the known fragmentation pattern of acyl-CoAs, which commonly involves a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507.1 g/mol ).

  • Chemical Formula: C33H56N7O17P3S

  • Monoisotopic Mass: 947.2670 g/mol

  • Precursor Ion ([M+H]+): m/z 948.2743

  • Proposed Product Ion ([M+H-507]+): m/z 441.27

  • Collision Energy: This needs to be optimized empirically but a starting point of 20-30 eV is recommended.

Data Presentation

The following tables present representative quantitative data for the analysis of various acyl-CoAs using LC-MS/MS, demonstrating the expected performance of the method.

Table 1: Representative Linearity and Sensitivity Data for Acyl-CoA Standards.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Myristoyl-CoA (C14:0)1 - 1000>0.991
Palmitoyl-CoA (C16:0)1 - 1000>0.991
Oleoyl-CoA (C18:1)1 - 1000>0.991
Stearoyl-CoA (C18:0)1 - 1000>0.991

Data is illustrative and based on typical performance for acyl-CoA analysis.

Table 2: Representative Precision and Accuracy Data for Acyl-CoA Analysis.

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Palmitoyl-CoA (C16:0)10< 5%< 10%95 - 105%
100< 5%< 10%95 - 105%
500< 5%< 10%95 - 105%
Oleoyl-CoA (C18:1)10< 5%< 10%95 - 105%
100< 5%< 10%95 - 105%
500< 5%< 10%95 - 105%

Data is illustrative and based on typical performance for acyl-CoA analysis.

Mandatory Visualizations

Signaling Pathway

The primary metabolic pathway involving this compound is the beta-oxidation of monounsaturated fatty acids.

Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acid (5Z)-Dodecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP+PPi CoA-SH Dodecenoyl_CoA This compound Acyl_CoA_Synthetase->Dodecenoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Dodecenoyl_CoA->Enoyl_CoA_Isomerase Trans_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA Enoyl_CoA_Isomerase->Trans_Dodecenoyl_CoA Beta_Oxidation_Cycle Beta-Oxidation (4 steps) Trans_Dodecenoyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Decenoyl_CoA Decenoyl-CoA Beta_Oxidation_Cycle->Decenoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-oxidation pathway of (5Z)-Dodecenoic Acid.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Cultured Cells) Extraction 2. Extraction (Methanol/Acetonitrile) Sample_Collection->Extraction Centrifugation1 3. Protein Precipitation & Centrifugation Extraction->Centrifugation1 Evaporation 4. Supernatant Evaporation Centrifugation1->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (C18 RP, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing (Quantification) LC_MS_Analysis->Data_Processing

References

Application Note: High-Performance Liquid Chromatography Methods for the Separation of (5Z)-Dodecenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5Z)-Dodecenoyl-CoA is a key intermediate in fatty acid metabolism, and its isomeric purity is crucial for accurate biochemical and physiological studies. The presence of positional, geometric (cis/trans), and potentially chiral isomers of dodecenoyl-CoA presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the resolution of these closely related molecules. This application note details robust HPLC methodologies for the separation of this compound isomers, catering to researchers, scientists, and professionals in drug development.

The primary challenges in separating these isomers lie in their similar physicochemical properties. Positional isomers, where the double bond is at a different location along the acyl chain, and geometric isomers (E/Z or cis/trans) often exhibit very similar hydrophobicity, making their separation by standard reversed-phase chromatography difficult. Furthermore, if enzymatic reactions introduce a chiral center, for instance, through hydration of the double bond, enantiomeric separation becomes necessary.

To address these challenges, a multi-faceted HPLC approach is often required. This may involve the use of specialized stationary phases, mobile phase modifiers (ion-pairing reagents), or a combination of chromatographic techniques. This note will focus on ion-pairing reversed-phase HPLC for the separation of positional and geometric isomers and touch upon chiral chromatography for enantiomeric resolution.

Experimental Workflow

The general workflow for the HPLC analysis of this compound isomers involves sample preparation, chromatographic separation, detection, and data analysis. A schematic of this process is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample or Reaction Mixture extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration hplc_system HPLC System (Pump, Injector, Column Oven) concentration->hplc_system column Reversed-Phase C18 Column hplc_system->column detector UV/Vis or Mass Spectrometer column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration and Quantification chromatogram->integration report Data Reporting and Interpretation integration->report caption Figure 1. General experimental workflow for the HPLC analysis of this compound isomers.

Caption: General workflow for HPLC analysis of dodecenoyl-CoA isomers.

Protocol 1: Ion-Pairing Reversed-Phase HPLC for Positional and Geometric Isomer Separation

This protocol describes a method for the separation of this compound from its potential positional and geometric isomers using ion-pairing reversed-phase HPLC. Ion-pairing reagents are added to the mobile phase to form neutral complexes with the negatively charged CoA derivatives, allowing for their retention and separation on a reversed-phase column.[1][2][3][4]

Materials and Instrumentation:

  • HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, column oven, and a UV/Vis detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Ion-Pairing Reagent: 10 mM Tetrabutylammonium Hydroxide (TBA-OH) added to Mobile Phase A.

  • Sample Solvent: Mobile Phase A.

  • Standards: Purified this compound and any available isomers.

Procedure:

  • Sample Preparation:

    • If starting from a biological matrix, extract the acyl-CoAs using solid-phase extraction (SPE) with a suitable C18 cartridge.

    • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the sample solvent to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column Temperature: 35 °C.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS detection in negative ion mode.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Expected Results:

This method is expected to provide good resolution between this compound and its isomers. The retention time will be influenced by the position of the double bond and its geometry. Generally, trans isomers are more hydrophobic and will have longer retention times than cis isomers on a reversed-phase column.[5] Positional isomers will also exhibit different retention times based on their interaction with the stationary phase.

Quantitative Data Summary (Hypothetical):

CompoundRetention Time (min)Resolution (Rs)
(7Z)-Dodecenoyl-CoA15.2-
This compound16.52.1
(5E)-Dodecenoyl-CoA17.82.0

Protocol 2: Chiral HPLC for Enantiomeric Separation

Should the separation of enantiomers be required, for example, after an enzymatic reaction that introduces a chiral center, a chiral HPLC method is necessary. This often involves the use of a chiral stationary phase (CSP).[6][7]

Materials and Instrumentation:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and ethanol, with a small amount of a modifier like trifluoroacetic acid (TFA) if needed. The exact ratio will need to be optimized.

  • Sample Solvent: Mobile Phase.

Procedure:

  • Sample Preparation: As described in Protocol 1. The final sample should be dissolved in the mobile phase.

  • HPLC Method (Isocratic):

    • Column Temperature: 25 °C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 260 nm or MS.

    • Mobile Phase Composition: n-Hexane:Ethanol (90:10, v/v). This ratio should be optimized for the specific isomers.

Expected Results:

A successful chiral separation will result in two distinct peaks for the R- and S-enantiomers. The resolution will depend on the specific chiral stationary phase and the mobile phase composition.

Logical Relationships in Method Development

The selection of an appropriate HPLC method depends on the specific separation goal. The following diagram illustrates the decision-making process for separating different types of isomers.

logical_relationship cluster_isomers Isomer Type cluster_methods Recommended HPLC Method start Separation Goal for Dodecenoyl-CoA Isomers positional Positional Isomers (e.g., 5Z vs 7Z) start->positional geometric Geometric Isomers (cis/trans or E/Z) start->geometric chiral Enantiomers (R/S) start->chiral rp_hplc Reversed-Phase HPLC (e.g., C18) positional->rp_hplc geometric->rp_hplc chiral_hplc Chiral HPLC (Chiral Stationary Phase) chiral->chiral_hplc ion_pairing Ion-Pairing RP-HPLC rp_hplc->ion_pairing For improved resolution of charged CoA derivatives caption Figure 2. Decision tree for selecting an HPLC method for isomer separation.

Caption: Decision tree for selecting an HPLC method for isomer separation.

Conclusion

The separation of this compound isomers is a complex but achievable analytical task. Ion-pairing reversed-phase HPLC is a versatile and effective technique for resolving positional and geometric isomers. For the separation of enantiomers, chiral HPLC with a suitable chiral stationary phase is the method of choice. The protocols and guidelines presented in this application note provide a solid foundation for developing and optimizing separation methods for these important metabolic intermediates. Careful method development and optimization will be key to achieving the desired resolution and accuracy for specific research needs.

References

Application Notes and Protocols for the Enzymatic Assay of (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-Dodecenoyl-CoA is an unsaturated fatty acyl-coenzyme A thioester that plays a role in fatty acid metabolism. The development of a robust and reliable enzyme assay for this substrate is crucial for understanding its metabolic fate, identifying and characterizing enzymes that act upon it, and for screening potential inhibitors of these enzymes in drug discovery programs. These application notes provide detailed protocols for two common and adaptable methods for measuring the enzymatic consumption of this compound: a coupled spectrophotometric assay using acyl-CoA oxidase and an alternative assay utilizing acyl-CoA dehydrogenase.

Principle of the Assays

The primary method described is a coupled enzyme assay that indirectly measures the activity of an enzyme utilizing this compound. This approach is adaptable to various enzymes that metabolize long-chain fatty acyl-CoAs.

  • Acyl-CoA Oxidase Coupled Assay: In this assay, the enzyme of interest (e.g., a hydratase, isomerase, or other enzyme that modifies this compound) first acts on the substrate. Subsequently, a generic peroxisomal acyl-CoA oxidase is added. This oxidase acts on the remaining this compound, producing 2-enoyl-CoA and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change. The rate of color formation is inversely proportional to the activity of the enzyme of interest. A decrease in the rate of H₂O₂ production compared to a control reaction without the primary enzyme indicates substrate consumption. Alternatively, if the enzyme of interest is an acyl-CoA oxidase itself, this becomes a direct assay of its activity.[1][2]

  • Acyl-CoA Dehydrogenase Coupled Assay: This assay measures the activity of acyl-CoA dehydrogenases that use this compound as a substrate. The dehydrogenase catalyzes the formation of a double bond, and the electrons are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.[3] Alternatively, the reduction of the natural electron acceptor, electron transfer flavoprotein (ETF), can be monitored by the decrease in its intrinsic fluorescence.[4]

Data Presentation

Quantitative data from these enzyme assays should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Michaelis-Menten Kinetic Parameters for an Enzyme Acting on this compound

ParameterValueStandard Error
Vmax (µmol/min/mg)15.2± 0.8
Km (µM)25.6± 2.1
kcat (s⁻¹)10.1± 0.5
kcat/Km (M⁻¹s⁻¹)3.95 x 10⁵± 0.4 x 10⁵

Table 2: Inhibition of an Enzyme by Compound X with this compound as Substrate

Inhibitor Concentration (µM)% InhibitionIC₅₀ (µM)
0.112.5
148.21.04
1091.3
10098.9

Visualization of Pathways and Workflows

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway cluster_assay Coupled Spectrophotometric Assay Substrate This compound Enzyme_of_Interest Test Enzyme Substrate->Enzyme_of_Interest Reaction 1 Acyl_CoA_Oxidase Acyl-CoA Oxidase Substrate->Acyl_CoA_Oxidase Reaction 2 Product_1 Modified Product Enzyme_of_Interest->Product_1 H2O2 H₂O₂ Acyl_CoA_Oxidase->H2O2 HRP Horseradish Peroxidase H2O2->HRP Chromogen_oxidized Colored Product HRP->Chromogen_oxidized Chromogen_reduced Colorless Substrate Chromogen_reduced->HRP Spectrophotometer Measure Absorbance Chromogen_oxidized->Spectrophotometer

Caption: Coupled assay for this compound metabolizing enzymes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, Enzymes Plate_Setup Design Plate Layout (Controls, Samples, Standards) Reagent_Prep->Plate_Setup Add_Reagents Add Assay Buffer and Test Enzyme/Inhibitor Plate_Setup->Add_Reagents Pre_Incubate Pre-incubate at Specified Temperature Add_Reagents->Pre_Incubate Initiate_Reaction Initiate with This compound Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate for Fixed Time or Kinetically Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Optional) Incubate_Reaction->Stop_Reaction Develop_Signal Add Coupled Enzyme Mix (e.g., Oxidase, HRP, Chromogen) Stop_Reaction->Develop_Signal Measure_Signal Read Absorbance in Plate Reader Develop_Signal->Measure_Signal Raw_Data Collect Raw Absorbance Data Measure_Signal->Raw_Data Calc_Rates Calculate Reaction Rates Raw_Data->Calc_Rates Plot_Data Plot Data (e.g., Michaelis-Menten, Dose-Response) Calc_Rates->Plot_Data Determine_Params Determine Kinetic Parameters (Km, Vmax, IC₅₀) Plot_Data->Determine_Params

Caption: General workflow for the this compound enzyme assay.

Experimental Protocols

Materials and Reagents
  • This compound: Synthesized in-house or custom-ordered.[5][6] A stock solution (e.g., 10 mM in a suitable buffer, pH 7.4) should be prepared and stored at -80°C.

  • Enzyme of interest (purified or in cell lysate)

  • Acyl-CoA Oxidase (from a commercial source)

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Microplate reader

  • 96-well clear flat-bottom plates

Protocol 1: Acyl-CoA Oxidase Coupled Spectrophotometric Assay

This protocol is designed to measure the activity of an enzyme that consumes this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate Stock: 10 mM this compound in Assay Buffer.

  • Chromogen/Enzyme Mix (prepare fresh):

    • 10 mM 4-Aminoantipyrine

    • 20 mM Phenol

    • 50 units/mL Horseradish Peroxidase

    • 20 units/mL Acyl-CoA Oxidase

    • in Assay Buffer.

2. Assay Procedure:

  • Prepare Reaction Wells: In a 96-well plate, add the following to each well:

    • 140 µL of Assay Buffer

    • 20 µL of the enzyme of interest (at various concentrations) or vehicle control.

    • For inhibitor studies, add 20 µL of inhibitor solution or vehicle.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme of interest (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 20 µL of this compound solution (e.g., 1 mM for a final concentration of 100 µM) to each well to start the reaction.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes) during which the enzyme of interest metabolizes the substrate.

  • Develop the Signal: Add 20 µL of the Chromogen/Enzyme Mix to each well. This will initiate the second set of reactions, where the remaining this compound is oxidized, producing H₂O₂, which then reacts with the chromogen.

  • Measure Absorbance: Immediately begin reading the absorbance at 500 nm every minute for 15-30 minutes in a microplate reader. The rate of color development is proportional to the amount of this compound remaining after the first incubation.

3. Data Analysis:

  • Calculate the rate of change in absorbance (ΔA₅₀₀/min) for each well.

  • The activity of the enzyme of interest is inversely proportional to this rate. A lower rate compared to the no-enzyme control indicates substrate consumption.

  • For kinetic studies, vary the concentration of this compound and measure the initial reaction rates. Plot the rates against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

  • For inhibitor screening, calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay

This protocol directly measures the activity of an acyl-CoA dehydrogenase using this compound as a substrate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 0.1 mM FAD.

  • Substrate Stock: 10 mM this compound in Assay Buffer.

  • Electron Acceptor: 10 mM Ferricenium hexafluorophosphate in deionized water.

2. Assay Procedure:

  • Prepare Reaction Cuvette/Well: In a UV-transparent cuvette or 96-well plate, add:

    • 850 µL of Assay Buffer

    • 50 µL of Ferricenium hexafluorophosphate solution (final concentration 0.5 mM)

    • 50 µL of Acyl-CoA Dehydrogenase enzyme solution.

  • Establish Baseline: Mix and monitor the absorbance at 300 nm until a stable baseline is achieved.

  • Initiate the Reaction: Add 50 µL of this compound solution (to a final concentration of 0.5 mM) and mix immediately.

  • Measure Absorbance: Record the decrease in absorbance at 300 nm over time. The rate of decrease is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the rate of change in absorbance (ΔA₃₀₀/min).

  • Use the molar extinction coefficient of ferricenium hexafluorophosphate to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

  • Normalize the activity to the amount of protein used to get the specific activity (µmol/min/mg).

Troubleshooting

  • High Background Signal: This may be due to non-enzymatic degradation of the substrate or contamination of reagents. Ensure all solutions are fresh and run appropriate blank controls (without enzyme or without substrate).

  • Low Signal/No Activity: The enzyme may be inactive, or the assay conditions may be suboptimal. Verify enzyme activity with a known substrate, and optimize pH, temperature, and cofactor concentrations. The substrate concentration may also be too low.

  • Precipitation: this compound, like other long-chain acyl-CoAs, can be sparingly soluble. The inclusion of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer may improve solubility, but its effect on enzyme activity must be validated.

These protocols provide a starting point for the development of a robust enzyme assay for this compound. Optimization of specific parameters will be necessary depending on the enzyme under investigation and the specific research question.

References

protocol for extraction of (5Z)-Dodecenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for the Extraction of (5Z)-Dodecenoyl-CoA from Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a long-chain monounsaturated acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in cellular metabolism, playing key roles in energy production through beta-oxidation and in the synthesis of complex lipids.[1][2] They also function as signaling molecules by providing the acyl groups for protein acylation, a post-translational modification that links cellular metabolism to protein function.[3] The accurate quantification of specific acyl-CoA species like this compound in biological samples is essential for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders.

This document provides a detailed protocol for the extraction and purification of this compound from animal tissues. The method is based on a combination of organic solvent extraction and solid-phase extraction (SPE) to ensure high recovery and purity, making the extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The protocol involves the rapid homogenization of frozen tissue in an acidic buffer and organic solvent mixture to precipitate proteins and extract lipids and acyl-CoAs.[4][5][6] this compound, being more polar than complex lipids, is partitioned into an aqueous-organic phase. This extract is then further purified using solid-phase extraction (SPE) to isolate the acyl-CoA fraction from other interfering substances.[3][5][6][7] The purified acyl-CoAs are eluted and concentrated, ready for quantification. The use of an appropriate internal standard, such as Heptadecanoyl-CoA, is critical for accurate quantification by correcting for sample loss during preparation.[7][8]

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue 1. Tissue Collection (≤ 100 mg) SnapFreeze 2. Snap-Freeze (Liquid Nitrogen) Tissue->SnapFreeze Immediate Homogenize 3. Homogenization (Acidic Buffer + Organic Solvent) SnapFreeze->Homogenize Keep on dry ice Centrifuge1 4. Centrifugation (16,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 CollectSupernatant 5. Collect Supernatant (Contains Acyl-CoAs) Centrifuge1->CollectSupernatant SPE 6. Solid-Phase Extraction (e.g., C18 or Weak Anion Exchange) CollectSupernatant->SPE Wash 7. Wash Column (Remove impurities) SPE->Wash Elute 8. Elute Acyl-CoAs Wash->Elute Dry 9. Dry Eluate (Under Nitrogen Stream) Elute->Dry Reconstitute 10. Reconstitute Sample Dry->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS Quantify 12. Data Quantification LCMS->Quantify

Caption: Workflow for the extraction and quantification of this compound.

Materials and Reagents

Equipment:

  • Tissue homogenizer (e.g., Omni TH, PowerGen 125)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) vacuum manifold

  • Nitrogen evaporation system

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • 2-Propanol (Isopropanol), HPLC grade

  • Methanol (B129727), HPLC grade

  • Chloroform, HPLC grade

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Ammonium (B1175870) formate (B1220265)

  • Ammonium hydroxide (B78521)

  • Formic acid

  • This compound standard (or a suitable long-chain acyl-CoA standard)

  • Heptadecanoyl-CoA (Internal Standard, IS)

  • Ultrapure water

  • SPE Cartridges: C18 or a weak anion exchange column (e.g., Strata X-AW)[7][9]

  • Liquid nitrogen

Detailed Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5][6][7][8]

5.1. Tissue Preparation

  • Excise tissue rapidly and wash with ice-cold saline to remove excess blood.

  • Blot dry, weigh (typically 40-100 mg), and immediately snap-freeze the tissue in liquid nitrogen.[8][10] Store samples at -80°C until extraction. This step is crucial to quench enzymatic activity and preserve the in vivo acyl-CoA profile.[10]

5.2. Homogenization and Extraction

  • Place the frozen tissue (~40 mg) in a polypropylene (B1209903) tube on dry ice.[8]

  • Add 20 ng of Heptadecanoyl-CoA internal standard to the tube.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[4][8]

  • Add 0.5 mL of an ice-cold ACN:2-propanol mixture (3:1 v/v).[5][6][8]

  • Immediately homogenize the sample on ice for 30 seconds. Repeat homogenization twice.[7][8]

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.[8]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[8]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

5.3. Solid-Phase Extraction (SPE) Purification This step purifies acyl-CoAs from other components in the extract. A weak anion exchange column is effective.[7]

  • Condition the SPE column: Pass 3 mL of methanol through the column.

  • Equilibrate the column: Pass 3 mL of ultrapure water through the column.

  • Load the sample: Load the supernatant from step 5.2 onto the column.

  • Wash the column:

    • Wash 1: Pass 2.5 mL of 2% formic acid in water through the column to remove neutral and basic impurities.

    • Wash 2: Pass 2.5 mL of methanol through the column to remove remaining lipids.

  • Elute Acyl-CoAs:

    • Elution 1: Add 2.5 mL of 2% ammonium hydroxide in methanol.

    • Elution 2: Add 2.5 mL of 5% ammonium hydroxide in methanol.

  • Combine the two eluted fractions in a glass tube.[7]

5.4. Sample Concentration and Reconstitution

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature.[7]

  • Reconstitute the dried residue in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol or 5 mM ammonium formate in methanol).[7]

Quantification by LC-MS/MS

Analysis is typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry operating in positive ion mode.[7][8]

  • Chromatography: A C8 or C18 UPLC column can be used to separate different acyl-CoA species.[8][11] A binary gradient system with mobile phases containing a weak base like ammonium hydroxide or ammonium formate is effective.[7][8]

  • Mass Spectrometry: Acyl-CoAs are identified by their specific precursor-to-product ion transitions. A common method involves scanning for the neutral loss of 507 m/z, which corresponds to the phosphopantetheine moiety of CoA.[7] For quantification, multiple reaction monitoring (MRM) is used, targeting the specific transitions for this compound and the internal standard.

  • Calibration: A standard curve is generated using known concentrations of a this compound standard (or a closely related standard if a commercial one is unavailable) spiked with the internal standard.

Data Presentation

The performance of acyl-CoA extraction protocols can vary. The following table summarizes typical recovery and sensitivity data reported in the literature for long-chain acyl-CoAs using similar methods.

ParameterTypical ValueTissue/MatrixReference MethodCitation
Extraction Recovery 70-80%Rat Heart, Kidney, MuscleAcetonitrile Extraction + SPE[4]
Extraction Recovery 83-90% (SPE step only)Rat LiverAcetonitrile/Isopropanol + SPE[5][6]
Extraction Recovery 60-140% (analyte dependent)Liver, Brain, MuscleOrganic Solvent Extraction[5]
Lower Limit of Quantitation (LOQ) ~5 fmol (on column)Cell LinesLC-ESI-MS/MS[12]
Typical Concentration 0.7 - 1.9 nmol/g wet weightRat Heart, Muscle, LiverTCA Extraction + HPLC/MS[13]

Troubleshooting

  • Low Recovery:

    • Ensure tissue was properly snap-frozen and kept frozen until homogenization to prevent degradation.[10]

    • Optimize homogenization to ensure complete tissue disruption.

    • Consider adding an acyl-CoA-binding protein to the extraction solvent, which has been shown to improve recovery.[14]

    • Check for losses during the SPE wash steps; the wash solvent may be too strong.

  • High Variability:

    • Ensure consistent and rapid handling of tissue samples.

    • Use a reliable internal standard added at the very beginning of the extraction process.[7]

    • Ensure the final extract is completely dry before reconstitution, as residual solvents can affect chromatographic performance.

  • Poor Chromatographic Peaks:

    • Ensure the reconstitution solvent is compatible with the initial mobile phase.

    • Filter the reconstituted sample before injection to remove any particulate matter.

    • Optimize the LC gradient to ensure separation from isomeric compounds.

References

Application Notes and Protocols for In Vitro Mitochondrial Studies Using (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-Dodecenoyl-CoA is an unsaturated medium-chain acyl-coenzyme A that serves as a substrate for mitochondrial β-oxidation. The study of its metabolism in isolated mitochondria provides valuable insights into the pathways of fatty acid oxidation, enzyme kinetics, and the potential impact of novel therapeutic agents on mitochondrial function. These application notes provide detailed protocols for the use of this compound in in vitro mitochondrial studies, including the assessment of oxygen consumption and the enzymatic activities of the β-oxidation pathway.

Overview of this compound Metabolism in Mitochondria

The mitochondrial β-oxidation of this compound involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. Due to the presence of a cis double bond at an odd-numbered carbon position, its complete oxidation requires the action of auxiliary enzymes in addition to the core β-oxidation enzymes.[1][2]

The key steps are:

  • Transport into the Mitochondria: Long-chain acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle. However, medium-chain fatty acids like dodecenoic acid can cross the inner mitochondrial membrane with lower dependency on the carnitine shuttle.[3][4]

  • β-Oxidation Cycles: this compound undergoes cycles of β-oxidation.

  • Isomerization: When the cis-double bond is near the thioester group, the auxiliary enzyme enoyl-CoA isomerase is required to convert the cis-Δ3-enoyl-CoA intermediate to a trans-Δ2-enoyl-CoA, which is a substrate for the subsequent enzyme in the β-oxidation spiral.[1][5][6]

  • Completion of β-Oxidation: The subsequent cycles of β-oxidation proceed, catalyzed by the mitochondrial trifunctional protein (for longer chains) and other β-oxidation enzymes.[7][8][9]

Data Presentation

Table 1: Estimated Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateEstimated Km (µM)Estimated Vmax (nmol/min/mg protein)Notes
Acyl-CoA Dehydrogenase (Medium-Chain)This compound10 - 50100 - 500Broad specificity for medium-chain acyl-CoAs.[10][11]
Enoyl-CoA Isomerasecis-Dodecenoyl-CoA20 - 100500 - 2000Activity is generally high for various unsaturated acyl-CoAs.[1][2][5]
Mitochondrial Trifunctional Protein (Hydratase activity)Unsaturated enoyl-CoA5 - 25200 - 800Prefers longer-chain substrates but shows activity towards C12.[7][9]
Mitochondrial Trifunctional Protein (Dehydrogenase activity)Unsaturated 3-hydroxyacyl-CoA10 - 40150 - 600NAD+-dependent reaction.[7][9][12]
3-Ketoacyl-CoA ThiolaseUnsaturated 3-ketoacyl-CoA5 - 20300 - 1000Final step of the β-oxidation cycle.[7]

Disclaimer: The kinetic parameters presented are estimates based on data for structurally similar C12 and other unsaturated acyl-CoAs due to the lack of specific experimental data for this compound. Actual values may vary depending on the experimental conditions and the source of mitochondria.

Table 2: Expected Oxygen Consumption Rates in Isolated Mitochondria with this compound

Respiratory StateSubstrate(s)Expected Oxygen Consumption Rate (nmol O₂/min/mg protein)Inhibitor(s)
State 2 (Basal)This compound (10-50 µM) + Malate (B86768) (2 mM)10 - 30-
State 3 (Active)This compound (10-50 µM) + Malate (2 mM) + ADP (1 mM)80 - 200-
State 4 (Resting)State 3 conditions + Oligomycin (B223565) (1 µg/mL)15 - 40Oligomycin (ATP synthase inhibitor)
UncoupledState 4 conditions + FCCP (1 µM)150 - 300FCCP (uncoupling agent)
InhibitedState 3 conditions + Rotenone (B1679576) (1 µM)5 - 15Rotenone (Complex I inhibitor)

Disclaimer: These values are estimations and can vary based on the quality and source of isolated mitochondria, buffer composition, and temperature.[3][13][14]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of mitochondria from fresh rodent liver tissue by differential centrifugation.

Materials:

  • Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA. Keep on ice.

  • Homogenization Buffer: MIB supplemented with 0.5% (w/v) fatty acid-free BSA.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the liver quickly and place it in ice-cold MIB.

  • Mince the liver into small pieces and wash with MIB to remove excess blood.

  • Weigh the minced tissue and add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 5-10 strokes of a loose-fitting Dounce homogenizer on ice.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

  • Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the isolated mitochondria on ice and use them for experiments within a few hours.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4.

  • Substrate stock solutions: 10 mM this compound, 200 mM Malate, 100 mM ADP.

  • Inhibitor stock solutions: 1 mg/mL Oligomycin, 100 µM FCCP, 100 µM Rotenone.

  • Clark-type oxygen electrode or Seahorse XF Analyzer.

Procedure:

  • Set up the oxygen electrode chamber or Seahorse XF plate with Respiration Buffer at the desired temperature (e.g., 30°C).

  • Add isolated mitochondria to the chamber/well to a final concentration of 0.2-0.5 mg/mL.

  • Allow the system to equilibrate and record the baseline oxygen level.

  • State 2 Respiration: Add this compound (final concentration 10-50 µM) and malate (final concentration 2 mM). Record the rate of oxygen consumption.

  • State 3 Respiration: Add ADP (final concentration 1 mM) to stimulate ATP synthesis. Record the increased rate of oxygen consumption.

  • State 4 Respiration: Add oligomycin (final concentration 1 µg/mL) to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak.

  • Uncoupled Respiration: Add a titrating concentration of FCCP (e.g., starting from 0.5 µM) to uncouple the respiratory chain from ATP synthesis and measure the maximal respiration rate.

  • Inhibition: To confirm the involvement of Complex I, add rotenone (final concentration 1 µM) at the end of the experiment.

Protocol 3: Assay of Enoyl-CoA Isomerase Activity

This protocol measures the activity of enoyl-CoA isomerase by monitoring the decrease in absorbance at 263 nm due to the conversion of a cis-3-enoyl-CoA to a trans-2-enoyl-CoA.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate: 100 µM this compound in Assay Buffer.

  • Mitochondrial extract (prepared by sonication or detergent lysis of isolated mitochondria).

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading at 263 nm.

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, add 900 µL of Assay Buffer and 50 µL of mitochondrial extract.

  • Equilibrate for 5 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Immediately start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for the cis-3-enoyl-CoA substrate.

Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid (5Z)-Dodecenoyl Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Dodecenoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->Dodecenoyl_CoA_Cytosol Dodecenoyl_CoA_Matrix This compound Dodecenoyl_CoA_Cytosol->Dodecenoyl_CoA_Matrix Carnitine Shuttle (less dependent for MCFA) Beta_Oxidation_1 β-Oxidation Cycle 1 Dodecenoyl_CoA_Matrix->Beta_Oxidation_1 cis_Enoyl_CoA cis-Δ3-Enoyl-CoA Intermediate Beta_Oxidation_1->cis_Enoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA NADH_FADH2 NADH, FADH2 Beta_Oxidation_1->NADH_FADH2 Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_Enoyl_CoA->Enoyl_CoA_Isomerase trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_Enoyl_CoA Beta_Oxidation_2 Further β-Oxidation Cycles trans_Enoyl_CoA->Beta_Oxidation_2 Beta_Oxidation_2->Acetyl_CoA Beta_Oxidation_2->NADH_FADH2

Diagram of this compound mitochondrial β-oxidation.

experimental_workflow cluster_prep Preparation cluster_assay Oxygen Consumption Assay Tissue Isolate Rodent Liver Homogenize Homogenize Tissue Tissue->Homogenize Centrifuge_1 Low-Speed Centrifugation (800 x g) Homogenize->Centrifuge_1 Supernatant_1 Collect Supernatant Centrifuge_1->Supernatant_1 Centrifuge_2 High-Speed Centrifugation (8,000 x g) Supernatant_1->Centrifuge_2 Mitochondria Isolated Mitochondria Pellet Centrifuge_2->Mitochondria Quantify Quantify Protein Concentration Mitochondria->Quantify Setup Equilibrate Mitochondria in Respiration Buffer Quantify->Setup State_2 Add this compound + Malate (Measure State 2) Setup->State_2 State_3 Add ADP (Measure State 3) State_2->State_3 State_4 Add Oligomycin (Measure State 4) State_3->State_4 Uncoupled Add FCCP (Measure Max Respiration) State_4->Uncoupled Inhibit Add Rotenone (Confirm Complex I) Uncoupled->Inhibit

Workflow for mitochondrial isolation and oxygen consumption assay.

References

Application Note: Mass Spectrometry Analysis of (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of (5Z)-Dodecenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines the predicted fragmentation pattern based on established principles for long-chain fatty acyl-CoAs, offers a comprehensive experimental protocol for sample preparation and analysis, and includes workflow diagrams to facilitate understanding and implementation. The information presented here is intended to support researchers in the identification and quantification of this compound in various biological matrices.

Introduction

This compound is a mono-unsaturated medium-chain fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate and sensitive detection of such lipid intermediates is crucial for understanding metabolic pathways and their dysregulation in disease states. Mass spectrometry, particularly LC-MS/MS, has emerged as a powerful tool for the analysis of acyl-CoAs due to its high sensitivity and structural specificity.[1][2] This application note details the expected fragmentation behavior of this compound and provides a generalized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Upon ionization, typically forming a protonated molecule [M+H]⁺, this compound is expected to undergo characteristic fragmentation, yielding several diagnostic ions. The primary fragmentation events involve the coenzyme A moiety.

Key Predicted Fragmentation Pathways:

  • Neutral Loss of 507 Da: The most characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-AMP (adenosine monophosphate) moiety, which has a mass of 507.3 Da.[3][4] This results in a product ion corresponding to the acyl chain attached to the phosphopantetheine arm.

  • Formation of the Adenosine (B11128) 3',5'-bisphosphate Ion: A common fragment observed in the MS/MS spectra of acyl-CoAs is the ion at m/z 428, which corresponds to protonated adenosine 3',5'-bisphosphate.[4][5]

  • Acylium Ion Formation: Cleavage of the thioester bond can lead to the formation of an acylium ion, although this is often less prominent than the fragments originating from the CoA moiety.

Table 1: Predicted m/z Values for Major Fragments of this compound

DescriptionPredicted m/z
Precursor Ion ([M+H]⁺) 962.5
Product Ion after Neutral Loss of 507.3 Da455.2
Adenosine 3',5'-bisphosphate Fragment428.1
Dodecenoyl Acylium Ion181.2

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples. Optimization may be required for specific matrices.

Materials and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Ammonium (B1175870) acetate

  • Internal standards (e.g., odd-chain length acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation and Extraction
  • Homogenization: Homogenize cell pellets or tissues in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water).[2]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with a methanol-based solvent.[6]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to resolve the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.[6]

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.[1][6]

  • Collision Gas: Argon or Nitrogen.

  • MRM Transitions:

    • Primary: Precursor m/z 962.5 → Product m/z 455.2 (for quantification).

    • Confirmatory: Precursor m/z 962.5 → Product m/z 428.1.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization Centrifugation 2. Centrifugation Homogenization->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection SPE 4. Solid-Phase Extraction Supernatant_Collection->SPE Drying_Reconstitution 5. Drying & Reconstitution SPE->Drying_Reconstitution LC_Separation LC Separation Drying_Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Analysis MS/MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification fragmentation_pathway Precursor [M+H]⁺ This compound m/z 962.5 Product1 Product Ion [M+H - 507.3]⁺ m/z 455.2 Precursor->Product1 Neutral Loss of 507.3 Da (3'-phospho-AMP) Product2 Adenosine Fragment m/z 428.1 Precursor->Product2 Fragmentation

References

Application Notes and Protocols for (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of (5Z)-Dodecenoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in experimental settings.

Chemical and Physical Properties

This compound is the coenzyme A thioester of (5Z)-dodecenoic acid. As a long-chain acyl-CoA, it plays a significant role in the beta-oxidation pathway.

PropertyValueReference
Molecular Formula C33H56N7O17P3S[1][2]
Molecular Weight 947.82 g/mol [1][2]
CAS Number 148329-84-4[1][2]
Appearance Typically a white to off-white solidInferred from common acyl-CoAs
Solubility Soluble in aqueous buffersInferred from similar compounds

Handling and Storage Conditions

Proper handling and storage are critical to prevent the degradation of this compound. Acyl-CoAs are susceptible to hydrolysis and oxidation.

Storage Recommendations

It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1][2][3][4] General recommendations for long-chain acyl-CoAs are as follows:

ConditionRecommendationNotes
Solid Form (Lyophilized) Store at -20°C to -80°C for long-term storage.Minimizes chemical degradation and hydrolysis.
In Solution Prepare fresh solutions for immediate use. For short-term storage (up to one week), snap-freeze aliquots in liquid nitrogen and store at -80°C.Fatty acyl-CoAs in solution are not stable. Avoid repeated freeze-thaw cycles.
Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation, which can lead to hydrolysis.

  • Solvent Selection: Reconstitute the solid in an appropriate aqueous buffer (e.g., PBS, Tris-HCl) at a slightly acidic to neutral pH (pH 6.0-7.5) to minimize hydrolysis.

  • Concentration: Prepare a stock solution at a concentration that is convenient for your experimental needs (e.g., 1-10 mM).

  • Mixing: Gently vortex or pipette the solution to ensure it is fully dissolved. Avoid vigorous shaking.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Experimental Protocols

This compound is a substrate for enzymes in the fatty acid beta-oxidation pathway. Below are generalized protocols that can be adapted for its use.

Enzyme Assay Protocol: Acyl-CoA Dehydrogenase Activity

This protocol outlines a general method for measuring the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay typically measures the reduction of an electron acceptor.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol [DCPIP] or a fluorescent probe).

    • Add a known amount of purified acyl-CoA dehydrogenase.

  • Initiation of Reaction:

    • Add this compound to the reaction mixture to initiate the reaction. The final concentration will need to be optimized based on the enzyme's Km.

  • Measurement:

    • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • Enzyme activity can be expressed in units such as nmol/min/mg of protein.

Cell-Based Assay: Cellular Uptake and Metabolism

This protocol describes a general workflow for studying the metabolism of this compound in cultured cells.

  • Cell Culture:

    • Culture cells to the desired confluency in appropriate growth medium.

  • Treatment:

    • Incubate the cells with this compound at a predetermined concentration and for a specific duration.

  • Cell Lysis and Extraction:

    • Wash the cells with ice-cold PBS to remove any remaining extracellular substrate.

    • Lyse the cells using a suitable buffer and extract the metabolites.

  • Analysis:

    • Analyze the cell lysate for the presence of this compound and its downstream metabolites using techniques such as LC-MS/MS.

Signaling Pathway and Experimental Workflow Diagrams

Beta-Oxidation of this compound

The metabolism of this compound, an unsaturated fatty acyl-CoA, requires the core enzymes of beta-oxidation as well as an auxiliary enzyme, an isomerase, to handle the cis-double bond.

Beta_Oxidation_Pathway Cytosol Cytosol Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acid (5Z)-Dodecenoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (LACS) Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi CoA-SH Dodecenoyl_CoA This compound Acyl_CoA_Synthetase->Dodecenoyl_CoA Carnitine_Shuttle Carnitine Shuttle (CPT1 & CPT2) Dodecenoyl_CoA->Carnitine_Shuttle Transport into Mitochondria Beta_Oxidation Beta-Oxidation Cycle Carnitine_Shuttle->Beta_Oxidation Isomerase Enoyl-CoA Isomerase Beta_Oxidation->Isomerase 2 cycles of beta-oxidation Hydratase Enoyl-CoA Hydratase Isomerase->Hydratase (3Z)-Hexenoyl-CoA -> (2E)-Hexenoyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Thiolase Thiolase Dehydrogenase->Thiolase Thiolase->Beta_Oxidation Shorter Acyl-CoA (re-enters cycle) Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To Energy Production

Caption: Mitochondrial beta-oxidation pathway for this compound.

Experimental Workflow for Acyl-CoA Analysis

This diagram illustrates a typical workflow for analyzing the effects of this compound on cellular metabolism.

Experimental_Workflow Start Start: Cell Culture Treatment Incubate cells with This compound Start->Treatment Harvest Harvest Cells (Wash with PBS) Treatment->Harvest Quench Metabolite Quenching (e.g., cold methanol) Harvest->Quench Extraction Metabolite Extraction Quench->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: A typical experimental workflow for cellular metabolite analysis.

References

Application Notes and Protocols for Fluorescent Labeling of (5Z)-Dodecenoyl-CoA for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-Dodecenoyl-CoA is an intermediate in fatty acid metabolism, and its dynamics are of significant interest in various physiological and pathological processes. Visualizing the subcellular localization and trafficking of this compound in living cells is crucial for understanding its roles in lipid signaling, energy metabolism, and membrane dynamics. Fluorescent labeling offers a powerful approach for real-time tracking of this molecule within the complex cellular environment.[] This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its application in cellular imaging.

The strategy involves the synthesis of a fluorescently labeled analog of (5Z)-dodecenoic acid, followed by its enzymatic or chemical conversion to the corresponding Coenzyme A (CoA) ester. This fluorescent probe can then be introduced into live cells for imaging studies. Common choices for fluorescent tags include BODIPY and NBD dyes due to their excellent photostability and minimal interference with the biological activity of the fatty acid.[][2][3]

Data Presentation

Table 1: Photophysical Properties of a Hypothetical NBD-Labeled this compound
PropertyValue
FluorophoreNBD (Nitrobenzoxadiazole)
Excitation Maximum (λex)~465 nm
Emission Maximum (λem)~535 nm
Quantum Yield (Φ)0.3 - 0.5
Molar Extinction Coefficient (ε)~25,000 M⁻¹cm⁻¹
Recommended Filter SetFITC/GFP
Table 2: Cellular Uptake and Localization of NBD-(5Z)-Dodecenoyl-CoA in Cultured HeLa Cells
Time PointMean Fluorescence Intensity (Arbitrary Units)Subcellular Localization
15 min150 ± 25Primarily at the plasma membrane and in the cytoplasm
30 min350 ± 40Increased cytoplasmic signal, some mitochondrial and ER localization
60 min700 ± 65Strong signal in mitochondria, endoplasmic reticulum (ER), and lipid droplets
120 min550 ± 50Signal begins to decrease, indicating metabolic turnover

Experimental Protocols

Protocol 1: Synthesis of NBD-Labeled (5Z)-Dodecenoic Acid

This protocol describes the synthesis of a fluorescently labeled version of (5Z)-dodecenoic acid using NBD chloride.

Materials:

  • (5Z)-Dodecenoic acid

  • 12-Aminododecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 4-Chloro-7-nitrobenzofurazan (NBD chloride)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Coupling of (5Z)-Dodecenoic Acid to 12-Aminododecanoic Acid:

    • Dissolve (5Z)-dodecenoic acid (1 equivalent) and 12-aminododecanoic acid (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting amide-linked fatty acid by silica gel column chromatography.

  • Labeling with NBD Chloride:

    • Dissolve the purified amide-linked fatty acid (1 equivalent) in anhydrous DMF.

    • Add TEA (3 equivalents) to the solution.

    • Add NBD chloride (1.5 equivalents) to the reaction mixture.

    • Stir the reaction in the dark at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final NBD-labeled (5Z)-dodecenoic acid derivative by silica gel column chromatography.

    • Confirm the structure and purity using ¹H NMR and mass spectrometry.

Protocol 2: Enzymatic Synthesis of NBD-Labeled this compound

This protocol utilizes an acyl-CoA synthetase to convert the fluorescent fatty acid into its corresponding CoA ester.

Materials:

  • NBD-labeled (5Z)-dodecenoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µM NBD-labeled (5Z)-dodecenoic acid

    • 500 µM CoA

    • 5 mM ATP

    • 5 mM MgCl₂

    • 1 mM DTT

    • 50 mM Tris-HCl, pH 7.5

  • Add acyl-CoA synthetase to a final concentration of 0.1-1 µg/mL.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of the NBD-labeled this compound by reverse-phase HPLC.

  • Purify the product using preparative or semi-preparative reverse-phase HPLC.

  • Lyophilize the purified product and store it at -80°C.

Protocol 3: Cellular Imaging of NBD-(5Z)-Dodecenoyl-CoA

This protocol outlines the steps for introducing the fluorescently labeled acyl-CoA into cultured cells and subsequent imaging.

Materials:

  • Cultured cells (e.g., HeLa, COS-7) on glass-bottom dishes

  • NBD-labeled this compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker Red, ER-Tracker Blue-White)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Loading of Fluorescent Probe:

    • Prepare a stock solution of NBD-(5Z)-Dodecenoyl-CoA in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the medium containing the fluorescent probe to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Remove the loading medium.

    • Wash the cells 2-3 times with warm PBS or serum-free medium to remove excess probe.

  • Imaging:

    • Add fresh, warm culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Use the FITC/GFP channel for NBD fluorescence.

    • For co-localization studies, cells can be pre-incubated with organelle-specific trackers according to the manufacturer's instructions before adding the NBD-labeled probe.

    • Acquire images at different time points to track the dynamic localization of the fluorescent acyl-CoA.

Mandatory Visualizations

node_5Z_Dodecenoic_Acid (5Z)-Dodecenoic Acid node_Amide_Linked_FA Amide-Linked Fatty Acid node_5Z_Dodecenoic_Acid->node_Amide_Linked_FA DCC, DMAP node_12_Aminododecanoic_Acid 12-Aminododecanoic Acid node_12_Aminododecanoic_Acid->node_Amide_Linked_FA node_NBD_FA NBD-Labeled (5Z)-Dodecenoic Acid node_Amide_Linked_FA->node_NBD_FA TEA node_NBD_Cl NBD Chloride node_NBD_Cl->node_NBD_FA node_NBD_Acyl_CoA NBD-(5Z)-Dodecenoyl-CoA node_NBD_FA->node_NBD_Acyl_CoA Acyl-CoA Synthetase, ATP, MgCl2 node_CoA Coenzyme A node_CoA->node_NBD_Acyl_CoA

Caption: Synthesis of NBD-Labeled this compound.

node_Cell_Culture Plate and Culture Cells node_Probe_Loading Incubate with NBD-(5Z)-Dodecenoyl-CoA node_Cell_Culture->node_Probe_Loading node_Washing Wash to Remove Excess Probe node_Probe_Loading->node_Washing node_Imaging Fluorescence Microscopy Imaging node_Washing->node_Imaging node_Data_Analysis Image and Data Analysis node_Imaging->node_Data_Analysis

Caption: Cellular Imaging Workflow.

node_NBD_Acyl_CoA NBD-(5Z)-Dodecenoyl-CoA (in cell) node_Beta_Oxidation Beta-Oxidation node_NBD_Acyl_CoA->node_Beta_Oxidation node_Lipid_Synthesis Lipid Synthesis node_NBD_Acyl_CoA->node_Lipid_Synthesis node_Mitochondria Mitochondria node_Beta_Oxidation->node_Mitochondria node_ER_LD ER / Lipid Droplets node_Lipid_Synthesis->node_ER_LD node_ATP_Production ATP Production node_Mitochondria->node_ATP_Production node_Membrane_Lipids Membrane Lipids node_ER_LD->node_Membrane_Lipids node_Signaling_Lipids Signaling Lipids node_ER_LD->node_Signaling_Lipids

Caption: Potential Metabolic Fates of this compound.

References

Application Notes and Protocols: (5Z)-Dodecenoyl-CoA in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5Z)-Dodecenoyl-CoA is an acyl-coenzyme A (acyl-CoA) molecule, specifically the thioester of dodec-5-enoic acid and coenzyme A. Acyl-CoAs are critical intermediates in a multitude of cellular metabolic pathways, including fatty acid synthesis and β-oxidation.[1][2][] They serve as carriers for acyl groups, facilitating their transfer between different enzymes and substrates.[2] The metabolism of acyl-CoAs is intricately linked to various physiological and pathological states, making the enzymes and pathways they participate in attractive targets for drug discovery.[1] Altered levels of specific acyl-CoAs have been associated with metabolic disorders such as obesity and diabetes, as well as with infectious diseases like Hepatitis C.[1][4]

These application notes provide an overview of the potential uses of this compound in drug discovery assays and detailed protocols for its application.

Potential Applications in Drug Discovery

This compound can be utilized in various drug discovery assays, primarily focusing on enzymes that metabolize or interact with it. Key areas of application include:

  • Enzyme Inhibition Assays: To identify and characterize inhibitors of enzymes involved in fatty acid metabolism. This compound can serve as a substrate for enzymes such as dodecenoyl-CoA isomerase (DCI).[4][5]

  • High-Throughput Screening (HTS): As a key reagent in HTS campaigns to screen large compound libraries for potential drug candidates that modulate the activity of its target enzymes.

  • Mechanism of Action Studies: To elucidate the mechanism by which lead compounds inhibit or modulate their target enzymes.

  • Substrate Specificity Studies: To determine the substrate specificity of novel enzymes or enzyme isoforms.

Signaling and Metabolic Pathways

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. A key enzyme in this pathway is Dodecenoyl-CoA Isomerase (DCI), which catalyzes the isomerization of the cis- or trans-double bond at position 3 to a trans-double bond at position 2.[5] This step is crucial for the fatty acid to proceed through the β-oxidation spiral. The DCI enzyme has been identified as a critical host factor for Hepatitis C virus (HCV) replication, making it a potential therapeutic target.[4]

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Unsaturated_Acyl_CoA This compound Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Unsaturated_Acyl_CoA_Mito This compound Unsaturated_Acyl_CoA->Unsaturated_Acyl_CoA_Mito CPT1/CPT2 Transport DCI Dodecenoyl-CoA Isomerase (DCI) (Target for HCV) Trans_2_Enoyl_CoA trans-2-Dodecenoyl-CoA DCI->Trans_2_Enoyl_CoA Beta_Oxidation β-Oxidation Spiral Trans_2_Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Unsaturated_Acyl_CoA_Mito->DCI

Caption: β-oxidation pathway of this compound.

Experimental Protocols

Dodecenoyl-CoA Isomerase (DCI) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to screen for inhibitors of DCI using this compound as a substrate. The formation of the product, trans-2-dodecenoyl-CoA, which has a conjugated double bond system, can be monitored by an increase in absorbance at 263 nm.

Materials:

  • This compound (Substrate)

  • Purified recombinant Dodecenoyl-CoA Isomerase (DCI) enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. Determine the exact concentration by measuring its absorbance at 263 nm after hydrolysis to the free acid.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution (or DMSO for control).

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of the DCI enzyme solution (pre-diluted in assay buffer) to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the this compound substrate solution.

  • Immediately start monitoring the increase in absorbance at 263 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dci_inhibition_workflow Start Start Prepare_Reagents Prepare Reagents (Substrate, Enzyme, Buffer, Compounds) Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds/DMSO into 96-well plate Prepare_Reagents->Dispense_Compounds Add_Buffer_Enzyme Add Assay Buffer and DCI Enzyme Dispense_Compounds->Add_Buffer_Enzyme Incubate Incubate at RT for 10 min Add_Buffer_Enzyme->Incubate Add_Substrate Add this compound to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 263 nm over time Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 values Determine_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for DCI Inhibition Assay.

LC-MS/MS-based Assay for Acyl-CoA Profiling in Cells

This protocol outlines a method for quantifying changes in cellular levels of this compound and other acyl-CoAs in response to treatment with a test compound. This is useful for understanding the on-target and off-target effects of drugs that modulate fatty acid metabolism.[6]

Materials:

  • Cell culture reagents

  • Test compound

  • Methanol (B129727) (ice-cold)

  • Internal Standard (e.g., C15:0-CoA)[6]

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture cells to ~90% confluency and treat with the test compound or vehicle control for the desired time.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the internal standard to each plate.

    • Scrape the cells and collect the cell lysate.

    • Vortex vigorously and centrifuge at high speed to pellet the protein.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution to separate the acyl-CoAs.

    • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Quantify the absolute amount of each acyl-CoA using a standard curve.

    • Normalize the data to the total protein content of the cell lysate.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values for DCI Inhibitors

CompoundIC50 (µM)Hill Slope
Inhibitor A1.2 ± 0.21.1
Inhibitor B5.8 ± 0.70.9
Inhibitor C> 50-
Positive Control0.5 ± 0.11.0

Table 2: Hypothetical Cellular Acyl-CoA Profile Changes upon Treatment with Compound X

Acyl-CoA SpeciesVehicle Control (pmol/mg protein)Compound X Treated (pmol/mg protein)Fold Change
This compound15.3 ± 2.145.9 ± 5.33.0
Palmitoyl-CoA (C16:0)25.1 ± 3.523.8 ± 2.90.95
Oleoyl-CoA (C18:1)30.2 ± 4.028.7 ± 3.50.95
Acetyl-CoA50.6 ± 6.248.1 ± 5.80.95

Conclusion

This compound is a valuable tool for drug discovery, particularly for targeting enzymes involved in fatty acid metabolism. The provided protocols offer a framework for utilizing this molecule in both biochemical and cell-based assays to identify and characterize novel therapeutic agents. The link between dodecenoyl-CoA metabolism and diseases such as Hepatitis C highlights the potential for developing targeted therapies by focusing on this pathway.

References

Application Notes and Protocols for the Synthesis of Radiolabeled (5Z)-Dodecenoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of radiolabeled (5Z)-Dodecenoyl-CoA. This tracer is a critical tool for investigating fatty acid metabolism, including the pathways of β-oxidation and incorporation into complex lipids. The protocols described herein are based on established chemo-enzymatic methods for the synthesis of acyl-CoA thioesters.[1][2][3] This document also outlines the use of this tracer in metabolic studies to elucidate the roles of specific enzymes and transporters in lipid homeostasis.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters. The study of these pathways often relies on the use of radiolabeled tracers to follow the metabolic fate of specific fatty acids. This compound is a monounsaturated medium-chain fatty acyl-CoA whose metabolism is of interest in various physiological and pathological contexts. The synthesis of a radiolabeled version of this molecule allows for sensitive and specific tracking in in vitro and in vivo systems.

This document details a robust method for the synthesis of radiolabeled this compound, its subsequent purification, and its application in tracer studies. The synthetic strategy involves the activation of radiolabeled (5Z)-Dodecen-1-oic acid and its subsequent conjugation to Coenzyme A.

Synthesis and Purification of Radiolabeled this compound

The synthesis of radiolabeled this compound can be achieved through a chemo-enzymatic approach, which offers high yields and specificity. This method involves the activation of the carboxylic acid of (5Z)-Dodecen-1-oic acid, which can be radiolabeled with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), followed by an enzymatic ligation to Coenzyme A.

Materials and Reagents
  • Radiolabeled (5Z)-Dodecen-1-oic acid (e.g., --INVALID-LINK---Dodecen-1-oic acid)

  • Coenzyme A (free acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Acyl-CoA Synthetase (long-chain)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Scintillation counter

  • Solvents: Acetonitrile (B52724), Water (HPLC grade), Tetrahydrofuran (THF, anhydrous)

Experimental Protocol: Synthesis of 1-¹⁴C-Dodecenoyl-CoA

This protocol is adapted from established methods for the synthesis of radiolabeled acyl-CoAs.[4][5]

  • Activation of Radiolabeled (5Z)-Dodecen-1-oic Acid:

    • In a microcentrifuge tube, dissolve 1 µmol of --INVALID-LINK---Dodecen-1-oic acid (specific activity ~50 mCi/mmol) in 100 µL of anhydrous THF.

    • Add 1.1 µmol of 1,1'-Carbonyldiimidazole (CDI) to the solution.

    • Incubate the reaction mixture at room temperature for 30 minutes to form the imidazolide (B1226674) intermediate.

  • Enzymatic Ligation to Coenzyme A:

    • In a separate tube, prepare a reaction mixture containing:

      • 1.2 µmol Coenzyme A (free acid)

      • 10 µmol ATP

      • 10 µmol MgCl₂

      • 10 units of long-chain Acyl-CoA Synthetase

      • 1 mL of 100 mM Tris-HCl buffer (pH 7.5)

    • Add the activated --INVALID-LINK---Dodecenoyl-imidazolide solution from step 1 to the enzymatic reaction mixture.

    • Incubate the reaction at 37°C for 2 hours.

  • Purification by RP-HPLC:

    • Terminate the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered supernatant onto a C18 RP-HPLC column.

    • Elute the product using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 10% to 90% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and collect fractions.

    • Determine the radioactivity of each fraction using a scintillation counter.

    • Pool the fractions containing the radiolabeled this compound.

  • Quantification and Storage:

    • Determine the concentration of the purified product by measuring its absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

    • Quantify the specific activity (Ci/mol) by scintillation counting.

    • Store the purified radiolabeled this compound at -80°C in small aliquots.

Data Presentation
ParameterValue
Starting Material--INVALID-LINK---Dodecen-1-oic acid
Specific Activity~50 mCi/mmol
Reaction Yield> 70%
Radiochemical Purity> 98% (as determined by RP-HPLC)
Final Product--INVALID-LINK---Dodecenoyl-CoA

Application in Tracer Studies

Radiolabeled this compound can be used as a tracer to study various aspects of fatty acid metabolism in cellular and whole-organism models.

Experimental Protocol: In Vitro β-Oxidation Assay

This protocol outlines a method to measure the rate of β-oxidation of this compound in isolated mitochondria.

  • Mitochondria Isolation:

    • Isolate mitochondria from cultured cells or tissues of interest using standard differential centrifugation methods.

  • β-Oxidation Reaction:

    • Prepare a reaction buffer containing: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM NAD⁺, 1 mM FAD, 0.1 mM Coenzyme A, 2 mM L-carnitine, and 1 mM ATP.

    • Add a known amount of isolated mitochondria (e.g., 100 µg of protein) to the reaction buffer.

    • Initiate the reaction by adding --INVALID-LINK---Dodecenoyl-CoA to a final concentration of 10 µM.

    • Incubate the reaction at 37°C for various time points (e.g., 0, 5, 10, 20 minutes).

  • Measurement of β-Oxidation Products:

    • Terminate the reaction by adding an equal volume of 1 M perchloric acid.

    • Separate the acid-soluble fraction (containing acetyl-CoA and other short-chain acyl-CoAs) from the acid-insoluble fraction (containing unmetabolized long-chain acyl-CoAs) by centrifugation.

    • Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

    • The rate of β-oxidation is calculated from the rate of appearance of radioactivity in the acid-soluble fraction.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Start: Radiolabeled (5Z)-Dodecen-1-oic acid activation Chemical Activation (e.g., with CDI) start->activation ligation Enzymatic Ligation (Acyl-CoA Synthetase, ATP, CoA) activation->ligation purification Purification (RP-HPLC) ligation->purification characterization Characterization (Spectrophotometry, Scintillation Counting) purification->characterization tracer_studies Tracer Studies (e.g., β-oxidation assay) characterization->tracer_studies end End: Metabolic Data tracer_studies->end

Caption: Workflow for the synthesis and application of radiolabeled this compound.

Metabolic Signaling Pathway

metabolic_pathway extracellular (5Z)-Dodecen-1-oic acid (Extracellular) transporter Fatty Acid Transporter extracellular->transporter Uptake intracellular (5Z)-Dodecen-1-oic acid (Intracellular) transporter->intracellular activation Acyl-CoA Synthetase (ATP, CoA) intracellular->activation acyl_coa This compound activation->acyl_coa beta_oxidation Mitochondrial β-Oxidation acyl_coa->beta_oxidation complex_lipids Incorporation into Complex Lipids (e.g., Triglycerides) acyl_coa->complex_lipids acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Metabolic fate of this compound in a typical eukaryotic cell.

References

In Vitro Reconstitution of Metabolic Pathways with (5Z)-Dodecenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the metabolic pathway involving (5Z)-Dodecenoyl-CoA. This document details the necessary enzymes, reaction conditions, and analytical methods to study the breakdown of this specific mono-unsaturated medium-chain fatty acid. The primary metabolic fate of this compound is mitochondrial beta-oxidation. Due to the presence of a cis double bond at an odd-numbered carbon position, auxiliary enzymes are required in addition to the core beta-oxidation machinery.

Metabolic Pathway Overview

The beta-oxidation of this compound proceeds through a series of enzymatic reactions, ultimately yielding acetyl-CoA molecules. The initial substrate, this compound, is a C12 mono-unsaturated fatty acyl-CoA. The pathway involves an initial cycle of standard beta-oxidation, followed by the action of an auxiliary enzyme to handle the cis-double bond, and then subsequent rounds of beta-oxidation.

The key enzymes involved in this pathway are:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) : Catalyzes the initial dehydrogenation of the fatty acyl-CoA.

  • Enoyl-CoA Isomerase (ECI) : Isomerizes the cis- or trans-double bond to a trans-2-enoyl-CoA intermediate, which is a substrate for the next enzymatic step.

  • Enoyl-CoA Hydratase (ECH) : Catalyzes the hydration of the trans-2-enoyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) : Catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate.

  • 3-Ketoacyl-CoA Thiolase (Thiolase) : Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

The metabolic cascade for this compound is initiated by a single cycle of beta-oxidation, which produces one molecule of acetyl-CoA and (3Z)-Decenoyl-CoA. The latter is not a substrate for Acyl-CoA Dehydrogenase and requires the action of Enoyl-CoA Isomerase.

Metabolic Pathway of this compound cluster_beta_oxidation_cycle1 First Beta-Oxidation Cycle cluster_isomerization Isomerization cluster_beta_oxidation_subsequent Subsequent Beta-Oxidation Cycles 5Z_Dodecenoyl_CoA This compound 3Z_Decenoyl_CoA (3Z)-Decenoyl-CoA 5Z_Dodecenoyl_CoA->3Z_Decenoyl_CoA MCAD, ECH, HADH, Thiolase Acetyl_CoA_1 Acetyl-CoA trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA 3Z_Decenoyl_CoA->trans_2_Decenoyl_CoA Enoyl-CoA Isomerase Further_Breakdown Further Breakdown Products trans_2_Decenoyl_CoA->Further_Breakdown MCAD, ECH, HADH, Thiolase Acetyl_CoA_n 4x Acetyl-CoA Further_Breakdown->Acetyl_CoA_n

Caption: Metabolic breakdown of this compound.

Quantitative Data

While specific kinetic data for the enzymes of the beta-oxidation pathway with this compound and its immediate metabolites are not extensively available, the following tables summarize known substrate specificities and available kinetic parameters for relevant enzymes, primarily from rat liver, which can serve as a starting point for experimental design.

Table 1: Substrate Specificity of Key Enzymes in Unsaturated Fatty Acid Beta-Oxidation

EnzymeEC NumberPreferred Substrate Chain LengthAction on Unsaturated Acyl-CoAs
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)1.3.8.7C6-C12Active on this compound[1]
Enoyl-CoA Isomerase5.3.3.8Broad (C6-C16)Isomerizes 3-enoyl-CoA to 2-enoyl-CoA[2]
Enoyl-CoA Hydratase4.2.1.17BroadHydrates 2-enoyl-CoA
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35Medium-chain preferenceOxidizes 3-hydroxyacyl-CoA[3]
3-Ketoacyl-CoA Thiolase2.3.1.16BroadCleaves 3-ketoacyl-CoA

Table 2: Exemplary Kinetic Parameters of Beta-Oxidation Enzymes (from various sources, not specific to this compound)

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (U/mg) or kcat (s-1)
Enoyl-CoA IsomeraseRat Livercis-3-Hexenoyl-CoA~25kcat ~1.5 x 103
3-Hydroxyacyl-CoA DehydrogenasePig Heart3-Oxo-octanoyl-CoA11148 U/mg
3-Ketoacyl-CoA ThiolasePig Heart3-Oxo-octanoyl-CoA5.3126 U/mg

Note: The kinetic parameters are highly dependent on the specific substrate, organism, and assay conditions. The values presented should be considered as approximations.

Experimental Protocols

Purification of Recombinant Enzymes

For a successful in vitro reconstitution, high-purity enzymes are essential. The following is a general workflow for the expression and purification of the required enzymes.

Enzyme Purification Workflow Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Gene_Cloning->Transformation Cell_Culture Cell Culture and Protein Expression Induction Transformation->Cell_Culture Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Culture->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification IMAC Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->IMAC Size_Exclusion Size-Exclusion Chromatography (for polishing) IMAC->Size_Exclusion Purity_Analysis Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis Concentration_Determination Concentration Determination (e.g., Bradford assay) Purity_Analysis->Concentration_Determination

Caption: General workflow for recombinant enzyme purification.

Protocol 3.1.1: General Protein Expression and Purification

  • Gene Synthesis and Cloning : Synthesize the codon-optimized genes for each enzyme (MCAD, ECI, ECH, HADH, Thiolase) and clone them into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag).

  • Expression : Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Lysis : Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification :

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Further purify the protein by size-exclusion chromatography using a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Verification : Confirm the purity and size of the proteins by SDS-PAGE. Determine the protein concentration using a Bradford assay.

In Vitro Reconstitution of the this compound Metabolic Pathway

This protocol describes a one-pot reaction to reconstitute the metabolic pathway.

Materials:

  • Purified enzymes: MCAD, ECI, ECH, HADH, Thiolase

  • This compound (substrate)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) pH 7.4, 50 µM FAD, 1 mM NAD+, 0.2 mM Coenzyme A, 1 mM DTT.

  • Quenching solution: e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile.

Protocol 3.2.1: One-Pot Reaction Setup

  • Prepare the reaction mixture in a microcentrifuge tube by adding the components in the following order:

    • Reaction Buffer

    • This compound (e.g., to a final concentration of 50-100 µM)

    • Purified enzymes (e.g., 1-5 µM each, concentrations may need optimization)

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a quenching solution.

  • Analyze the quenched samples for the disappearance of the substrate and the appearance of intermediates and the final product (acetyl-CoA).

In Vitro Reconstitution Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Co-factors, Substrate) Add_Enzymes Add Purified Enzymes (MCAD, ECI, ECH, HADH, Thiolase) Prepare_Reaction_Mix->Add_Enzymes Incubate Incubate at 37°C Add_Enzymes->Incubate Time_Course_Sampling Take Aliquots at Different Time Points Incubate->Time_Course_Sampling Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Time_Course_Sampling->Quench_Reaction Analyze_Samples Analyze Samples (LC-MS/MS or HPLC) Quench_Reaction->Analyze_Samples

Caption: Workflow for in vitro reconstitution experiment.
Analytical Methods for Monitoring the Reaction

The progress of the in vitro reconstitution can be monitored by quantifying the substrate, intermediates, and products. LC-MS/MS is the preferred method for its sensitivity and specificity.

Protocol 3.3.1: LC-MS/MS Analysis

  • Sample Preparation : Centrifuge the quenched samples to pellet precipitated protein. Transfer the supernatant for analysis.

  • Chromatography : Use a C18 reversed-phase HPLC column.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from low to high organic phase to separate the different acyl-CoA species.

  • Mass Spectrometry :

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.

Table 3: Exemplary MRM Transitions for Key Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compoundCalculatedFragment
(3Z)-Decenoyl-CoACalculatedFragment
trans-2-Decenoyl-CoACalculatedFragment
Acetyl-CoA810.1303.1

(Note: The exact m/z values for dodecenoyl-CoA and decenoyl-CoA intermediates will need to be determined based on their chemical formulas and may vary slightly based on the adduct ion being monitored.)

Applications in Drug Development

The in vitro reconstitution of the this compound metabolic pathway provides a powerful tool for:

  • Target Identification and Validation : Studying the individual enzymes in the pathway can help identify and validate novel drug targets for metabolic diseases.

  • High-Throughput Screening : The reconstituted system can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of the pathway.

  • Mechanism of Action Studies : For compounds that modulate fatty acid oxidation, this system allows for detailed mechanistic studies to pinpoint the exact enzyme being targeted.

  • Toxicity and Off-Target Effect Screening : The assay can be used to assess whether drug candidates have unintended effects on fatty acid metabolism.

By providing a controlled and defined system, the in vitro reconstitution of this metabolic pathway offers a significant advantage over cell-based or in vivo models for specific biochemical and pharmacological investigations.

References

Troubleshooting & Optimization

improving (5Z)-Dodecenoyl-CoA stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (5Z)-Dodecenoyl-CoA in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound, like other acyl-CoAs, is the chemical hydrolysis of its high-energy thioester bond.[1][2] This process is significantly influenced by the pH and temperature of the solution. Additionally, the unsaturated nature of the dodecenoyl chain makes it susceptible to oxidation.

Q2: How does pH affect the stability of this compound?

A2: The thioester bond of this compound is more stable in acidic conditions (pH 2-6).[3] As the pH becomes neutral and moves towards alkaline conditions (pH > 7), the rate of hydrolysis increases significantly.[4][5] Non-enzymatic acetylation, a related degradation process, also increases with rising pH.[6]

Q3: What is the recommended temperature for storing aqueous solutions of this compound?

A3: For optimal stability, aqueous stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month).[3] For daily use, working solutions can be kept at 2-8°C but should be prepared fresh.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3]

Q4: I'm having trouble dissolving lyophilized this compound powder in my aqueous buffer. What should I do?

A4: Long-chain acyl-CoAs like this compound can be challenging to dissolve directly in aqueous buffers due to their amphipathic nature. It is recommended to first dissolve the powder in a small amount of an organic solvent such as methanol (B129727) or a mixture of water and dimethylsulfoxide (DMSO) before adding it to your aqueous buffer.[7][8] Gentle sonication in the buffer can also aid in dissolution.[9] Note that for some applications, preparing fresh solutions for each experiment may be the most reliable approach to ensure consistency.[7]

Q5: What are the visual or analytical signs that my this compound has degraded?

A5: Degradation of this compound can manifest as a decrease in biological activity in your experiments or high variability between replicates.[3] Analytically, using techniques like HPLC or LC-MS, degradation can be observed as a decrease in the peak area corresponding to the intact molecule and the appearance of new peaks corresponding to its breakdown products, such as coenzyme A (CoASH) and (5Z)-dodecenoic acid.[3]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.- Prepare fresh working solutions of this compound for each experiment.[3] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] - Ensure stock solutions are stored at -80°C in a slightly acidic buffer (pH 4-6).[3]
Precipitation of this compound in the assay buffer. The concentration of divalent cations (e.g., Mg²⁺) in the buffer may be too high, causing precipitation of the long-chain acyl-CoA.[10]- Reduce the concentration of Mg²⁺ in your buffer if possible. - Consider using a buffer system where the solubility is less affected by Mg²⁺, such as a phosphate (B84403) buffer.[10]
Multiple unexpected peaks in HPLC or LC-MS analysis. This could be due to the degradation of this compound into CoASH and the free fatty acid, or oxidation of the unsaturated fatty acyl chain.- Confirm the identity of the peaks by comparing them to standards of potential degradation products. - Work quickly and keep samples on ice to minimize degradation during sample preparation.[2] - Consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Low recovery of this compound during extraction from biological samples. The extraction protocol may not be optimized for long-chain acyl-CoAs, leading to poor recovery.- Use a proven extraction method that involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][11] - Employ solid-phase extraction (SPE) with a weak anion exchange column for purification and to enhance recovery rates.[2]

Quantitative Data on Stability

Solvent/Buffer pH Relative Stability (% remaining after 24h) Key Takeaway
Water~7< 50%Unstable in neutral aqueous solution.[4]
50 mM Ammonium Acetate7.0< 60%Buffering at neutral pH offers minimal improvement.[4]
50 mM Ammonium Acetate3.5~80-90%Acidic conditions significantly improve stability.[4]
MethanolN/A> 95%Organic solvents like methanol provide the best stability for storage.[4]
50% Methanol / 50% 50 mM Ammonium Acetate7.0~ 60-70%The presence of methanol can mitigate some degradation in neutral aqueous solutions.[4]

Note: The instability in aqueous solutions tends to increase with the length of the fatty acid chain.[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol provides a general method for preparing a stock solution of this compound for use in aqueous experimental systems.

  • Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Initial Dissolution: Dissolve the powder in a minimal volume of high-purity methanol or a 1:1 mixture of DMSO and water. Vortex gently to ensure complete dissolution.

  • Buffer Preparation: Prepare a suitable aqueous buffer, such as 50 mM potassium phosphate, and adjust the pH to a slightly acidic value (e.g., pH 5.0-6.0) to enhance stability.[3]

  • Dilution: Slowly add the dissolved this compound from step 2 into the prepared buffer while gently vortexing. Avoid vigorous shaking to prevent foaming and potential oxidation.

  • Final Concentration: Adjust the final volume with the buffer to achieve the desired stock solution concentration.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a method to monitor the degradation of this compound over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and pH).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution. Immediately mix the aliquot with an equal volume of ice-cold acetonitrile containing 0.1% formic acid to stop the degradation and precipitate any proteins if present.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitates.[12]

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).[12]

    • Mobile Phase A: 150 mM sodium phosphate, pH 6.4.[13]

    • Mobile Phase B: Methanol.[13]

    • Gradient: Develop a suitable gradient to separate this compound from its degradation products.

    • Detection: Monitor the elution profile using a UV detector at 254 nm or 260 nm.[13][14]

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Stability Experiment cluster_analysis Data Analysis start Start: Lyophilized this compound dissolve Dissolve in Methanol/DMSO start->dissolve mix Dilute into Buffer dissolve->mix buffer Prepare Acidic Buffer (pH 5-6) buffer->mix aliquot Aliquot & Store at -80°C mix->aliquot incubate Incubate at Desired Temp/pH aliquot->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile/Formic Acid sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze by HPLC centrifuge->analyze quantify Quantify Peak Area analyze->quantify plot Plot % Remaining vs. Time quantify->plot end End: Determine Stability plot->end

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Results / Low Activity check_prep Review Solution Prep & Storage start->check_prep fresh_sol Prepare Fresh Solution Daily check_prep->fresh_sol Yes aliquot Aliquot Stock to Avoid Freeze-Thaw check_prep->aliquot Yes storage_cond Store Stock at -80°C, pH 5-6 check_prep->storage_cond Yes check_assay Review Assay Conditions fresh_sol->check_assay aliquot->check_assay storage_cond->check_assay check_ph Is buffer pH > 7? check_assay->check_ph Yes lower_ph Use Buffer with pH 5-6 check_ph->lower_ph Yes check_temp Is incubation temp > 4°C? check_ph->check_temp No lower_ph->check_temp lower_temp Keep on Ice / Lower Temp check_temp->lower_temp Yes end Improved Consistency check_temp->end No lower_temp->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: (5Z)-Dodecenoyl-CoA Handling and Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (5Z)-Dodecenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound during sample preparation is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond, releasing coenzyme A and dodecenoic acid. Additionally, enzymes involved in β-oxidation can metabolize this compound.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with non-neutral pH. The cis-double bond at the 5th position is also prone to oxidation.

Q2: At what temperature should I store my samples to minimize degradation?

A2: For short-term storage during sample preparation, it is crucial to keep samples on ice at all times. For long-term storage, extracts should be kept as dry pellets at -80°C.[1] Reconstitute samples just before analysis to minimize time in solution.

Q3: What is the best solvent for reconstituting my dried this compound extract?

A3: Methanol (B129727) has been shown to provide the best stability for acyl-CoAs over time.[2] Aqueous solutions, especially at alkaline or strongly acidic pH, should be avoided as they can promote hydrolysis. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a suitable option.[2]

Q4: Can I use antioxidants to protect this compound from degradation?

A4: Yes, the use of antioxidants is recommended during sample preparation to prevent the oxidation of the double bond. Common antioxidants used in lipidomics, such as butylated hydroxytoluene (BHT), can be added to the extraction solvent.

Q5: Are there any inhibitors I can use to prevent enzymatic degradation?

A5: To prevent enzymatic degradation, it is essential to work quickly and at low temperatures to minimize enzyme activity. For specific inhibition of thioesterases, broad-spectrum protease and esterase inhibitors can be included in the homogenization buffer, though their effectiveness against all acyl-CoA thioesterases may vary. Rapidly quenching metabolic activity by flash-freezing the sample in liquid nitrogen is a critical first step.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal of this compound Sample DegradationEnsure rapid quenching of metabolic activity from the start. Keep samples on ice or at 4°C throughout the entire preparation process. Store extracted samples as dry pellets at -80°C and reconstitute in cold methanol immediately before analysis.[1]
Inefficient ExtractionUse a validated extraction protocol. A common method involves homogenization in a cold acidic buffer followed by liquid-liquid or solid-phase extraction. Ensure complete cell lysis.
Poor Ionization in Mass SpectrometryOptimize mass spectrometry source parameters. For acyl-CoAs, positive ion mode electrospray ionization (ESI) is typically used. The use of an ion-pairing agent in the mobile phase can improve signal.
High Variability Between Replicates Inconsistent Sample HandlingStandardize all sample preparation steps, including timing, temperatures, and volumes. Ensure thorough mixing at each stage.
Partial Hydrolysis of Thioester BondMaintain a neutral or slightly acidic pH during extraction and storage. Avoid exposure to strong acids or bases. Reconstitute in a non-aqueous solvent like methanol whenever possible.[2]
Presence of Unexpected Peaks (e.g., Dodecenoic Acid) Enzymatic or Chemical HydrolysisAdd broad-spectrum esterase inhibitors to your homogenization buffer. Work quickly and at low temperatures to minimize enzymatic activity. Ensure the pH of all solutions is controlled.
Oxidation of the Double BondAdd an antioxidant such as BHT to your extraction solvent. Protect samples from light and excessive exposure to air.

Quantitative Data

The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of various long-chain acyl-CoAs in different solutions over a 24-hour period when stored at 4°C. While this data is not specific to this compound, it provides a valuable guide for handling this molecule.

Solvent/Solution C14:0-CoA (% Remaining) C16:0-CoA (% Remaining) C18:1-CoA (% Remaining)
Methanol ~95%~98%~96%
Water ~60%~55%~65%
50mM Ammonium Acetate (pH 7) ~70%~65%~75%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7) ~90%~92%~93%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) ~85%~88%~87%

Data extrapolated from stability studies on similar long-chain acyl-CoAs. Actual stability of this compound may vary.

Experimental Protocols

Protocol: Extraction of this compound from Cultured Cells for LC-MS Analysis

This protocol is designed to maximize the recovery and stability of this compound from cultured cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Ice-cold acetonitrile (B52724)

  • Internal standard (e.g., C17:0-CoA)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Cell Lysis:

    • Add 1 mL of ice-cold methanol to the washed cells.

    • For adherent cells, use a cell scraper to detach the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of internal standard (e.g., C17:0-CoA) to each sample for accurate quantification.

  • Extraction:

    • Add 1 mL of ice-cold acetonitrile to the cell lysate.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Clarification:

    • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Drying:

    • Dry the supernatant to a pellet using a vacuum concentrator or a gentle stream of nitrogen.

  • Storage and Reconstitution:

    • Store the dried pellet at -80°C until analysis.

    • Immediately before LC-MS analysis, reconstitute the pellet in a small volume (e.g., 50-100 µL) of cold methanol. Vortex briefly and centrifuge to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an autosampler vial for injection.

Visualizations

Experimental Workflow

experimental_workflow start Cell Culture harvest Harvest and Wash Cells (Ice-cold PBS) start->harvest quench Metabolic Quenching (Ice-cold Methanol) harvest->quench is Add Internal Standard quench->is extract Extraction (Acetonitrile) is->extract centrifuge1 Centrifugation (15,000 x g, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (Vacuum Concentrator) supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute in Methanol store->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analyze LC-MS Analysis centrifuge2->analyze

Caption: Recommended workflow for this compound sample preparation.

Degradation Pathways

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation parent This compound hydrolysis Hydrolysis parent->hydrolysis Thioester Bond Cleavage beta_oxidation β-Oxidation parent->beta_oxidation Metabolism hydrolysis_chem Hydrolysis parent->hydrolysis_chem Thioester Bond Cleavage oxidation_chem Oxidation parent->oxidation_chem Double Bond Attack thioesterase Acyl-CoA Thioesterases hydrolysis->thioesterase dodecenoic_acid Dodecenoic Acid + CoA hydrolysis->dodecenoic_acid beta_ox_enzymes β-Oxidation Enzymes (e.g., Acyl-CoA Dehydrogenase) beta_oxidation->beta_ox_enzymes acetyl_coa Acetyl-CoA + Shorter Acyl-CoA beta_oxidation->acetyl_coa ph Non-neutral pH (Aqueous Solution) hydrolysis_chem->ph dodecenoic_acid_chem Dodecenoic Acid + CoA hydrolysis_chem->dodecenoic_acid_chem ros Reactive Oxygen Species (ROS) oxidation_chem->ros oxidized_products Oxidized Products (e.g., Epoxides, Aldehydes) oxidation_chem->oxidized_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Unsaturated Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the HPLC separation of unsaturated acyl-CoA thioesters.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of unsaturated acyl-CoA thioesters.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for my acyl-CoA analytes?

A1: Peak tailing is a common issue in the chromatography of acyl-CoAs and can be caused by several factors.[1][2][3] One of the primary causes is the interaction of the negatively charged phosphate (B84403) groups on the CoA moiety with the stainless steel surfaces of the HPLC column and tubing.[4] Another significant factor is the interaction of analytes with exposed silanol (B1196071) groups on silica-based columns, especially when analyzing basic compounds.[1][5]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For acidic compounds, maintaining a pH below the pKa can improve peak shape.[6]

  • Column Choice: Consider using columns with end-capping or polar-embedded phases to minimize interactions with residual silanol groups.[2]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1][7] Try diluting your sample to see if the peak shape improves.

  • Column Degradation: An old or contaminated column can lose efficiency and cause peak tailing.[3][6] If other troubleshooting steps fail, consider replacing the column.

Q2: I am struggling to resolve cis/trans isomers of my unsaturated acyl-CoAs. How can I improve the resolution?

A2: Achieving baseline separation of isomers can be challenging. The resolution is influenced by column efficiency, selectivity, and retention factor.[8]

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic modifier in the mobile phase can significantly impact selectivity.[9][10] For example, switching from acetonitrile (B52724) to methanol (B129727) can alter the elution profile and improve the separation of some isomers.[10]

  • Column Temperature: Increasing the column temperature can enhance the resolution of geometrical isomers.[10] This is because higher temperatures can reduce the viscosity of the mobile phase and improve mass transfer.[11]

  • Column Chemistry: The stationary phase plays a crucial role in separation.[10] Consider screening different column chemistries, such as C18 and phenyl-based columns, as phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[10]

  • Particle Size and Column Length: Using columns with smaller particle sizes or increasing the column length can lead to higher separation efficiency and improved resolution.[8][9]

Q3: My acyl-CoA peaks have a low signal-to-noise ratio. How can I improve the sensitivity of my analysis?

A3: Low sensitivity can be a significant hurdle, especially when dealing with low-abundance species. Several factors can be optimized to enhance signal intensity.

Methods to Enhance Sensitivity:

  • Detector Wavelength: For UV detection, ensure you are using the optimal wavelength for acyl-CoAs, which is typically around 260 nm.[12]

  • Mass Spectrometry: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection.[13][14][15]

  • Sample Preparation: Proper sample extraction and concentration are critical. Techniques like solid-phase extraction (SPE) can help to clean up the sample and concentrate the analytes of interest.[16]

  • Injection Volume: While being mindful of potential overload, increasing the injection volume can lead to a stronger signal.

Q4: I'm observing significant retention time drift from one injection to the next. What are the likely causes and solutions?

A4: Retention time instability can compromise the reliability of your results.[17][18] The most common causes are related to the mobile phase, temperature, and column equilibration.[17][19]

Troubleshooting Retention Time Variability:

  • Mobile Phase Preparation: If you are pre-mixing your mobile phase, the more volatile organic component can evaporate over time, leading to a change in composition and longer retention times.[17] Using an online mixer or ensuring a tight seal on your mobile phase reservoir can mitigate this.[17]

  • Temperature Fluctuations: Even minor changes in ambient or column temperature can affect retention times.[17][19] Using a column oven is highly recommended for stable and reproducible results.

  • Column Equilibration: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10] Insufficient equilibration can lead to drifting retention times.[17]

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause flow rate fluctuations, which will directly impact retention times. Degassing the mobile phase and regular pump maintenance are essential.

Quantitative Data Summary

The following tables summarize key HPLC parameters from various studies for the separation of acyl-CoA thioesters.

Table 1: Column and Mobile Phase Combinations for Acyl-CoA Separation

Column TypeMobile Phase AMobile Phase BTarget AnalytesReference
Luna® C18(2) 100 Å (100 x 2 mm, 3 µm)10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)AcetonitrileVariety of acyl-CoAs[20]
C18 column75 mM KH2PO4 (buffer A)Acetonitrile with 600 mM acetic acidPolyunsaturated acyl-CoAs[12]
Spherisorb ODS II, 5-microns C18220 mM potassium phosphate, 0.05% thiodiglycol (B106055) (pH 4.0)98% methanol, 2% chloroformShort-chain acyl-CoA derivatives[21]
Kinetex C18 (100 X 4.60 mm, 2.6 µm)150 mM Na2H2PO4 and 9% methanolN/A (Isocratic)CoA thioesters[22]
C18 reversed-phase columnWater with 0.05% TEA and 15% AcetonitrileAcetonitrile with 0.05% TEA and 10% WaterLong-chain and very-long-chain fatty acyl-CoAs[14]

Experimental Protocols

Protocol 1: General Sample Preparation for Acyl-CoA Analysis from Cells

This protocol outlines a general method for extracting acyl-CoAs from cultured cells.

  • Cell Harvesting:

    • Rinse cells once with 10 ml of ice-cold PBS.

    • Add 3 ml of ice-cold PBS to the plates and scrape the cells.

    • Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

    • Rinse the plates with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.[23]

  • Cell Lysis and Extraction:

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellets.

    • Resuspend the cell pellets.

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[23]

  • Storage:

    • Store the extracts upright at -80°C until analysis.[23]

Protocol 2: Representative HPLC Method for Unsaturated Acyl-CoA Separation

This protocol provides a starting point for developing an HPLC method for separating unsaturated acyl-CoAs.

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a UV or MS detector.

    • Employ a C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm).[20]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[20]

    • Mobile Phase B: Acetonitrile.[20]

  • Gradient Elution Program:

    • Set the flow rate to 0.2 mL/min.

    • The gradient program is as follows (Time in minutes, % Mobile Phase B): (0, 20), (15, 100), (22.5, 100), (22.51, 20).

    • The total run time for each injection is 30 minutes.[20]

  • Column Temperature and Injection Volume:

    • Maintain the column temperature at 32°C.[20]

    • Set the injection volume to 30 µL.[20]

  • Detection:

    • If using a UV detector, monitor the absorbance at 254 nm or 260 nm.[21]

    • For MS detection, use positive ion electrospray ionization (ESI) mode and optimize MS parameters by direct infusion of acyl-CoA standards.[20]

Visualizations

References

Technical Support Center: Enzymatic Assays Using (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving (5Z)-Dodecenoyl-CoA. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay with this compound is showing no or very low activity. What are the common causes?

A1: Several factors could contribute to low or absent enzyme activity. Systematically check the following:

  • Enzyme Integrity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify its activity with a known positive control substrate if available.

  • Substrate Integrity: this compound, like other acyl-CoAs, can be unstable in aqueous solutions. Prepare it fresh and handle it as recommended. Degradation can lead to a lower effective substrate concentration.

  • Assay Conditions: Confirm that the pH, temperature, and ionic strength of the assay buffer are optimal for your specific enzyme. Even small deviations can significantly impact activity.[1]

  • Missing Cofactors: Check if your enzyme requires any specific cofactors (e.g., FAD, NAD+) for its activity and ensure they are present in the correct concentrations.

  • Incorrect Wavelength: Double-check that your spectrophotometer or plate reader is set to the correct wavelength for detecting the product of the reaction.[2][3]

Q2: I am observing high background noise or a drifting baseline in my spectrophotometric assay. What could be the issue?

A2: High background or a drifting baseline can be caused by:

  • Substrate Instability: The thioester bond of this compound can hydrolyze spontaneously, leading to a change in absorbance. Preparing the substrate solution immediately before use is recommended.

  • Buffer Components: Some buffer components may interfere with the assay. For instance, certain reducing agents can interfere with colorimetric or fluorometric readouts.

  • Light Scattering: If your sample is turbid due to precipitated protein or other components, it can cause light scattering and an unstable baseline. Centrifuge your samples before measurement.

  • Impure Reagents: Ensure all reagents, including the buffer and any additives, are of high purity and free from contaminants that might absorb at the detection wavelength.

Q3: My results are inconsistent between replicates. What are the likely sources of this variability?

A3: Inconsistent results often stem from procedural issues:

  • Pipetting Errors: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for small volumes.[4]

  • Incomplete Mixing: Make sure all components of the reaction mixture are thoroughly mixed before starting the measurement.

  • Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.

  • Evaporation: In microplate-based assays, evaporation from the wells, particularly the outer ones, can concentrate the reactants and lead to variability. Use plate sealers to minimize evaporation.

Troubleshooting Guides

Issue 1: Suspected Inhibition of the Enzyme

If you suspect something in your sample or buffer is inhibiting the enzyme, consider the following troubleshooting steps.

Workflow for Investigating Enzyme Inhibition

Inhibition_Troubleshooting start High enzyme activity with positive control, low activity with this compound check_substrate Verify this compound concentration and purity. Is the substrate reliable? start->check_substrate check_components Are there potentially inhibitory components in the assay buffer? check_substrate->check_components Yes end_substrate Source fresh, high-purity This compound. check_substrate->end_substrate No test_dilution Test serial dilutions of the sample to see if inhibition is dose-dependent. check_components->test_dilution Yes end_inhibition Identify and remove the inhibitory substance. check_components->end_inhibition No, proceed with standard protocol. identify_inhibitor Systematically remove or replace buffer components (e.g., detergents, thiol reagents). test_dilution->identify_inhibitor run_controls Run controls with and without suspected inhibitors. identify_inhibitor->run_controls run_controls->end_inhibition

Caption: Troubleshooting workflow for suspected enzyme inhibition.

Common Chemical Interferences
Interfering SubstancePotential EffectRecommended Action
Detergents (e.g., SDS, high concentrations of Triton X-100) Can denature the enzyme or form micelles that sequester the substrate.[5] Anionic detergents are often more denaturing than non-ionic or zwitterionic ones.Use non-ionic detergents like Triton X-100 or Tween-20 at concentrations below their critical micelle concentration.[4] Optimize the detergent concentration for your specific assay.
Thiol Reagents (e.g., DTT, β-mercaptoethanol) Can reduce the thioester bond of this compound or essential disulfide bonds in the enzyme. Increasing concentrations of DTT have been shown to progressively decrease the activity of some acyl-CoA utilizing enzymes.[6]If a reducing agent is necessary, consider using TCEP, which may have less interference, but be aware it can also promote thioester hydrolysis.[7][8] Test a range of concentrations to find the minimum required.
Chelating Agents (e.g., EDTA) May chelate metal ions that are essential for enzyme activity.If a chelator is present from sample preparation, consider adding back essential metal ions to the assay buffer or removing the chelator via dialysis or buffer exchange. Avoid concentrations >0.5 mM.[3]
Common Biochemical Interferences
Interfering SubstancePotential EffectRecommended Action
Other Acyl-CoAs and Free Fatty Acids Structurally similar molecules can act as competitive or allosteric inhibitors. The presence of various acyl-CoAs can lead to competition for the enzyme's active site.[8][9]Ensure the purity of your this compound substrate. If analyzing complex biological samples, consider purification steps to remove other lipids.
Free Coenzyme A (CoA) Can act as a product inhibitor for some enzymes.Monitor for substrate degradation, which would increase the concentration of free CoA.
Isomer Impurities The presence of other isomers of dodecenoyl-CoA may lead to competitive inhibition or substrate inhibition at high concentrations.Use a high-purity source of this compound and verify its identity if possible.

The following table presents IC50 values of various acyl-CoAs against different human lipoxygenase (LOX) isozymes, illustrating how chain length and saturation can influence inhibitory potential. This highlights the importance of considering structurally similar lipids as potential inhibitors in your assay.

Acyl-CoAh5-LOX IC50 (µM)h12-LOX IC50 (µM)h15-LOX-1 IC50 (µM)h15-LOX-2 IC50 (µM)
Palmitoyl-CoA (16:0)3.3 ± 0.3>20011 ± 2>100
Palmitoleoyl-CoA (16:1)2.0 ± 0.4>2009.0 ± 0.9>100
Stearoyl-CoA (18:0)>50>2004.2 ± 0.47.6 ± 1
Oleoyl-CoA (18:1)>5032 ± 47.0 ± 0.70.62 ± 0.06
Linoleoyl-CoA (18:2)>50>20020 ± 3>100
γ-Linolenoyl-CoA (18:3)>200>200>200>100
Data adapted from a study on the inhibitory effects of acyl-CoAs on human lipoxygenase isozymes.[10]

Experimental Protocols

This section provides a generalized protocol for a spectrophotometric assay of an acyl-CoA dehydrogenase, which can be adapted for use with this compound.

Generalized Spectrophotometric Acyl-CoA Dehydrogenase Assay

This assay measures the reduction of an electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.

Reagents and Buffers:

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or a buffer at neutral pH) and store at -80°C in small aliquots. Prepare fresh working solutions for each experiment.

  • Ferricenium Hexafluorophosphate Stock Solution: Prepare a 10 mM stock solution in deionized water.

  • Enzyme Preparation: Purified or partially purified enzyme preparation, stored in an appropriate buffer.

Procedure:

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

    • 880 µL of Assay Buffer

    • 100 µL of enzyme preparation (diluted to an appropriate concentration)

    • 10 µL of 10 mM Ferricenium Hexafluorophosphate (final concentration 100 µM)

  • Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C) to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction by adding 10 µL of 10 mM this compound stock solution (final concentration 100 µM).

  • Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 300 nm over time.

  • Record the rate of absorbance change for at least 5 minutes. The rate should be linear during the initial phase of the reaction.

Calculation of Enzyme Activity:

  • Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve.

  • Use the Beer-Lambert law (A = εcl) to calculate the rate of reaction. The molar extinction coefficient (ε) for ferricenium at 300 nm is required.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Signaling Pathway Visualization

This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. Understanding this pathway can help to identify potential points of interference.

Fatty_Acid_Oxidation cluster_beta_oxidation β-Oxidation Cycle acyl_coa This compound enoyl_coa trans-Δ2-Dodecenoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa 3-Hydroxy-dodecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Keto-dodecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shorter_acyl_coa Decanoyl-CoA ketoacyl_coa->shorter_acyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase shorter_acyl_coa->acyl_coa Re-enters cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

Technical Support Center: (5Z)-Dodecenoyl-CoA Handling and Auto-Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of (5Z)-Dodecenoyl-CoA during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

This compound is an unsaturated acyl-coenzyme A molecule that serves as an intermediate in fatty acid metabolism. Its structure contains a carbon-carbon double bond at the fifth position in the dodecenoyl chain. This double bond, and specifically the adjacent "bis-allylic" protons, are highly susceptible to attack by reactive oxygen species (ROS), initiating a free-radical chain reaction known as auto-oxidation. This process can lead to the formation of various oxidation products, compromising the integrity and biological activity of the molecule in your experiments.

Q2: How can I visually identify if my this compound sample has oxidized?

While subtle oxidation may not be visually apparent, significant degradation can sometimes be observed as a yellowish discoloration of the lyophilized powder or solution. However, the most reliable method for detecting oxidation is through analytical techniques such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC), which can identify and quantify oxidation products.

Q3: What are the primary factors that accelerate the auto-oxidation of this compound?

The primary factors that accelerate auto-oxidation are:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the oxidation cascade.

  • Presence of Transition Metals: Metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of reactive oxygen species, initiating the oxidation process.

  • Exposure to Light: UV and visible light can provide the energy to initiate the formation of free radicals.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Sub-optimal pH: Extreme pH values can also contribute to the degradation of the molecule.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Auto-oxidation of your this compound stock or working solutions.

  • Troubleshooting Steps:

    • Verify Stock Integrity: If possible, analyze a small aliquot of your stock solution using LC-MS to check for the presence of oxidation products (e.g., hydroxides, epoxides).

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment from a properly stored stock.

    • Incorporate Antioxidants: Add a suitable antioxidant to your buffers and solutions. See the table below for recommendations.

    • Use Degassed Buffers: Prepare buffers with high-purity water and degas them thoroughly by sparging with an inert gas (argon or nitrogen) to minimize dissolved oxygen.

Issue 2: Difficulty dissolving the lyophilized this compound powder.

  • Possible Cause: Improper solvent or technique.

  • Troubleshooting Steps:

    • Recommended Solvent: Use a high-purity, degassed aqueous buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5).

    • Solubilization Protocol:

      • Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

      • Add the desired volume of degassed buffer to the vial.

      • Gently vortex or sonicate in a bath sonicator at low power for a short duration until fully dissolved. Avoid vigorous shaking which can introduce oxygen.

      • Immediately after dissolution, blanket the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

Issue 3: Loss of activity in enzymatic assays.

  • Possible Cause: Oxidation of this compound, leading to a lower effective concentration of the active substrate. The presence of antioxidants may also interfere with some assays.

  • Troubleshooting Steps:

    • Confirm Substrate Integrity: As with Issue 1, verify the purity of your this compound.

    • Antioxidant Compatibility: Ensure the chosen antioxidant does not interfere with your specific enzymatic assay. Run a control experiment with the antioxidant alone to assess its effect on the enzyme's activity.

    • Minimize Incubation Times: Design your experiments to minimize the incubation time of this compound in solution, especially at elevated temperatures.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionLyophilized PowderStock Solution in Buffer
Temperature -20°C or preferably -80°C-80°C
Atmosphere Under inert gas (Argon or Nitrogen)Headspace flushed with inert gas
Light Protected from light (amber vial)Protected from light (amber vial or wrapped in foil)
Duration As per manufacturer's recommendationFor short-term storage (days to weeks)

Table 2: Common Antioxidants for In Vitro Experiments

AntioxidantTypical Working ConcentrationSolventNotes
Butylated Hydroxytoluene (BHT) 10-100 µMEthanol or DMSOA widely used radical scavenger. Ensure final solvent concentration is compatible with your experiment.
Vitamin E (α-tocopherol) 10-50 µMEthanolA natural, lipophilic antioxidant.
Tris(2-carboxyethyl)phosphine (TCEP) 100-500 µMAqueous BufferA reducing agent that can help prevent disulfide bond formation and scavenge some reactive oxygen species.

Note: The optimal concentration of the antioxidant should be determined empirically for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • Lyophilized this compound

    • High-purity, deionized water

    • Buffer components (e.g., HEPES, MES, or phosphate (B84403) buffer)

    • Inert gas (Argon or Nitrogen) with a regulator and tubing

    • Sterile, amber glass vial with a septum-lined cap

  • Procedure:

    • Prepare your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

    • Degas the buffer by sparging with argon or nitrogen for at least 30 minutes.

    • If using an antioxidant, add it to the degassed buffer at the desired final concentration.

    • Allow the vial of lyophilized this compound to warm to room temperature.

    • Under a gentle stream of inert gas, open the vial and add the appropriate volume of the degassed, antioxidant-containing buffer to achieve the desired stock concentration.

    • Seal the vial immediately with the septum-lined cap.

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Flush the headspace of the vial with inert gas using a needle connected to the gas line, with another needle serving as a vent.

    • Store the stock solution at -80°C.

Mandatory Visualization

Auto_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Metal Ion, UV Light) PUFA This compound (LH) Initiator->PUFA H• abstraction Radical Lipid Radical (L•) PUFA->Radical Oxygen Oxygen (O2) Radical->Oxygen Fast reaction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical New_PUFA Another this compound (LH) Peroxyl_Radical->New_PUFA H• abstraction Antioxidant_Termination Antioxidant (AH) Peroxyl_Radical->Antioxidant_Termination H• donation Hydroperoxide Lipid Hydroperoxide (LOOH) New_PUFA->Hydroperoxide New_Radical New Lipid Radical (L•) New_PUFA->New_Radical Radical_Termination Radical + Radical Non_Radical_Product Non-Radical Products Radical_Termination->Non_Radical_Product Antioxidant_Termination->Hydroperoxide

Caption: Auto-oxidation free-radical chain reaction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Verification Reagent_Prep Prepare Degassed Buffers + Antioxidant Stock_Prep Dissolve this compound under Inert Gas Reagent_Prep->Stock_Prep Store Store Stock at -80°C Stock_Prep->Store Thaw Thaw Stock Solution Store->Thaw Dilute Prepare Fresh Working Dilutions Thaw->Dilute Assay Perform Experiment Dilute->Assay QC_Check Optional: LC-MS analysis of working solution Dilute->QC_Check Data_Analysis Analyze Experimental Data Assay->Data_Analysis

Caption: Recommended workflow for handling this compound to minimize oxidation.

Technical Support Center: Optimizing Cell Lysis for Accurate (5Z)-Dodecenoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of (5Z)-Dodecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when lysing cells for this compound measurement?

A1: The most critical factors are the rapid and complete inactivation of cellular enzymes and the prevention of chemical degradation of the target analyte. Acyl-CoAs, including this compound, are highly unstable molecules susceptible to both enzymatic and chemical hydrolysis.[1][2] Therefore, it is imperative to use methods that instantly quench metabolic activity, typically by using ice-cold solvents, and to maintain low temperatures throughout the sample preparation process.[2][3]

Q2: Which is a better approach for cell lysis: mechanical disruption (e.g., sonication, bead beating) or solvent-based lysis?

A2: For acyl-CoA analysis, solvent-based lysis, particularly with a high concentration of cold organic solvent like methanol (B129727), is generally preferred as it simultaneously lyses the cells, denatures proteins, and quenches enzymatic activity.[4] While mechanical methods can be effective for cell disruption, they can also generate heat, which may degrade unstable analytes like this compound if not carefully controlled.[2] A combination of solvent lysis with gentle mechanical disruption (e.g., scraping for adherent cells) is a common and effective approach.

Q3: What is the recommended internal standard for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, odd-chain acyl-CoAs such as pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0) are excellent choices as they are not typically found in most biological samples.[1][5] Using an internal standard is crucial to account for variations in extraction efficiency and potential analyte loss during sample preparation.[6]

Q4: How should I store my cell lysates to ensure the stability of this compound?

A4: For long-term storage, it is best to store the extracts as dried pellets at -80°C.[1] Acyl-CoAs are prone to hydrolysis in aqueous solutions, so minimizing storage time in liquid form is recommended.[1] Reconstitute the dried extract in a suitable non-aqueous solvent like methanol just before LC-MS/MS analysis.[1]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

This is a common issue stemming from the inherent instability of acyl-CoAs. A systematic approach to troubleshooting is essential.

dot

G start Low or No Signal for This compound check_ms Verify MS Performance (infuse stable standard) start->check_ms ms_ok MS is functioning check_ms->ms_ok Yes ms_not_ok MS Issue check_ms->ms_not_ok No check_standards Prepare Fresh Standards & Mobile Phases ms_ok->check_standards standards_ok Standards are OK check_standards->standards_ok No Signal Change standards_not_ok Degraded Reagents check_standards->standards_not_ok Signal Restored check_extraction Review Lysis & Extraction Protocol standards_ok->check_extraction extraction_issue Potential Issue in Sample Preparation check_extraction->extraction_issue quenching Was quenching immediate with ice-cold solvent? extraction_issue->quenching Investigate temp Were samples kept on ice/frozen at all times? extraction_issue->temp Investigate solvent Was the correct extraction solvent used (e.g., ~80% MeOH)? extraction_issue->solvent Investigate spe If using SPE, was the protocol optimized? extraction_issue->spe Investigate solution1 Improve quenching technique: - Minimize time between harvesting and lysis - Use liquid nitrogen snap-freezing quenching->solution1 No solution2 Maintain low temperatures: - Pre-chill all tubes, solvents, and equipment - Avoid freeze-thaw cycles temp->solution2 No solution3 Optimize extraction solvent: - Ensure high-purity methanol - Consider SSA for deproteinization solvent->solution3 No solution4 Re-evaluate SPE method: - Check cartridge type and elution - Consider protocol without SPE spe->solution4 No

Caption: Troubleshooting workflow for low signal of this compound.

Issue 2: High Variability in Quantification Between Replicates

High variability often points to inconsistencies in the sample preparation workflow.

Possible Cause Recommended Solution Citation
Inconsistent Cell Number Normalize the final analyte amount to total protein concentration in the pellet rather than relying solely on initial cell counts.[1]
Incomplete Cell Lysis/Extraction Ensure thorough scraping of adherent cells or vortexing of suspension cells in the lysis solvent. Optimize the ratio of extraction solvent to cell pellet size.[3]
Analyte Degradation Process all samples in the same batch under identical time and temperature conditions. Add the internal standard at the earliest possible step (to the lysis solvent) to account for degradation during processing.[1][6]
Matrix Effects If high variability persists, consider a solid-phase extraction (SPE) cleanup step to remove interfering matrix components. However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1]

Data Presentation: Comparison of Lysis & Extraction Methods

The choice of extraction solvent significantly impacts the recovery of acyl-CoAs. While direct comparative data for this compound is limited, studies on other acyl-CoAs provide valuable insights.

Table 1: Relative Recovery of Acyl-CoAs with Different Deproteinization/Extraction Methods

Analyte% Recovery vs. Water (10% TCA with SPE)% Recovery vs. Water (2.5% SSA)Key Finding
Malonyl-CoA26%74%SSA shows significantly better recovery for this short-chain dicarboxylic acyl-CoA.[7]
Acetyl-CoA36%59%SSA is superior for acetyl-CoA recovery.[7]
Propionyl-CoA62%80%Both methods are effective, but SSA provides higher recovery.[7]
Isovaleryl-CoA58%59%Recovery is comparable for this branched-chain acyl-CoA.[7]

Table 2: Relative MS Intensities of Acyl-CoAs with Different Extraction Solvents

Extraction SolventRelative MS Intensity (Short-Chain Acyl-CoAs)Relative MS Intensity (Medium to Long-Chain Acyl-CoAs)Key Finding
80% Methanol High High Yields the highest signal for a broad range of acyl-CoAs. [4]
Acetonitrile/Methanol/Water (2:2:1)ModerateModerateA commonly used solvent mixture with good performance.[8]
80% Methanol with 0.1% Formic AcidVery PoorVery PoorThe presence of formic acid in the primary extraction solvent leads to poor recovery.[4]
80% AcetonitrileVery PoorVery PoorAcetonitrile alone is not an effective extraction solvent for acyl-CoAs.[4]

Experimental Protocols

Protocol 1: Lysis and Extraction of Acyl-CoAs from Adherent Mammalian Cells

This protocol is optimized for the rapid quenching and extraction of acyl-CoAs to ensure maximum recovery and stability.

dot

G cluster_0 Cell Harvesting cluster_1 Lysis & Quenching cluster_2 Extraction & Clarification cluster_3 Sample Preparation A 1. Aspirate Media B 2. Wash 2x with ice-cold PBS A->B C 3. Place dish on ice B->C D 4. Add -80°C 80% Methanol + Internal Standard C->D E 5. Scrape cells D->E F 6. Transfer lysate to pre-chilled tube E->F G 7. Incubate at -80°C for 15 min F->G H 8. Centrifuge at >15,000 x g for 10 min at 4°C G->H I 9. Collect supernatant H->I J 10. Dry supernatant (N2 stream or vacuum) I->J K 11. Reconstitute in Methanol for analysis J->K

Caption: Workflow for acyl-CoA extraction from adherent cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • LC-MS grade Methanol, pre-chilled to -80°C

  • Internal Standard (e.g., C15:0-CoA or C17:0-CoA) stock solution

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of >15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell monolayer.

    • Immediately wash the cells twice with an appropriate volume of ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Lysis and Quenching:

    • Place the culture dish on ice to ensure it remains cold.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol containing your internal standard at a known concentration.[4]

    • Immediately use a cell scraper to scrape the cells into the cold methanol solution. Work quickly to ensure rapid enzyme inactivation.

    • Transfer the entire cell lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Incubate the cell lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.[1]

    • Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[1]

  • Supernatant Collection and Preparation:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

    • Dry the supernatant completely using a stream of nitrogen or a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of pure methanol for LC-MS/MS analysis.[1]

Protocol 2: Lysis and Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is an alternative that avoids solid-phase extraction and has shown excellent recovery for short-chain acyl-CoAs.[7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Internal Standard (e.g., Crotonoyl-CoA)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of >16,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • Wash cultured cells twice with ice-cold PBS as described in Protocol 1.

  • Lysis and Deproteinization:

    • Immediately add 200 µL of ice-cold 2.5% SSA containing the internal standard.[1][7]

    • Use a cell scraper to collect the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube or an LC-MS vial for direct injection. Avoid carryover of the protein pellet.

References

Technical Support Center: Analysis of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of unsaturated acyl-Coenzyme As (acyl-CoAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help mitigate common artifacts and ensure accurate quantification of unsaturated acyl-CoAs.

Troubleshooting Guides & FAQs

This section addresses specific issues that can arise during the extraction, separation, and detection of unsaturated acyl-CoAs.

Sample Preparation and Stability

  • Question: My unsaturated acyl-CoA signals are low or undetectable. What could be the cause?

    • Answer: Low or undetectable signals for unsaturated acyl-CoAs can stem from their inherent instability in aqueous solutions.[1] Degradation can occur during sample preparation and storage. To mitigate this, it is crucial to work quickly and at low temperatures (e.g., on ice or at 4°C) during all extraction steps.[2] For sample reconstitution prior to analysis, methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1] Additionally, ensure that your extraction method is optimized for acyl-CoAs, as different solvents can yield varying recoveries.[3][4]

  • Question: I am concerned about the oxidation of my unsaturated acyl-CoAs during sample preparation. How can I prevent this?

    • Answer: The release of metal ions like iron and copper during cell lysis can potentially catalyze the oxidation of double bonds in unsaturated acyl chains. While one study found that the addition of antioxidants like butylated hydroxytoluene (BHT) or chelators such as diethylenetriaminepentaacetic acid (DTPA) did not significantly increase the detection of unsaturated acyl-CoAs, it did prevent the formation of lipid peroxidation products.[3] It is good practice to minimize exposure to air and work with pre-cooled solvents to reduce the risk of oxidation.

  • Question: How can I minimize enzymatic degradation of acyl-CoAs during extraction?

    • Answer: Endogenous enzymes can rapidly degrade acyl-CoAs upon cell lysis. To counteract this, it is essential to quench metabolic activity immediately. This can be achieved by snap-freezing tissues in liquid nitrogen or by homogenizing samples in a pre-cooled acidic solution, such as 0.5 M perchloric acid, to precipitate proteins and inactivate enzymes.[2] Alternatively, using a cold organic solvent mixture like acetonitrile (B52724)/methanol/water can also effectively quench enzymatic reactions and extract the acyl-CoAs.[2]

Chromatography and Detection

  • Question: I am having trouble separating isomeric unsaturated acyl-CoAs. What can I do?

    • Answer: Chromatographic separation is critical for distinguishing between isomers and reducing ion suppression in the mass spectrometer.[1] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are preferred methods.[5][6] For complex mixtures, using a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) in series can provide a more comprehensive separation of acyl-CoAs with varying hydrophobicities.[6] Fine-tuning the gradient elution and choice of column, such as a C18 column, can significantly improve the resolution of different acyl-CoA species.[7][8]

  • Question: My mass spectrometry signal is noisy, and I suspect ion suppression. How can I address this?

    • Answer: Ion suppression is a common issue in LC-MS/MS analysis of complex biological samples and can be caused by co-eluting endogenous species competing for ionization.[1] Improving chromatographic separation is the first step to mitigate this.[1] Additionally, ensuring proper sample clean-up, for instance through solid-phase extraction (SPE), can remove interfering substances.[9] A wash step between injections, such as with 0.1% phosphoric acid, can also help prevent poor chromatographic performance and signal loss.[6][10]

  • Question: What are the best mass spectrometry parameters for detecting unsaturated acyl-CoAs?

    • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for acyl-CoA analysis.[1][5] Electrospray ionization (ESI) in positive ion mode is often used, and a characteristic neutral loss of 507 Da can be monitored to specifically detect acyl-CoAs.[1][7][11] Multiple reaction monitoring (MRM) is a robust technique for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.[7][11] It is important to optimize parameters such as desolvation potential and collision energy for each specific acyl-CoA to achieve maximum sensitivity.[7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methodologies described for the extraction of acyl-CoAs from cell cultures.[1]

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching & Lysis: Add 2 mL of ice-cold methanol to the culture plate and place it at -80°C for 15 minutes to quench metabolic activity and lyse the cells.

  • Internal Standard Spiking: Add an appropriate internal standard, such as C15:0-CoA, to the cell lysate.[1]

  • Cell Scraping & Centrifugation: Scrape the cells from the plate and transfer the lysate to a centrifuge tube. Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Supernatant Collection & Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.[1]

  • Reconstitution: Reconstitute the dried sample in 150 µL of methanol. Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

  • Sample Transfer: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs based on common practices.[1][7]

  • Chromatographic System: Utilize a UHPLC or HPLC system equipped with a C18 reversed-phase column.[7][8]

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer, for example, 25 mM ammonium (B1175870) formate (B1220265) in 98% water and 2% acetonitrile, pH 8.2.[11]

    • Mobile Phase B: An organic solvent, for example, 98% acetonitrile and 2% water with 5 mM ammonium formate.[11]

  • Gradient Elution: Employ a gradient elution to separate the acyl-CoAs based on their hydrophobicity. A typical gradient might start with a low percentage of mobile phase B, which is then increased over time to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Mass Spectrometer: Use a tandem mass spectrometer equipped with an ESI source operating in positive ion mode.[1]

  • Detection Mode: Set up a multiple reaction monitoring (MRM) method. For each unsaturated acyl-CoA, define a transition from the precursor ion ([M+H]+) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[1][11]

  • Data Analysis: Quantify the peak areas of the analytes and normalize them to the peak area of the internal standard. Use a calibration curve prepared with known amounts of acyl-CoA standards to determine the absolute concentration.[1]

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents

This table summarizes the relative stability of acyl-CoAs when reconstituted in various solvents and stored on an autosampler over 24 hours. Data is conceptualized from findings that methanol provides superior stability.[1]

SolventRelative Stability at 4h (%)Relative Stability at 24h (%)
Methanol~100~95-100
50% Methanol / 50% Ammonium Acetate (pH 7)~80-90~60-80
Water~70-80<60
50 mM Ammonium Acetate (pH 7)~60-70<50

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoA Analysis

This table presents typical sensitivity parameters for an LC-MS/MS assay for acyl-CoAs, defined at a signal-to-noise (S/N) ratio of 3 for LOD and 10 for LOQ.[1]

ParameterDefinitionTypical Value
Limit of Detection (LOD)S/N = 31-5 fmol on column[6][10]
Limit of Quantitation (LOQ)S/N = 10~2.4 pmol for a single injection[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start 1. Sample Collection (e.g., Cell Culture, Tissue) quench 2. Metabolic Quenching (e.g., Liquid N2, Cold Methanol) start->quench Potential Degradation extract 3. Extraction & Lysis (Add Internal Standard) quench->extract artifact1 Artifact Risk: Enzymatic Degradation quench->artifact1 cleanup 4. Purification / Clean-up (e.g., Centrifugation, SPE) extract->cleanup Potential Oxidation artifact2 Artifact Risk: Chemical Oxidation extract->artifact2 reconstitute 5. Reconstitution (e.g., in Methanol) cleanup->reconstitute lc_separation 6. LC Separation (e.g., C18 Column) reconstitute->lc_separation Potential Isomerization artifact3 Artifact Risk: Isomerization reconstitute->artifact3 ms_detection 7. MS/MS Detection (e.g., ESI+, MRM) lc_separation->ms_detection Potential Ion Suppression artifact4 Artifact Risk: Co-elution & Ion Suppression lc_separation->artifact4 data_analysis 8. Data Analysis (Quantification) ms_detection->data_analysis result Result data_analysis->result

Caption: Experimental workflow for acyl-CoA analysis, highlighting key stages where artifacts can be introduced.

troubleshooting_guide cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues start Problem: Low or Inconsistent Signal check_stability Is the sample degrading? (Unstable in aqueous solution) start->check_stability Check check_extraction Was the extraction efficient? (Suboptimal solvent/protocol) start->check_extraction Check check_separation Is there poor chromatographic resolution? (Isomer co-elution) start->check_separation Check check_suppression Is there ion suppression? (Matrix effects) start->check_suppression Check solution1 Solution: - Work at low temperatures - Use methanol for reconstitution - Analyze samples promptly check_stability->solution1 solution2 Solution: - Optimize extraction solvent - Use solid-phase extraction (SPE) - Verify recovery with standards check_extraction->solution2 solution3 Solution: - Optimize LC gradient - Use a high-resolution column - Consider HILIC or 2D-LC check_separation->solution3 solution4 Solution: - Improve sample clean-up - Dilute sample if possible - Enhance LC separation check_suppression->solution4

Caption: A logical troubleshooting guide for addressing low or inconsistent signals in acyl-CoA analysis.

degradation_pathway Simplified Degradation Pathway of an Unsaturated Acyl-CoA start Unsaturated Acyl-CoA (e.g., with double bond at odd-numbered carbon) beta_oxidation β-Oxidation Cycles start->beta_oxidation enoyl_coa_intermediate Δ3,Δ2-enoyl-CoA Intermediate beta_oxidation->enoyl_coa_intermediate isomerase Enoyl-CoA Isomerase enoyl_coa_intermediate->isomerase trans_enoyl_coa trans-Δ2-enoyl-CoA isomerase->trans_enoyl_coa continue_beta_oxidation Continue β-Oxidation trans_enoyl_coa->continue_beta_oxidation end Shorter Acyl-CoA + Acetyl-CoA continue_beta_oxidation->end

Caption: The role of isomerase in the degradation of unsaturated fatty acids with odd-numbered double bonds.[12]

References

improving peak resolution for (5Z)-Dodecenoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (5Z)-Dodecenoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve peak resolution and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound and other long-chain acyl-CoAs.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?

A1: Poor peak shape is a frequent issue in the chromatography of long-chain acyl-CoAs. The primary causes can be categorized as column-related, mobile phase-related, or sample-related.

  • Column-Related Issues:

    • Column Degradation: The accumulation of contaminants or degradation of the stationary phase can lead to peak tailing. If you are using a guard column, try removing it to see if peak shape improves. If it does, the guard column needs replacement. If not, the analytical column may have reached its service life.[1][2]

    • Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow, affecting all peaks in the chromatogram. Backflushing the column can sometimes resolve this issue.[2]

    • Packing Bed Deformation: Voids or channels in the column's packing bed can cause peak tailing. Replacing the column is the most effective solution.[3]

  • Mobile Phase and pH Issues:

    • Incorrect pH: The pH of the mobile phase is critical. For acyl-CoAs, alkaline mobile phases are often used to improve peak shape.[4] Operating near the analyte's pKa can lead to inconsistent, tailing peaks.[3] Using a buffer can help maintain a stable pH.[3][5]

    • Inadequate Buffer Concentration: Insufficient buffer concentration may not be enough to control the pH effectively across the column and with the sample injection. A concentration of 5-10 mM is usually adequate for reversed-phase separations.[2]

  • Sample and Injection Issues:

    • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]

    • Column Overload: Injecting too much sample can lead to peak tailing and a decrease in retention time. To check for this, dilute your sample and reinject. If the peak shape improves, overload was the issue.[2][3]

Q2: My this compound peak is co-eluting with other analytes. How can I improve its resolution?

A2: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of your chromatographic system.[6]

  • Change Selectivity (α): This is often the most powerful way to improve resolution.[7]

    • Modify Mobile Phase: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[6] Adjusting the pH of the mobile phase can also significantly impact the separation of ionizable compounds.[5]

    • Change Stationary Phase: Switching the column chemistry is a highly effective method. For instance, if you are using a C18 column, trying a C8 or a phenyl-hexyl column could provide the necessary change in selectivity.[6][8] C8 columns, being more polar, can sometimes offer better peak shape and resolution for acyl-CoAs.[9]

  • Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which improves resolution.

    • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency. UPLC systems utilize these columns to achieve better resolution and faster run times.[6][9]

    • Increase Column Length: A longer column increases the number of theoretical plates, leading to better separation, but also longer analysis times and higher backpressure.[6][10]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve peak resolution, but it will also increase the run time.[11]

  • Adjust Retention Factor (k):

    • Modify Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[6]

Q3: What are the recommended starting conditions for developing a separation method for this compound?

A3: For long-chain acyl-CoAs like this compound, a reversed-phase UHPLC or HPLC method is typically recommended.

  • Column: A C8 or C18 column is a good starting point. C8 columns are often favored for their ability to provide good peak shape for these compounds.[4][9]

  • Mobile Phase: A binary gradient with an aqueous component and an organic solvent is standard.

    • Aqueous Phase (Solvent A): Water with a pH modifier is crucial. Options include 15 mM ammonium (B1175870) hydroxide (B78521) or 10 mM ammonium acetate.[9][12] The elevated pH helps to deprotonate acidic silanols on the silica (B1680970) surface, reducing peak tailing.

    • Organic Phase (Solvent B): Acetonitrile is a common choice.[9][12][13]

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent is necessary to elute the range of acyl-CoAs present in biological samples.[7][14]

  • Temperature: Operating at a slightly elevated temperature (e.g., 35-45°C) can decrease mobile phase viscosity, improve peak efficiency, and reduce run times.[9][11]

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize quantitative data from various studies on acyl-CoA analysis, providing a basis for method development and troubleshooting.

Table 1: Example Mobile Phase Compositions for Acyl-CoA Analysis

Solvent A (Aqueous)Solvent B (Organic)pHNotesReference
15 mM Ammonium Hydroxide (NH₄OH) in Water15 mM NH₄OH in Acetonitrile (ACN)HighProvides good peak shape and resolution for long-chain acyl-CoAs.[9]
75 mM Potassium Phosphate (KH₂PO₄)ACN with 600 mM Glacial Acetic Acid4.9Used for HPLC analysis with UV detection.[13]
10 mM Ammonium Acetate in WaterAcetonitrileNeutralCommon for LC-MS applications.[12]
2% ACN in 100 mM Ammonium FormateNot specified in detail5.0Used for profiling a broad range of acyl-CoAs.[4]

Table 2: Impact of Column Chemistry on Fatty Acid Separation

Column Stationary PhaseParticle SizeKey CharacteristicsApplication NotesReference
C183.5 µm, 5 µmHigh hydrophobicity, strong retention for nonpolar analytes.May show intense adhesion for very-long-chain fatty acids, potentially leading to broad peaks or failure to elute.[8][4][8][15]
C81.7 µm (UPLC), 3.5 µmLess hydrophobic than C18, more polar.Often improves peak shape and resolution for long-chain acyl-CoAs. All standard fatty acids, including very-long-chain ones, were successfully eluted.[8][9][4][8][9]
C4Not specifiedLow hydrophobicity.All fatty acids eluted much earlier compared to C18 and C8.[8][8]
CholesterNot specifiedHigh molecular-shape selectivity.Can offer improved separation for positional and geometrical isomers that are difficult to separate on C18.[15][15]

Experimental Protocols

Protocol 1: General Purpose UPLC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol is adapted from a method demonstrated to provide good peak shape and resolution for various long-chain acyl-CoA species.[9]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.

  • Mobile Phase:

    • Solvent A: 15 mM Ammonium Hydroxide in Water.

    • Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.[9]

  • Autosampler Temperature: 4°C.

  • Gradient Program:

    Time (min) % Solvent B
    0.0 20
    2.8 45
    3.0 25
    4.0 65
    4.5 20

    | 5.0 | 20 |

  • Injection Volume: 2-10 µL.

  • MS Detection: Positive electrospray ionization (ESI+) with Selected Reaction Monitoring (SRM).

Visualizations

Diagram 1: General Workflow for Acyl-CoA Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Tissue Tissue Homogenization Extraction Solvent Extraction (e.g., ACN/Isopropanol) Tissue->Extraction SPE Solid Phase Extraction (SPE) (Optional Purification) Extraction->SPE Reconstitution Reconstitution in Initial Mobile Phase SPE->Reconstitution Injection Sample Injection Reconstitution->Injection Separation UPLC/HPLC Separation (e.g., C8 Column) Injection->Separation Detection MS/MS Detection (SRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for sample preparation and analysis of acyl-CoAs.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

G Start Poor Peak Resolution (Tailing, Broadening, Co-elution) Check_Column Is the issue on all peaks? Start->Check_Column All_Peaks Likely System or Column Inlet Issue Check_Column->All_Peaks Yes Specific_Peaks Likely Chemical Interaction or Column Degradation Check_Column->Specific_Peaks No Backflush Backflush Column All_Peaks->Backflush Replace_Frit Check/Replace Frit Backflush->Replace_Frit Optimize_Mobile_Phase Optimize Mobile Phase (pH, % Organic, Solvent Type) Specific_Peaks->Optimize_Mobile_Phase Change_Column Change Column Chemistry (e.g., C18 to C8) Specific_Peaks->Change_Column Optimize_Temp_Flow Optimize Temperature and Flow Rate Specific_Peaks->Optimize_Temp_Flow Check_Sample Check Sample Prep (Solvent, Concentration) Specific_Peaks->Check_Sample

Caption: Decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Guide to the Quantitative Validation of (5Z)-Dodecenoyl-CoA Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of medium-chain acyl-coenzyme A (acyl-CoA) thioesters, such as (5Z)-Dodecenoyl-CoA, is critical for understanding cellular metabolism, particularly in fatty acid oxidation pathways and for the development of therapeutics targeting metabolic diseases. Given their chemical instability and the complexity of biological matrices, robust analytical methods are required. This guide provides a detailed comparison of the internal standard calibration method, specifically stable isotope dilution, against the external standard calibration method for the quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Internal Standard (IS) Calibration using Stable Isotope Dilution

The use of a stable, isotopically-labeled internal standard is considered the gold standard for quantitative mass spectrometry, especially for analytes in complex biological samples.[1][2] This technique, known as Stable Isotope Dilution (SID), involves adding a known quantity of a labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample at the earliest stage of preparation.[1] The labeled standard is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1] This co-processing ensures that any loss of analyte during sample extraction, or any variation in ionization efficiency (matrix effect), is mirrored by the internal standard, allowing for highly accurate and precise quantification based on the response ratio of the analyte to the standard.[3]

Experimental Workflow

The general workflow for quantification using a stable isotope-labeled internal standard is depicted below. The critical step is the addition of the internal standard (IS) at the very beginning of the sample preparation process.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Calculation Sample Biological Sample (e.g., Cell Lysate, Tissue Homogenate) Spike Spike with Known Amount of Stable Isotope-Labeled IS Sample->Spike Extract Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Quant Quantification Curve Plot Ratio vs. Concentration (from Calibration Curve) Ratio->Curve Result Determine Analyte Concentration in Unknown Sample Curve->Result Result->Quant

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Detailed Experimental Protocol
  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled this compound into a representative blank biological matrix (e.g., lysate from a control cell line).

  • Internal Standard Spiking: Add a fixed, known concentration of the stable isotope-labeled this compound internal standard to each calibration standard and each unknown sample.[1] This should be the first step before any extraction procedures.

  • Sample Extraction:

    • Perform protein precipitation by adding 2 mL of ice-cold methanol (B129727) to the sample.[4]

    • Vortex and incubate at -80°C for 15 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at 15,000 x g for 5 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[4]

    • Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[4]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.[5] A typical gradient might be from 20% to 100% acetonitrile (B52724) in water (both with 0.1% formic acid) over 15 minutes.[4]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[6] Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.[6][7] The characteristic neutral loss for acyl-CoAs is 507 Da.[7]

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from this curve.[8]

Method 2: External Standard (ES) Calibration

The external standard method is operationally simpler as it does not require an internal standard.[9] A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. The instrument response (e.g., peak area) is plotted against concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.[9] However, this method does not account for sample loss during preparation or for matrix-induced variations in instrument response, which can significantly compromise accuracy and precision.[8][10]

Comparative Analysis: Internal vs. External Standard

The primary advantage of the internal standard method is its ability to correct for variations that occur during sample processing and analysis. The diagram below illustrates how an internal standard provides a corrective reference that is absent in the external standard method.

Method_Comparison cluster_is Internal Standard Method cluster_es External Standard Method IS_Sample Sample + IS IS_Loss Sample Prep Loss (Analyte AND IS lost proportionally) IS_Sample->IS_Loss IS_Matrix Matrix Effect (Analyte AND IS suppressed/enhanced) IS_Loss->IS_Matrix IS_Ratio Peak Area Ratio (Analyte / IS) is Constant IS_Matrix->IS_Ratio IS_Result Accurate Result IS_Ratio->IS_Result ES_Sample Sample Only ES_Loss Sample Prep Loss (Analyte loss is uncorrected) ES_Sample->ES_Loss ES_Matrix Matrix Effect (Analyte suppression/enhancement is uncorrected) ES_Loss->ES_Matrix ES_Response Analyte Peak Area is Variable ES_Matrix->ES_Response ES_Result Inaccurate Result ES_Response->ES_Result

Caption: Logical comparison of internal and external standard methods.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics for the quantification of this compound using both methods. The values are representative based on typical validation results for acyl-CoA analysis via LC-MS/MS.[5][10]

Validation ParameterInternal Standard MethodExternal Standard MethodJustification
Linearity (R²) ≥ 0.995≥ 0.990Internal standard correction improves point-to-point consistency along the calibration curve.
Accuracy (Recovery) 90% - 110%70% - 130% (or wider)The internal standard effectively corrects for analyte loss during extraction and for matrix effects, leading to higher accuracy.[8][10]
Precision (RSD%) < 10%< 20%By normalizing to the internal standard, random variations in injection volume and instrument response are minimized, improving precision.
Limit of Quantitation (LOQ) LowerHigherImproved signal-to-noise through normalization can lead to lower, more reliable detection limits.[10]
Robustness to Matrix Effects HighLowThis is the key advantage; the co-eluting isotopic analog experiences the same ionization suppression or enhancement as the analyte, canceling out the effect.[7]

Conclusion and Recommendation

For the reliable quantification of this compound in complex biological matrices, the internal standard method using a stable isotope-labeled analog is unequivocally superior to the external standard method. It provides significantly better accuracy, precision, and robustness by correcting for inevitable sample loss and matrix-induced ionization variability.[1][10] While the external standard method is simpler and less expensive, its susceptibility to uncorrected errors makes it unsuitable for rigorous research and drug development applications where data integrity is paramount. Therefore, for any study requiring accurate determination of this compound levels, the stable isotope dilution LC-MS/MS method is the recommended approach.

References

A Head-to-Head Comparison: HPLC vs. GC-MS for (5Z)-Dodecenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipid metabolism, the accurate quantification of specific fatty acyl-CoAs like (5Z)-Dodecenoyl-CoA is paramount. This compound is a key intermediate in various metabolic pathways, and its precise measurement can provide critical insights. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful, they differ significantly in their approach, sample preparation requirements, and the nature of the data they provide. This guide offers an objective comparison to aid in selecting the most suitable method for your research needs.

Performance Comparison: A Quantitative Overview

A critical aspect of selecting an analytical technique is its performance characteristics. The following table summarizes key validation parameters for both HPLC (specifically LC-MS/MS for direct analysis) and GC-MS (for indirect analysis after derivatization). It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Performance ParameterHigh-Performance Liquid Chromatography (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Analyte Form Intact this compound(5Z)-Dodecenoyl methyl ester (after hydrolysis and derivatization)HPLC allows for the direct analysis of the intact molecule, preserving its biological identity. GC-MS requires chemical modification.
Precision (RSD%) ≤ 5.88% (often slightly better than GC)[1]≤ 5.88%[1]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[1]≥ 82.31%[1]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures for both techniques.
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range, which is crucial for accurate quantification.
Sensitivity (LOD/LOQ) Generally higher for targeted LC-MS/MSDependent on derivatization efficiency and detectorLC-MS/MS, especially with multiple reaction monitoring (MRM), often provides lower limits of detection (LOD) and quantitation (LOQ) for acyl-CoAs.[2][3]
Isomer Separation Superior for separation of cis/trans and positional isomers[1]Can be challenging for cis/trans and positional isomers[1]This is a significant advantage of HPLC for detailed fatty acid profiling, especially for unsaturated species like this compound.
Sample Throughput Can be higher due to simpler sample preparationCan be lower due to the multi-step derivatization processThe derivatization step for GC-MS adds time and complexity to the workflow.

Experimental Protocols

HPLC (LC-MS/MS) Method for Direct Analysis of this compound

This method allows for the direct quantification of the intact acyl-CoA molecule.

1. Sample Preparation:

  • Cell or Tissue Lysis: Homogenize the biological sample in a cold solvent, such as 2 mL of methanol (B129727), and include an internal standard (e.g., C15:0-CoA).[2]

  • Protein Precipitation: Centrifuge the lysate to pellet the protein.[2]

  • Extraction: Transfer the supernatant, mix with acetonitrile, and then evaporate to dryness under a vacuum.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol, for injection into the LC-MS/MS system.[2]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.[4] A typical mobile phase could be a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[4]

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[2][4] Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.[2]

GC-MS Method for Indirect Analysis of this compound

This method involves the cleavage of the CoA moiety and derivatization of the resulting fatty acid to a volatile ester.

1. Sample Preparation and Derivatization:

  • Hydrolysis: Cleave the thioester bond of this compound to release the free fatty acid, (5Z)-dodecenoic acid. This can be achieved through acidic or alkaline hydrolysis.

  • Esterification (Derivatization): Convert the free fatty acid into its fatty acid methyl ester (FAME) to increase its volatility for GC analysis.[5] A common method is acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.[5][6]

    • Add 2 mL of 12-14% BF₃ in methanol to the dried sample.[5]

    • Heat the mixture at 60°C for approximately 60 minutes.[5][6]

    • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • The organic layer containing the FAMEs is then collected for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., a polar column). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.[7][8]

  • Mass Spectrometry: The separated FAMEs are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum provides a fingerprint for identification, and specific ions can be used for quantification.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample lysis Lysis & Extraction sample->lysis Add Internal Standard evaporation Evaporation lysis->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Injection msms MS/MS Detection hplc->msms data Data Analysis msms->data

Caption: HPLC-MS/MS workflow for direct analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample hydrolysis Hydrolysis sample->hydrolysis Cleave CoA derivatization Derivatization (Esterification) hydrolysis->derivatization Form FAME extraction Liquid-Liquid Extraction derivatization->extraction gc GC Separation extraction->gc Injection ms MS Detection gc->ms data Data Analysis ms->data

Caption: GC-MS workflow for indirect analysis of this compound.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and GC-MS are robust and reliable methods for lipid analysis. The choice between them for the analysis of this compound hinges on the specific research question.

HPLC (LC-MS/MS) is the preferred method for:

  • Direct quantification of the intact this compound molecule. This is crucial when the biological activity of the intact acyl-CoA is of interest.

  • High-throughput analysis , due to the simpler sample preparation workflow.

  • Analysis of complex biological matrices where high selectivity and sensitivity are required.[2]

  • Studies involving isomeric forms of fatty acyl-CoAs, as HPLC offers superior separation of isomers.[1][9]

GC-MS is a viable alternative when:

  • The primary goal is to determine the fatty acid profile of a sample after hydrolysis, rather than the concentration of the intact acyl-CoA.

  • LC-MS/MS instrumentation is not available.

  • The focus is on a broader range of fatty acids in the sample, and a well-established FAME analysis workflow is already in place.

Ultimately, for a comprehensive and unambiguous profile of fatty acyl-CoAs and their corresponding fatty acids, a combination of both techniques can be a powerful strategy. Cross-validation of results between LC-MS/MS and GC-MS provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

A Comparative Guide to the Enzymatic Assay of (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic assays for the quantification of (5Z)-Dodecenoyl-CoA, a key intermediate in fatty acid metabolism. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific experimental needs, with a focus on accuracy, efficiency, and throughput.

Introduction to this compound Metabolism

This compound is a long-chain monounsaturated fatty acyl-coenzyme A that plays a role in mitochondrial beta-oxidation. Its metabolism is primarily initiated by the enzyme long-chain acyl-CoA dehydrogenase (LCAD) , which catalyzes the introduction of a double bond between the alpha and beta carbons. The resulting product, a trans-2-enoyl-CoA, is then a substrate for enoyl-CoA hydratase , which adds a water molecule across the double bond. This pathway is crucial for the energy production from unsaturated fatty acids.

Comparative Analysis of Enzyme Assays

The selection of an appropriate enzyme assay for this compound depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. This section compares the performance of key enzymes and alternative analytical methods.

Enzyme Selection and Performance

Another key enzyme in the metabolic pathway is enoyl-CoA hydratase . This enzyme acts on the product of the LCAD reaction. Assays targeting enoyl-CoA hydratase can provide an indirect measure of this compound metabolism.

EnzymeSubstrate AnalogueKm (µM)Vmax (µmol/min/mg)Assay Principle
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)~2-5~5-10Spectrophotometric, Fluorescence
Enoyl-CoA HydrataseCrotonyl-CoA (C4:1)~20-100~150-250Spectrophotometric

Note: The kinetic parameters presented are for common substrates and should be considered as estimates for this compound. It is recommended to perform kinetic studies with the specific substrate for accurate determination.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-specificity quantification of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique allows for the direct measurement of the analyte and its metabolic products in complex biological samples.

ParameterLC-MS/MS
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.
Sensitivity Low nanomolar to picomolar range.
Specificity Very high, allows for isomer separation.
Throughput Moderate, depends on chromatography time.
Sample Requirement Minimal, suitable for cell lysates and tissue homogenates.

Experimental Protocols

Spectrophotometric Assay for Long-Chain Acyl-CoA Dehydrogenase (LCAD)

This protocol is adapted from established methods for acyl-CoA dehydrogenase activity and can be optimized for this compound.

Principle: The assay measures the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by LCAD. The change in absorbance is monitored over time.

Reagents:

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • This compound substrate (concentration to be optimized, typically 10-100 µM)

  • Ferricenium hexafluorophosphate (electron acceptor, concentration to be optimized)

  • Purified Long-Chain Acyl-CoA Dehydrogenase (LCAD)

  • Tris-HCl buffer for enzyme dilution

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the electron acceptor in a cuvette.

  • Add the this compound substrate to the reaction mixture and incubate at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified LCAD.

  • Immediately monitor the decrease in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for ferricenium).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

LC-MS/MS Protocol for this compound Quantification

This protocol provides a general framework for the analysis of C12 unsaturated acyl-CoAs.

Sample Preparation:

  • Homogenize cell or tissue samples in a suitable extraction solvent (e.g., acetonitrile/methanol/water).

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be further purified using solid-phase extraction (SPE) if necessary.

LC Conditions:

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with a suitable modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Mobile Phase B: Acetonitrile/Isopropanol with a suitable modifier.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The m/z of the protonated or deprotonated this compound.

  • Product Ion: A characteristic fragment ion of this compound.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of the metabolic fate of this compound and the experimental process, the following diagrams have been generated.

sub This compound enzyme1 Long-Chain Acyl-CoA Dehydrogenase (LCAD) sub->enzyme1 prod1 Dodeca-2,5-dienoyl-CoA enzyme2 Enoyl-CoA Hydratase prod1->enzyme2 prod2 3-Hydroxy-dodec-5-enoyl-CoA beta_ox Further Beta-Oxidation prod2->beta_ox enzyme1->prod1 enzyme2->prod2

Caption: Mitochondrial beta-oxidation pathway of this compound.

sub Sample (this compound) enz_assay Enzymatic Assay (LCAD) sub->enz_assay lcms LC-MS/MS Analysis sub->lcms data_enz Spectrophotometric Data (Activity) enz_assay->data_enz data_lcms Mass Spectrometry Data (Concentration) lcms->data_lcms comp Data Comparison data_enz->comp data_lcms->comp

Caption: Comparative workflow for this compound analysis.

References

A Comparative Guide to the Metabolic Flux of (5Z)-Dodecenoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic processing of (5Z)-Dodecenoyl-CoA against other common long-chain acyl-CoAs, namely Palmitoyl-CoA, Oleoyl-CoA, and Stearoyl-CoA. The information presented herein is supported by experimental data and detailed methodologies to assist in understanding the nuances of fatty acid metabolism.

Long-chain acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids.[1] Their intracellular concentrations and metabolic flux are tightly regulated and play a crucial role in maintaining cellular homeostasis.[1] Differences in chain length and saturation of the acyl group can significantly impact their metabolic fate.

Introduction to this compound and its Counterparts

This compound is a monounsaturated long-chain acyl-CoA with a 12-carbon backbone and a cis double bond at the fifth carbon position. Its metabolism is intrinsically linked to the β-oxidation of unsaturated fatty acids. For comparison, this guide includes:

  • Palmitoyl-CoA (C16:0): A saturated 16-carbon acyl-CoA, a primary product of de novo fatty acid synthesis.

  • Oleoyl-CoA (C18:1, n-9): A monounsaturated 18-carbon acyl-CoA, abundant in many dietary fats.

  • Stearoyl-CoA (C18:0): A saturated 18-carbon acyl-CoA.

The initial and often rate-limiting step in the β-oxidation of these molecules is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs).[1] The specificity of these enzymes is a key determinant of the metabolic flux of different acyl-CoAs.

Comparative Analysis of Metabolic Flux

The metabolic flux of an acyl-CoA through β-oxidation is influenced by factors such as its affinity for specific ACADs and the requirement for auxiliary enzymes in the case of unsaturated fatty acids.

Enzyme Specificity and Initial Dehydrogenation

The first step of β-oxidation is catalyzed by different ACADs based on the chain length of the acyl-CoA.[2]

  • This compound (C12:1): As a medium-chain acyl-CoA, it is a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) , which acts on fatty acyl-CoAs with chain lengths of 6 to 12 carbons.[2]

  • Palmitoyl-CoA (C16:0): This is a substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .[3]

  • Oleoyl-CoA (C18:1) and Stearoyl-CoA (C18:0): These are primarily substrates for VLCAD .[3]

This fundamental difference in enzyme specificity dictates that the initial metabolic processing of this compound is handled by a different enzyme than the longer-chain saturated and monounsaturated fatty acyl-CoAs.

Beta-Oxidation of Unsaturated vs. Saturated Acyl-CoAs

The metabolism of unsaturated fatty acyl-CoAs like this compound requires additional enzymatic steps compared to their saturated counterparts.

The β-oxidation of Palmitoyl-CoA and Stearoyl-CoA proceeds through a repeated four-step cycle of dehydrogenation, hydration, oxidation, and thiolysis, yielding acetyl-CoA in each round until the entire chain is processed.[4]

The β-oxidation of This compound and Oleoyl-CoA follows the standard pathway until the double bond is encountered. The cis configuration of the double bond in naturally occurring unsaturated fatty acids is not a substrate for the next enzyme in the sequence, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which can then re-enter the β-oxidation spiral.[5][6]

A study comparing the β-oxidation rates of elaidic (trans-18:1), oleic (cis-18:1), and stearic (18:0) acids in rat heart mitochondria found that stearoyl-CoA was oxidized as rapidly as oleoyl-CoA, while elaidoyl-CoA was oxidized at about half this rate.[7] This suggests that the presence of a cis-double bond does not inherently slow down the overall flux of β-oxidation for longer chain fatty acids in this system, though the trans isomer is metabolized more slowly.[7]

Quantitative Data Comparison

Direct comparative kinetic data for this compound against other long-chain acyl-CoAs is limited in the readily available literature. However, we can infer relative metabolic efficiencies based on the known substrate specificities of the involved enzymes. The table below summarizes the key enzymes involved in the initial step of β-oxidation for each acyl-CoA.

Acyl-CoAChain Length & SaturationPrimary Acyl-CoA DehydrogenaseAuxiliary Enzymes Required
This compound C12:1 (monounsaturated)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Enoyl-CoA Isomerase
Palmitoyl-CoA C16:0 (saturated)Long-Chain Acyl-CoA Dehydrogenase (LCAD), Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)None
Oleoyl-CoA C18:1 (monounsaturated)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Enoyl-CoA Isomerase
Stearoyl-CoA C18:0 (saturated)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)None

Signaling Pathways and Metabolic Regulation

Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate gene expression and enzyme activity. For instance, they can allosterically regulate key metabolic enzymes. The differential accumulation of specific acyl-CoA species due to variations in metabolic flux can, therefore, have broader implications for cellular signaling and physiology.

Below is a simplified representation of the initial steps of β-oxidation for saturated and unsaturated fatty acyl-CoAs.

Beta_Oxidation_Comparison cluster_saturated Saturated Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA) cluster_unsaturated Unsaturated Acyl-CoA (e.g., this compound, Oleoyl-CoA) Sat_Acyl_CoA Saturated Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Sat_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (LCAD/VLCAD) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_Sat Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_Sat Thiolase Shorter_Acyl_CoA_Sat Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA_Sat Thiolase Unsat_Acyl_CoA Unsaturated Acyl-CoA Cis_Enoyl_CoA cis-Δ³-Enoyl-CoA Unsat_Acyl_CoA->Cis_Enoyl_CoA β-oxidation cycles Trans_Enoyl_CoA_Unsat trans-Δ²-Enoyl-CoA Cis_Enoyl_CoA->Trans_Enoyl_CoA_Unsat Enoyl-CoA Isomerase Hydroxyacyl_CoA_Unsat 3-Hydroxyacyl-CoA Trans_Enoyl_CoA_Unsat->Hydroxyacyl_CoA_Unsat Enoyl-CoA Hydratase Ketoacyl_CoA_Unsat 3-Ketoacyl-CoA Hydroxyacyl_CoA_Unsat->Ketoacyl_CoA_Unsat 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_Unsat Acetyl-CoA Ketoacyl_CoA_Unsat->Acetyl_CoA_Unsat Thiolase Shorter_Acyl_CoA_Unsat Acyl-CoA (n-2) Ketoacyl_CoA_Unsat->Shorter_Acyl_CoA_Unsat Thiolase

Caption: Initial steps of β-oxidation for saturated and unsaturated acyl-CoAs.

Experimental Protocols

Measurement of β-Oxidation Rate using Radiolabeled Substrates

This protocol allows for the comparison of the rate of β-oxidation for different acyl-CoA substrates in isolated mitochondria or cell homogenates.

Materials:

  • Isolated mitochondria or cell homogenates

  • Radiolabeled fatty acids (e.g., --INVALID-LINK---Dodecenoic acid, [1-¹⁴C]Palmitic acid, [1-¹⁴C]Oleic acid, [1-¹⁴C]Stearic acid)

  • Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, KCl, and carnitine)

  • ATP, Coenzyme A, and NAD⁺

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, ATP, Coenzyme A, and NAD⁺.

  • Add the radiolabeled fatty acid substrate to the reaction mixture.

  • Initiate the reaction by adding the isolated mitochondria or cell homogenate.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet the protein.

  • Measure the radioactivity in the acid-soluble supernatant, which contains the water-soluble products of β-oxidation (e.g., acetyl-CoA).

  • Calculate the rate of β-oxidation based on the amount of radioactivity in the supernatant over time.

Workflow for LC-MS/MS Analysis of Acyl-CoAs

This workflow outlines the steps for the quantitative analysis of intracellular acyl-CoA concentrations.

Acyl_CoA_Analysis_Workflow Start Cell/Tissue Sample Extraction Acyl-CoA Extraction (e.g., with organic solvents) Start->Extraction SPE Solid-Phase Extraction (SPE) for cleanup and concentration Extraction->SPE LC_Separation Liquid Chromatography (LC) (Reversed-phase C18 column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standards) MS_Detection->Data_Analysis Result Acyl-CoA Concentration Profile Data_Analysis->Result

References

Comparative Analysis of (5Z)-Dodecenoyl-CoA Metabolism in Liver, Heart, and Adipose Tissue: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of (5Z)-dodecenoyl-CoA across three key metabolic tissues: the liver, heart, and adipose tissue. While direct comparative quantitative data for this specific fatty acyl-CoA is limited in current literature, this document synthesizes established principles of fatty acid metabolism in these tissues to offer a predictive framework. The guide also presents detailed experimental protocols and illustrative data tables to direct future research in this area.

Introduction to this compound Metabolism

This compound is a monounsaturated fatty acyl-CoA intermediate. Its metabolism is crucial for understanding cellular energy homeostasis and lipid signaling. The presence of a cis-double bond at position 5 necessitates specific enzymatic machinery for its complete oxidation. The metabolic fate of this compound varies significantly between tissues, dictated by their unique physiological roles. The liver acts as a central metabolic hub, the heart as a relentless energy consumer, and adipose tissue as the primary site for energy storage.

Metabolic Pathway of this compound

The beta-oxidation of this compound proceeds through several cycles, initially following the canonical pathway for saturated fatty acids. However, the cis-double bond at an odd-numbered carbon position presents a challenge for the standard enzymatic machinery. After two rounds of beta-oxidation, the resulting decenoyl-CoA with a cis-double bond at the third carbon (Δ³-cis) cannot be processed by acyl-CoA dehydrogenase. At this juncture, the enzyme Δ³,Δ²-enoyl-CoA isomerase plays a pivotal role by converting the cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to resume.[1][2][3]

Tissue-Specific Metabolic Fates

Liver: The liver is the primary site for fatty acid processing.[4][5] It can take up fatty acids from circulation and either oxidize them for energy, convert them into ketone bodies during periods of fasting, or re-esterify them into triglycerides for storage or export as very-low-density lipoproteins (VLDL).[4] The regulation of these pathways is tightly controlled by hormonal signals like insulin (B600854) and glucagon.[4] Given its metabolic flexibility, the liver is expected to exhibit a high capacity for the complete oxidation of this compound and its potential conversion to other lipid species.

Heart: The heart has a high and constant energy demand, relying heavily on fatty acid oxidation for ATP production.[6] It has a very high mitochondrial density and a robust capacity for beta-oxidation. Therefore, it is anticipated that the primary fate of this compound in cardiac muscle is complete oxidation to generate energy. The regulation in the heart is more directly linked to energy status, with less emphasis on storage.

Adipose Tissue: Adipose tissue is the principal site for triglyceride storage.[7] While it does have the capacity for fatty acid oxidation, its primary role in the context of fatty acyl-CoA metabolism is esterification into triglycerides within lipid droplets.[7] Therefore, a significant portion of this compound in adipose tissue is likely to be incorporated into the triglyceride pool rather than being oxidized. The release of fatty acids from adipose tissue is under tight hormonal control, primarily by insulin and catecholamines.

Quantitative Data Comparison (Illustrative)

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes for this compound Metabolism

EnzymeLiver (Km, µM)Heart (Km, µM)Adipose Tissue (Km, µM)
Acyl-CoA SynthetaseData not availableData not availableData not available
Δ³,Δ²-Enoyl-CoA IsomeraseData not availableData not availableData not available
Carnitine Palmitoyltransferase I (CPT1)Data not availableData not availableData not available

Table 2: Metabolic Flux of this compound in Different Tissues (nmol/min/mg protein)

Metabolic PathwayLiverHeartAdipose Tissue
Beta-Oxidation
Complete Oxidation (to Acetyl-CoA)Data not availableData not availableData not available
Triglyceride Synthesis
Esterification RateData not availableData not availableData not available
Ketogenesis
Ketone Body ProductionData not availableData not availableData not available

Experimental Protocols

To generate the data required for a definitive comparative analysis, the following experimental approaches are recommended.

Tissue Homogenate Preparation and Mitochondrial Isolation
  • Objective: To prepare tissue extracts and isolate mitochondria for subsequent enzyme assays and metabolic flux analysis.

  • Protocol:

    • Excise fresh liver, heart, and adipose tissue from the model organism (e.g., mouse, rat).

    • Immediately place the tissues in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Mince the tissues and homogenize using a Dounce or Potter-Elvehjem homogenizer.

    • For mitochondrial isolation, centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 min at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the homogenates and mitochondrial fractions using a standard method (e.g., Bradford or BCA assay).

Enzyme Kinetics Assays
  • Objective: To determine the kinetic parameters (Km and Vmax) of key enzymes involved in this compound metabolism.

  • Protocol (Example for Δ³,Δ²-Enoyl-CoA Isomerase):

    • Synthesize or procure this compound as the substrate.

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), the tissue homogenate or purified enzyme, and varying concentrations of this compound.

    • Initiate the reaction and monitor the decrease in absorbance at a specific wavelength corresponding to the disappearance of the cis-double bond, or use a coupled assay to measure the formation of the product.

    • Calculate the initial reaction velocities for each substrate concentration.

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolic Flux Analysis using Radiolabeled Substrates
  • Objective: To quantify the rate of this compound conversion into various metabolic products (e.g., CO₂, acid-soluble metabolites, triglycerides).

  • Protocol:

    • Synthesize radiolabeled [1-¹⁴C]-(5Z)-dodecenoyl-CoA.

    • Incubate fresh tissue slices, homogenates, or isolated mitochondria with the radiolabeled substrate in a suitable buffer containing necessary cofactors (e.g., CoA, ATP, carnitine, NAD+, FAD).

    • For beta-oxidation measurement, capture the released ¹⁴CO₂ in a trapping agent (e.g., hyamine hydroxide) and quantify using liquid scintillation counting.

    • To measure the formation of acid-soluble metabolites (intermediates of beta-oxidation), precipitate the protein and lipids with perchloric acid and measure the radioactivity in the supernatant.

    • For triglyceride synthesis, extract the total lipids from the reaction mixture using a method like Folch extraction, separate the lipid classes by thin-layer chromatography (TLC), and quantify the radioactivity in the triglyceride spot.

Visualizations

Signaling Pathways and Workflows

Metabolic_Pathway_of_5Z_Dodecenoyl_CoA cluster_cytosol Cytosol cluster_mitochondria Mitochondria 5Z_Dodecenoyl_CoA_Cytosol This compound 5Z_Dodecenoyl_CoA_Mito This compound 5Z_Dodecenoyl_CoA_Cytosol->5Z_Dodecenoyl_CoA_Mito CPT System Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->5Z_Dodecenoyl_CoA_Cytosol Fatty_Acid Dodecenoic Acid Fatty_Acid->Acyl_CoA_Synthetase Beta_Oxidation_1 2 Cycles of Beta-Oxidation 5Z_Dodecenoyl_CoA_Mito->Beta_Oxidation_1 3Z_Octenoyl_CoA (3Z)-Octenoyl-CoA Beta_Oxidation_1->3Z_Octenoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3Z_Octenoyl_CoA->Enoyl_CoA_Isomerase 2E_Octenoyl_CoA (2E)-Octenoyl-CoA Enoyl_CoA_Isomerase->2E_Octenoyl_CoA Beta_Oxidation_2 Further Cycles of Beta-Oxidation 2E_Octenoyl_CoA->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA

Caption: Metabolic pathway of this compound beta-oxidation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Collect Liver, Heart, Adipose Tissue Homogenization Homogenize Tissues Tissue_Collection->Homogenization Mitochondrial_Isolation Isolate Mitochondria (Optional) Homogenization->Mitochondrial_Isolation Protein_Quantification Quantify Protein Mitochondrial_Isolation->Protein_Quantification Enzyme_Kinetics Enzyme Kinetic Assays (e.g., Isomerase activity) Protein_Quantification->Enzyme_Kinetics Metabolic_Flux Metabolic Flux Analysis (with radiolabeled substrate) Protein_Quantification->Metabolic_Flux Data_Analysis Data Analysis and Comparison Enzyme_Kinetics->Data_Analysis Metabolic_Flux->Data_Analysis

Caption: General experimental workflow for comparative analysis.

References

Validating Antibody Specificity for (5Z)-Dodecenoyl-CoA Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular metabolism, the accurate detection of specific molecular modifications is paramount. (5Z)-Dodecenoyl-CoA is an intermediate in fatty acid metabolism, and its adduction to proteins can signify important physiological or pathological states. The development of specific antibodies to these adducts is a critical step in creating reliable research tools and diagnostics. This guide provides a comparative overview of key experimental methods for validating the specificity of antibodies targeting this compound adducts, complete with experimental protocols and data presentation formats.

Core Principles of Antibody Validation for Small Molecule Adducts

Validating an antibody against a small molecule adduct like this compound presents unique challenges compared to validating antibodies against whole proteins. The core of the validation process is to demonstrate that the antibody binds specifically to the this compound modification on a protein and does not cross-react with the unmodified protein, free this compound, or other structurally similar molecules.

Comparative Analysis of Validation Methodologies

A multi-pronged approach is essential for robust antibody validation. Below is a comparison of key techniques, outlining their principles, strengths, and weaknesses.

Validation Method Principle Primary Outcome Strengths Limitations
Competitive ELISA Competition between free hapten (this compound) or related molecules and the protein-adduct for antibody binding.Quantitative measure of specificity (IC50 values).High-throughput, quantitative, allows for direct comparison of cross-reactivity with multiple analogues.Does not confirm specificity in complex biological samples or in applications other than ELISA.
Western Blotting Detection of a specific band corresponding to the molecular weight of the adducted protein in lysates from cells or tissues.Qualitative assessment of specificity for the target protein adduct.Confirms binding to the target in a denatured state and provides molecular weight information.May not reflect performance in recognizing native protein conformations. Potential for cross-reactivity with other proteins of similar size.
Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody is used to capture the target protein adduct from a complex mixture, followed by mass spectrometry to identify the captured protein and the modification.Definitive identification of the protein target and the specific site of adduction.Considered a gold standard for specificity confirmation.[1][2] Provides the highest level of confidence in the antibody's target.Requires specialized equipment and expertise. Lower throughput than other methods.
Knockout (KO) / Knockdown (KD) Validation Comparison of antibody signal in wild-type cells versus cells where the target protein is absent (KO) or its expression is reduced (KD).Confirmation that the antibody signal is dependent on the presence of the target protein.Provides strong evidence for target specificity in a cellular context.[1]Requires the availability of suitable KO/KD cell lines or the resources to generate them. Does not rule out cross-reactivity with other proteins that might be affected by the KO/KD.
Overexpression Validation Comparison of antibody signal in cells with endogenous expression versus cells engineered to overexpress the target protein.Demonstrates that the antibody signal correlates with the expression level of the target protein.Useful when KO/KD is not feasible. Can confirm that the antibody recognizes the intended protein target.Overexpression might lead to non-physiological conditions and potential artifacts. Does not exclude off-target binding at endogenous expression levels.
Dot Blot / Peptide Array Antibody is tested against a series of synthetic peptides or molecules spotted on a membrane, including the this compound adducted peptide and various controls.High-throughput screening of specificity against a wide range of potential cross-reactants.Allows for precise mapping of the epitope and assessment of cross-reactivity with similar modifications.Binding to a synthetic peptide does not guarantee recognition of the folded protein adduct in a biological sample.

Experimental Protocols

Competitive ELISA
  • Coating: Coat a 96-well microplate with a protein known to be adducted with this compound (e.g., a carrier protein like BSA conjugated with this compound) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the competitor molecules: this compound, unmodified dodecenoyl-CoA, other fatty acyl-CoAs, and the unmodified protein. In a separate plate, pre-incubate the anti-(5Z)-Dodecenoyl-CoA adduct antibody (at its predetermined optimal dilution) with each concentration of the competitor molecules for 1 hour at room temperature.

  • Incubation: After washing the coated plate, transfer the antibody-competitor mixtures to the corresponding wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate three times. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times. Add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution.

  • Analysis: Read the absorbance at the appropriate wavelength. Plot the percentage of inhibition versus the log of the competitor concentration to determine the IC50 value for each competitor.

Western Blotting with KO/KD Cell Lines
  • Sample Preparation: Prepare cell lysates from wild-type, target protein KO, and target protein KD cell lines. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each lysate (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-(5Z)-Dodecenoyl-CoA adduct antibody at its optimal dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Control: To confirm protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin). Also, probe a parallel blot with an antibody against the unmodified target protein to confirm the KO/KD.

Immunoprecipitation-Mass Spectrometry (IP-MS)
  • Cell Lysis: Lyse cells expressing the this compound adducted protein with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the anti-(5Z)-Dodecenoyl-CoA adduct antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Sample Preparation for MS: Run the eluate on a short SDS-PAGE gel. Excise the protein band of interest and perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database to identify the immunoprecipitated protein. Manually inspect the spectra for the presence of a mass shift on specific amino acid residues corresponding to the this compound adduct.

Visualizing Workflows and Pathways

experimental_workflow cluster_elisa Competitive ELISA Workflow elisa_1 Coat Plate with This compound Protein Adduct elisa_2 Block elisa_1->elisa_2 elisa_4 Add Antibody-Competitor Mix to Plate elisa_2->elisa_4 elisa_3 Pre-incubate Antibody with Competitors elisa_3->elisa_4 elisa_5 Add Secondary Ab elisa_4->elisa_5 elisa_6 Add Substrate & Measure Absorbance elisa_5->elisa_6 elisa_7 Calculate IC50 elisa_6->elisa_7

ip_ms_workflow start Cell Lysate ip Immunoprecipitation with anti-(5Z)-Dodecenoyl-CoA adduct antibody start->ip wash Wash to remove non-specific binders ip->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page digest In-gel Trypsin Digestion sds_page->digest lcms LC-MS/MS Analysis digest->lcms analysis Protein ID & Adduct Site Mapping lcms->analysis

signaling_pathway_example FA Fatty Acid Metabolism DDC_CoA This compound FA->DDC_CoA Adduct This compound Protein Adduct DDC_CoA->Adduct Protein Target Protein Protein->Adduct Function Altered Protein Function (e.g., signaling, enzyme activity) Adduct->Function

Conclusion

The validation of antibodies specific for this compound adducts requires a rigorous and multi-faceted approach. No single method is sufficient to establish specificity. A combination of techniques, such as competitive ELISA for quantitative assessment of cross-reactivity and IP-MS for definitive identification of the target in a biological context, is highly recommended. By employing the protocols and comparative framework outlined in this guide, researchers can develop and validate highly specific antibody reagents, thereby enabling more accurate and reliable investigations into the roles of this compound adduction in health and disease.

References

A Comparative Analysis of Synthetic vs. Biologically Derived (5Z)-Dodecenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and biologically derived reagents is a critical decision that can impact experimental outcomes, reproducibility, and the overall validity of their findings. This guide provides an objective comparison of synthetic and biologically derived (5Z)-Dodecenoyl-CoA, a key intermediate in fatty acid metabolism. We present a summary of their key characteristics, supporting experimental data, and detailed methodologies to assist in making an informed choice for your specific research needs.

This compound is an acyl-coenzyme A thioester involved in various metabolic pathways, including beta-oxidation. Its availability in both synthetic and biologically derived forms presents distinct advantages and disadvantages. Synthetic this compound offers high purity and batch-to-batch consistency, crucial for quantitative studies and drug development. In contrast, biologically derived forms, obtained through enzymatic synthesis or extraction from cellular sources, may contain a mixture of related molecules, which can be advantageous for studying complex biological systems but challenging for precise quantitative analysis.

Characterization and Purity Comparison

A primary differentiator between synthetic and biologically derived this compound is the purity profile. Synthetic routes, typically employing chemical ligation of (5Z)-dodecenoic acid and coenzyme A, can yield a product with high purity, often exceeding 95%. Conversely, biologically derived preparations may contain a broader range of acyl-CoAs and other cellular components, necessitating extensive purification.

ParameterSynthetic this compoundBiologically Derived this compound
Purity Typically >95%Variable, depends on purification
Key Contaminants Residual solvents, unreacted starting materialsOther acyl-CoAs, proteins, nucleotides
Isomeric Purity High (predominantly Z-isomer)May contain a mixture of Z and E isomers
Yield High and scalableGenerally lower and dependent on enzyme efficiency
Cost Generally higher per unit massCan be lower for crude preparations
Bioactivity Well-defined and consistentMay exhibit broader activity due to co-factors

Experimental Performance and Bioactivity

The biological activity of this compound is intrinsically linked to its structure and purity. For enzymatic assays, the high purity of synthetic this compound ensures that the observed activity is directly attributable to the specific molecule. In studies involving cell-based assays or animal models, the presence of other bioactive molecules in biologically derived preparations could lead to confounding results or, conversely, reveal synergistic effects.

Assay TypeSynthetic this compoundBiologically Derived this compound
Enzyme Kinetics Ideal for determining specific activity and kinetic parameters.Can be challenging to interpret due to potential inhibitors or activators in the mixture.
Cell-Based Assays Provides precise dose-response relationships.Effects may be influenced by other components in the preparation.
Metabolomics Excellent as an internal standard for quantitative analysis.Not suitable as a standard due to heterogeneity.
Drug Screening Preferred for high-throughput screening due to consistency.May produce false positives or negatives.

Experimental Protocols

To provide a practical framework for comparing these two sources of this compound, we outline key experimental protocols for their synthesis, purification, and analysis.

Protocol 1: Chemo-enzymatic Synthesis of this compound

This method combines chemical synthesis of the fatty acid with enzymatic ligation to Coenzyme A.

Materials:

  • (5Z)-Dodecenoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, MgCl2

Procedure:

  • Activation of (5Z)-Dodecenoic Acid: Dissolve (5Z)-dodecenoic acid in anhydrous THF. Add CDI in a 1:1.2 molar ratio and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Ligation to Coenzyme A: In a separate vial, dissolve Coenzyme A trilithium salt in sodium bicarbonate buffer. Add the acyl-imidazole solution to the Coenzyme A solution and stir at room temperature for 2 hours.

  • Purification: Purify the resulting this compound by reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to produce this compound from its precursors.

Materials:

  • (5Z)-Dodecenoic acid

  • Coenzyme A lithium salt

  • Acyl-CoA Synthetase (commercially available or purified)

  • ATP

  • MgCl2

  • Triton X-100

  • HEPES buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, ATP, MgCl2, Coenzyme A, and Triton X-100.

  • Add (5Z)-dodecenoic acid to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Terminate the reaction by adding an acidic solution (e.g., perchloric acid) and purify by solid-phase extraction or HPLC.

Protocol 3: Purification of Biologically Derived Acyl-CoAs from Cell Lysates

This protocol describes a general method for extracting and purifying acyl-CoAs from cellular material.

Materials:

  • Cell pellet

  • Lysis buffer (e.g., containing protease inhibitors)

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Elution buffer (e.g., methanol (B129727) or acetonitrile with a small percentage of acid)

Procedure:

  • Lyse the cell pellet using sonication or homogenization in a suitable lysis buffer on ice.

  • Precipitate proteins by adding cold acetonitrile and centrifuge to pellet the precipitate.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove unbound contaminants.

  • Elute the acyl-CoAs using the elution buffer.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for analysis.

Protocol 4: Analytical Characterization by HPLC-MS/MS

This protocol outlines the analysis of this compound by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other components.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion of this compound to a specific product ion. The precursor ion will be [M+H]+. Common fragment ions for acyl-CoAs include those resulting from the cleavage of the phosphodiester bond.[1]

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of this compound and the experimental procedures, the following diagrams illustrate the relevant signaling pathway and a typical workflow for comparing the synthetic and biologically derived forms.

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid ((5Z)-Dodecenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase CoA, ATP Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Mitochondrion Mitochondrial Matrix Acyl_CoA->Mitochondrion Beta_Oxidation Beta-Oxidation Spiral Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Simplified pathway of fatty acid beta-oxidation.

Experimental_Workflow cluster_synthesis Source Preparation cluster_analysis Characterization & Comparison Synthetic Chemical Synthesis Purification HPLC Purification Synthetic->Purification Biological Enzymatic Synthesis or Extraction Biological->Purification Analysis Purity (HPLC) Identity (MS, NMR) Purification->Analysis Bioactivity Enzymatic Assays Cell-based Assays Analysis->Bioactivity Data_Interpretation Data Interpretation and Conclusion Bioactivity->Data_Interpretation

Caption: Workflow for comparing synthetic and biologically derived compounds.

Conclusion

The selection between synthetic and biologically derived this compound is contingent upon the specific experimental requirements. For quantitative studies, such as enzyme kinetics, metabolomics, and drug screening, the high purity and consistency of synthetic this compound are paramount. For qualitative or exploratory studies where the biological context and potential interactions with other cellular components are of interest, a well-characterized biologically derived preparation may be suitable. Researchers should carefully consider the trade-offs between purity, cost, and the potential for confounding variables when designing their experiments. The provided protocols offer a starting point for the in-house preparation and analysis of this compound, enabling a more controlled and informed use of this important metabolic intermediate.

References

A Researcher's Guide to (5Z)-Dodecenoyl-CoA: Purity, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biochemistry, drug development, and metabolic studies, the quality and characteristics of lipid molecules are paramount. (5Z)-Dodecenoyl-CoA, a key intermediate in fatty acid metabolism, is a frequently utilized substrate in various enzymatic assays. This guide provides a comprehensive assessment of commercially available this compound, focusing on its purity, a comparison with its common isomer (2E)-Dodecenoyl-CoA, and detailed experimental protocols for in-house verification.

Commercial Availability and Purity Assessment

This compound is available from several reputable suppliers catering to the research community. While specific batch-to-batch purity can vary, top-tier suppliers generally guarantee a purity of ≥95-98% for their lipid products.

Table 1: Comparison of Commercially Available Dodecenoyl-CoA Isomers

FeatureThis compound(2E)-Dodecenoyl-CoA
Typical Purity ≥95%≥98%
Common Suppliers MedChemExpress, Avanti Polar LipidsCayman Chemical, Avanti Polar Lipids
Primary Analytical Methods for Purity HPLC, LC-MS/MSHPLC, LC-MS/MS
Storage Conditions -20°C-20°C

Note: The purity percentages are based on typical product specifications from major suppliers. Researchers should always refer to the certificate of analysis for the specific lot they purchase.

The most common methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques allow for the separation and quantification of the target molecule from potential impurities, which may include isomers, oxidized species, or hydrolysis products.

Performance Comparison: The Tale of Two Isomers

The key difference between this compound and its alternative, (2E)-Dodecenoyl-CoA, lies in the stereochemistry of the double bond. This seemingly subtle difference has significant implications for their roles and processing in biological systems, particularly in the context of fatty acid β-oxidation.

(2E)-Dodecenoyl-CoA is the standard intermediate in the β-oxidation of saturated fatty acids. In contrast, this compound is an intermediate in the oxidation of unsaturated fatty acids. Its cis-double bond at position 5 prevents it from being a direct substrate for the next enzyme in the canonical β-oxidation spiral, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert the cis-double bond to a trans-double bond, yielding (2E)-Dodecenoyl-CoA, which can then re-enter the main β-oxidation pathway.

This enzymatic distinction forms the basis of their performance comparison. The choice between these isomers as a research tool depends entirely on the specific biological question being addressed.

Table 2: Performance and Application Comparison

ParameterThis compound(2E)-Dodecenoyl-CoA
Role in β-Oxidation Intermediate in unsaturated fatty acid oxidationStandard intermediate in fatty acid oxidation
Enzymatic Processing Requires enoyl-CoA isomeraseDirect substrate for enoyl-CoA hydratase
Primary Research Applications Studying unsaturated fatty acid metabolism, investigating enoyl-CoA isomerase activityStudying the core β-oxidation pathway, assaying enoyl-CoA hydratase and acyl-CoA dehydrogenase activity
Expected Outcome in a standard β-oxidation assay Slower or no processing without supplemental enoyl-CoA isomeraseEfficient processing to downstream metabolites

Experimental Protocols

To ensure the quality of purchased this compound and to perform comparative studies, the following experimental protocols are recommended.

Protocol 1: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 25 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.9

  • Mobile Phase B: Acetonitrile

  • UV detector set to 260 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).

  • Set up a gradient elution on the HPLC system, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Inject the sample onto the column.

  • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Calculate the purity by integrating the area of the major peak corresponding to this compound and expressing it as a percentage of the total peak area.

Protocol 2: Comparative Enzymatic Assay using Enoyl-CoA Hydratase

Objective: To compare the substrate suitability of this compound and (2E)-Dodecenoyl-CoA for enoyl-CoA hydratase.

Materials:

  • This compound

  • (2E)-Dodecenoyl-CoA

  • Purified enoyl-CoA hydratase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Spectrophotometer capable of reading at 340 nm

  • 3-hydroxyacyl-CoA dehydrogenase (as a coupling enzyme)

  • NAD+

Procedure:

  • Prepare separate reaction mixtures for each substrate in a quartz cuvette. Each mixture should contain the reaction buffer, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add either this compound or (2E)-Dodecenoyl-CoA to the respective cuvettes to a final concentration of, for example, 100 µM.

  • Initiate the reaction by adding a small amount of enoyl-CoA hydratase.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by the coupling enzyme as 3-hydroxyacyl-CoA is formed.

  • The rate of increase in absorbance is proportional to the rate of the enoyl-CoA hydratase reaction. Compare the initial rates for both substrates. A significantly higher rate for (2E)-Dodecenoyl-CoA is expected.

Visualizing the Workflow and Pathways

To further clarify the experimental process and the metabolic context, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject sample onto C18 column Dissolution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 260 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Beta_Oxidation_Pathway cluster_unsaturated Unsaturated Fatty Acid Oxidation cluster_standard Standard Beta-Oxidation Pathway Unsaturated_FA This compound Isomerase Enoyl-CoA Isomerase Unsaturated_FA->Isomerase Isomerization Standard_Intermediate (2E)-Dodecenoyl-CoA Isomerase->Standard_Intermediate Hydratase Enoyl-CoA Hydratase Standard_Intermediate->Hydratase Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA

A Researcher's Guide to the Relative Quantification of (5Z)-Dodecenoyl-CoA Across Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the relative quantification of (5Z)-Dodecenoyl-CoA, an intermediate in the beta-oxidation of unsaturated fatty acids. We present detailed experimental protocols, supporting data on the expected behavior of long-chain acyl-CoAs under various experimental conditions, and visualizations of the relevant metabolic pathways.

Comparative Analysis of Quantification Methodologies

The accurate quantification of this compound, like other long-chain acyl-Coenzyme A (acyl-CoA) species, presents analytical challenges due to its low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity. Below is a comparison of common approaches.

MethodologyPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity (sub-picomole detection), high specificity, allows for multiplexed analysis of multiple acyl-CoAs.[1]Requires specialized equipment, potential for ion suppression from matrix components.
High-Performance Liquid Chromatography (HPLC) with UV detection Separation of acyl-CoAs based on their physicochemical properties, with detection via UV absorbance of the adenine (B156593) ring of CoA.Relatively accessible instrumentation.Lower sensitivity compared to MS, potential for co-elution with other UV-absorbing compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate relative quantification of this compound. The following sections outline a standard workflow from sample preparation to data analysis using LC-MS/MS.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods designed for the robust extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (e.g., liver, heart)

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Internal standards (e.g., odd-chain length fatty acyl-CoAs like C17:0-CoA)

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in ice-cold homogenization buffer.

  • Solvent Extraction: Add a mixture of acetonitrile and isopropanol to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion for this compound (C12:1-CoA): The specific m/z for the protonated molecule [M+H]⁺.

  • Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507.1 m/z).[1]

  • Collision Energy and other source parameters: Optimized for the specific instrument and analyte.

Expected Relative Quantification of Long-Chain Acyl-CoAs Across Experimental Conditions

Experimental ConditionTissue/Cell TypeExpected Change in Long-Chain Acyl-CoA LevelsRationaleSupporting Evidence
High-Fat Diet Liver, MuscleIncreaseIncreased availability of fatty acids from the diet leads to a larger pool of activated fatty acids (acyl-CoAs) for metabolism.Studies on high-fat diet-fed rodents show an accumulation of total long-chain acyl-CoAs in the liver.[2]
Fasting LiverIncreaseMobilization of fatty acids from adipose tissue to the liver for beta-oxidation and ketogenesis increases the hepatic acyl-CoA pool.Fasting is known to increase the levels of long-chain acyl-CoAs in the liver to provide energy.
Metabolic Disease (e.g., Type 2 Diabetes) Liver, HeartIncreaseImpaired beta-oxidation and insulin (B600854) resistance can lead to the accumulation of unprocessed acyl-CoAs, contributing to lipotoxicity.Dysregulation of fatty acid metabolism in diabetes is associated with elevated levels of intracellular acyl-CoAs.
Inhibition of Beta-Oxidation VariousIncreasePharmacological or genetic inhibition of key enzymes in the beta-oxidation pathway will cause the upstream accumulation of their acyl-CoA substrates.This is a direct consequence of blocking the metabolic flux through the pathway.
Dodecenoyl-CoA Isomerase Deficiency Fibroblasts, other tissuesSpecific increase in this compoundThe direct substrate of the deficient enzyme would be expected to accumulate.While not directly quantified in the literature, this is the expected biochemical outcome.

Note: The precise fold-change of this compound will depend on the specific experimental model, the duration of the intervention, and the analytical methodology employed. The use of appropriate internal standards is critical for accurate relative quantification.

Biological Role and Signaling Pathway of this compound

This compound is an intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids with a double bond at an odd-numbered carbon. Its metabolism is crucial for the complete degradation of these fatty acids to acetyl-CoA, which can then enter the citric acid cycle for energy production.

The key enzyme in the metabolism of this compound is Dodecenoyl-CoA Isomerase (also known as Δ3,Δ2-enoyl-CoA isomerase). This enzyme catalyzes the isomerization of the cis-Δ3 double bond of this compound to a trans-Δ2 double bond, forming (2E)-Dodecenoyl-CoA. This product can then be processed by the subsequent enzymes of the beta-oxidation spiral.

Beta_Oxidation_of_Unsaturated_Fatty_Acid Metabolic Pathway of this compound Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., C12:1) Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Activation Five_Z_Dodecenoyl_CoA This compound Acyl_CoA_Synthetase->Five_Z_Dodecenoyl_CoA Dodecenoyl_CoA_Isomerase Dodecenoyl-CoA Isomerase Five_Z_Dodecenoyl_CoA->Dodecenoyl_CoA_Isomerase Isomerization Two_E_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA Dodecenoyl_CoA_Isomerase->Two_E_Dodecenoyl_CoA Beta_Oxidation_Spiral Beta-Oxidation Spiral Two_E_Dodecenoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Multiple Rounds Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Energy_Production Energy Production (ATP) Citric_Acid_Cycle->Energy_Production

Caption: Metabolic fate of this compound in beta-oxidation.

This guide provides a framework for the relative quantification of this compound. While direct comparative experimental data for this specific molecule remains elusive in the public domain, the provided protocols and expected trends based on the behavior of related long-chain acyl-CoAs offer a solid foundation for researchers in this field. The continued application of advanced metabolomics techniques will undoubtedly shed more light on the specific regulation of this compound in various physiological and pathological states.

References

Validating the Biological Activity of Synthetic (5Z)-Dodecenoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of synthetic biomolecules is a critical step in ensuring their utility and relevance in experimental systems. This guide provides a comparative framework for validating the biological activity of synthetic (5Z)-Dodecenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. We present comparative data, detailed experimental protocols, and visual workflows to objectively assess its performance against relevant alternatives.

This compound is a long-chain acyl-coenzyme A (acyl-CoA) that plays a crucial role in cellular metabolism.[1] As an intermediate in the beta-oxidation of monounsaturated fatty acids with a double bond at an odd-numbered carbon, its proper processing is essential for energy production. The key enzyme responsible for its metabolism is Δ3,Δ2-enoyl-CoA isomerase, which catalyzes the conversion of the cis-Δ5 or trans-Δ5 double bond to a trans-Δ2 double bond, a necessary step for the subsequent reactions of the beta-oxidation spiral.[2][3] This guide focuses on the enzymatic validation of synthetic this compound by comparing its activity with commercially available and structurally related acyl-CoAs.

Comparative Analysis of Enzyme Kinetics

To quantitatively assess the biological activity of synthetic this compound, its kinetic parameters with key enzymes in fatty acid metabolism can be compared to alternative acyl-CoA substrates. The primary enzyme of interest is Δ3,Δ2-enoyl-CoA isomerase. Additionally, comparisons with enzymes such as acyl-CoA dehydrogenases and carnitine palmitoyltransferases (CPT) can provide a broader understanding of its metabolic fate.

For the purpose of this guide, we will compare the activity of this compound with two relevant alternatives:

  • Dodecanoyl-CoA: A saturated long-chain acyl-CoA, to assess the impact of the double bond on enzyme activity.

  • (2E)-Dodecenoyl-CoA: The trans-isomer, which is the product of the Δ3,Δ2-enoyl-CoA isomerase reaction, to evaluate substrate specificity.

The following table summarizes hypothetical, yet plausible, kinetic data for these substrates with rat liver mitochondrial Δ3,Δ2-enoyl-CoA isomerase. This data is illustrative and should be determined experimentally for any new batch of synthetic this compound.

SubstrateEnzymeKm (µM)Vmax (U/mg)kcat/Km (M-1s-1)
Synthetic this compound Δ3,Δ2-enoyl-CoA Isomerase251506.0 x 106
Dodecanoyl-CoAΔ3,Δ2-enoyl-CoA IsomeraseNo significant activity--
(2E)-Dodecenoyl-CoAΔ3,Δ2-enoyl-CoA Isomerase>500<5<1.0 x 104
Synthetic this compound Long-Chain Acyl-CoA Dehydrogenase15201.3 x 106
Dodecanoyl-CoALong-Chain Acyl-CoA Dehydrogenase10505.0 x 106
(2E)-Dodecenoyl-CoALong-Chain Acyl-CoA Dehydrogenase5801.6 x 107
Synthetic this compound Carnitine Palmitoyltransferase I (CPT1)1254.2 x 105
Dodecanoyl-CoACarnitine Palmitoyltransferase I (CPT1)8101.3 x 106
(2E)-Dodecenoyl-CoACarnitine Palmitoyltransferase I (CPT1)1088.0 x 105

Note: The data presented in this table is for illustrative purposes and should be experimentally verified.

Experimental Protocols

Accurate validation of synthetic this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for key enzymatic assays.

Protocol 1: Δ3,Δ2-Enoyl-CoA Isomerase Activity Assay

This assay measures the isomerization of this compound to (2E)-Dodecenoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond in the product.

Materials:

  • Purified Δ3,Δ2-enoyl-CoA isomerase (from rat liver mitochondria or recombinant source)

  • Synthetic this compound

  • Dodecanoyl-CoA (negative control)

  • (2E)-Dodecenoyl-CoA (for standard curve)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of synthetic this compound and alternative substrates in the assay buffer. Determine the precise concentration by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) using an extinction coefficient of 16,400 M-1cm-1.

  • Prepare a dilution series of the substrates in the assay buffer to determine Km.

  • In a 96-well plate or cuvette, add the assay buffer and the substrate to a final volume of 190 µL.

  • Equilibrate the plate/cuvette to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 10 µL of a pre-diluted solution of Δ3,Δ2-enoyl-CoA isomerase.

  • Immediately monitor the increase in absorbance at 263 nm for 5-10 minutes.

  • Calculate the initial velocity (V0) from the linear portion of the absorbance curve using the molar extinction coefficient of (2E)-Dodecenoyl-CoA at 263 nm (ε = 6,700 M-1cm-1).

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the activity of long-chain acyl-CoA dehydrogenase (LCAD) by monitoring the reduction of a redox dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified LCAD (from bovine liver or recombinant source)

  • Synthetic this compound and alternative substrates

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Phenazine methosulfate (PMS)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare stock solutions of substrates as described in Protocol 1.

  • Prepare a reaction mixture containing assay buffer, PMS, and DCPIP.

  • In a cuvette, add the reaction mixture and the substrate.

  • Equilibrate to 30°C.

  • Initiate the reaction by adding a small amount of purified LCAD.

  • Monitor the decrease in absorbance at 600 nm as DCPIP is reduced.

  • Calculate the initial velocity using the molar extinction coefficient of DCPIP at 600 nm (ε = 21,000 M-1cm-1).

  • Determine Km and Vmax as described in Protocol 1.

Protocol 3: Carnitine Palmitoyltransferase I (CPT1) Forward Assay

This radioisotope assay measures the activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from acyl-CoA and radiolabeled L-carnitine.

Materials:

  • Isolated mitochondria or microsomes containing CPT1

  • Synthetic this compound and alternative substrates

  • [3H]L-carnitine

  • Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, pH 7.4

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction termination solution: 1 M HCl

  • Water-saturated butanol

Procedure:

  • Prepare stock solutions of substrates as described in Protocol 1.

  • Prepare a reaction mixture containing assay buffer, BSA, and [3H]L-carnitine.

  • In a microcentrifuge tube, add the reaction mixture and the substrate.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the mitochondrial/microsomal preparation.

  • Incubate for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Extract the radiolabeled acylcarnitine by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [3H]L-carnitine.

  • Determine Km and Vmax as described in Protocol 1.

Visualizing Metabolic and Experimental Pathways

To further clarify the biological context and experimental workflows, the following diagrams have been generated using Graphviz.

Beta_Oxidation_Unsaturated_Fatty_Acid 5Z-Dodecenoyl-CoA 5Z-Dodecenoyl-CoA Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase 5Z-Dodecenoyl-CoA->Enoyl-CoA_Isomerase 2E-Dodecenoyl-CoA 2E-Dodecenoyl-CoA Enoyl-CoA_Isomerase->2E-Dodecenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 2E-Dodecenoyl-CoA->Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA->Acyl-CoA_Dehydrogenase Beta-Ketoacyl-CoA Beta-Ketoacyl-CoA Acyl-CoA_Dehydrogenase->Beta-Ketoacyl-CoA Thiolase Thiolase Beta-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Decanoyl-CoA Decanoyl-CoA Thiolase->Decanoyl-CoA

Caption: Beta-oxidation pathway for this compound.

Isomerase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Substrates Prepare Substrate Stocks (this compound & Alternatives) Mix_Reagents Combine Assay Buffer and Substrate Prepare_Substrates->Mix_Reagents Prepare_Enzyme Prepare Enzyme Dilution (Δ3,Δ2-Enoyl-CoA Isomerase) Initiate_Reaction Add Enzyme to Initiate Prepare_Enzyme->Initiate_Reaction Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 263 nm Initiate_Reaction->Monitor_Absorbance Calculate_Kinetics Calculate V0 and Determine Km and Vmax Monitor_Absorbance->Calculate_Kinetics

Caption: Workflow for the Δ3,Δ2-Enoyl-CoA Isomerase assay.

Logical_Comparison Synthetic_Product Synthetic this compound Enzymatic_Assays Comparative Enzymatic Assays (Isomerase, ACAD, CPT1) Synthetic_Product->Enzymatic_Assays Biological_Activity Biological Activity Validation Alternative_1 Saturated Alternative (Dodecanoyl-CoA) Alternative_1->Enzymatic_Assays Alternative_2 Isomeric Alternative ((2E)-Dodecenoyl-CoA) Alternative_2->Enzymatic_Assays Data_Analysis Kinetic Parameter Comparison (Km, Vmax, kcat/Km) Enzymatic_Assays->Data_Analysis Data_Analysis->Biological_Activity

Caption: Logical framework for comparative validation.

By following these protocols and comparative analyses, researchers can confidently validate the biological activity of their synthetic this compound, ensuring its suitability for further investigation into the intricate pathways of fatty acid metabolism and related drug discovery efforts.

References

Evaluating Derivatization Methods for (5Z)-Dodecenoyl-CoA Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain fatty acyl-CoAs like (5Z)-Dodecenoyl-CoA is crucial for understanding various metabolic pathways. This guide provides an objective comparison of two primary analytical approaches: direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a derivatization-based method involving phosphate (B84403) methylation prior to LC-MS/MS analysis. The performance of these methods is evaluated based on principles, experimental workflows, and available data for similar analytes.

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. Its accurate measurement is essential for studying lipid metabolism and related disorders. While direct analysis of acyl-CoAs is feasible, derivatization techniques are often employed to enhance analytical performance. This guide focuses on a comparative evaluation of direct versus derivatization-based approaches for the analysis of this compound.

Comparison of Analytical Methods

The two methods—direct LC-MS/MS analysis and phosphate methylation with subsequent LC-MS/MS analysis—offer distinct advantages and disadvantages for the quantification of this compound. The choice of method will depend on the specific requirements of the study, such as sensitivity, sample throughput, and the availability of instrumentation.

FeatureDirect LC-MS/MS AnalysisPhosphate Methylation LC-MS/MS
Principle Direct detection of the intact this compound molecule by mass spectrometry.Chemical modification of the phosphate groups of the CoA moiety to improve chromatographic retention and peak shape.
Workflow Sample Extraction -> LC-MS/MS AnalysisSample Extraction -> Derivatization -> LC-MS/MS Analysis
Sensitivity Generally provides good sensitivity, with limits of quantification (LOQs) for medium-chain acyl-CoAs reported in the low nanomolar range.[1]Can enhance sensitivity by improving chromatographic performance and reducing analyte loss on surfaces. LOQs for very-long-chain acyl-CoAs have been reported as low as 4.2 nM.[1]
Throughput Higher throughput due to fewer sample preparation steps.Lower throughput due to the additional derivatization step.
Advantages - Simpler and faster workflow- Less potential for sample loss or introduction of artifacts from derivatization reactions.- Improved chromatographic peak shape and resolution[1]- Reduced analyte adsorption to glass and metallic surfaces[1]- Potential for increased sensitivity.
Disadvantages - Potential for poor peak shape and chromatographic retention due to the amphiphilic nature of acyl-CoAs.- Susceptible to ion suppression from matrix components.- More complex and time-consuming workflow.- Potential for incomplete derivatization or side reactions.- Requires careful optimization of reaction conditions.

Experimental Protocols

Method 1: Direct LC-MS/MS Analysis of this compound

This method involves the direct injection of an extracted sample containing this compound into an LC-MS/MS system.

1. Sample Extraction:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 10% trichloroacetic acid).

  • Perform solid-phase extraction (SPE) for sample cleanup and enrichment of acyl-CoAs.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 8.1.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from 100% A to 76.5% A over 21 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for this compound: Determined by the specific adduct (e.g., [M+H]+).

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.

Method 2: Phosphate Methylation Derivatization for LC-MS/MS Analysis

This method introduces a derivatization step to improve the analytical properties of this compound.

1. Sample Extraction:

  • Follow the same sample extraction procedure as in Method 1.

2. Derivatization Protocol:

  • After extraction and drying, reconstitute the sample in the derivatization reagent. A common reagent for phosphate methylation has not been explicitly detailed in the initial search for this specific application, however, the principle involves converting the phosphate groups to their methyl esters. This would typically involve a reagent like trimethylsilyldiazomethane (B103560) in a suitable solvent, followed by incubation.

3. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • The chromatographic conditions may be similar to the direct analysis method but might require re-optimization to achieve the best separation of the derivatized analytes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • MS/MS Mode: MRM.

    • Precursor Ion for methylated this compound: This will be shifted by the mass of the added methyl groups compared to the underivatized molecule.

    • Product Ion: Fragmentation patterns will be specific to the methylated derivative and need to be determined empirically.

Visualizing the Metabolic Context

To understand the biological significance of this compound, it is essential to visualize its role in metabolic pathways. This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The following diagram illustrates this process.

Beta_Oxidation_of_Unsaturated_Fatty_Acids cluster_pathway Beta-Oxidation of this compound Dodecenoyl_CoA This compound Isomerase Enoyl-CoA Isomerase Dodecenoyl_CoA->Isomerase Trans_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA Isomerase->Trans_Dodecenoyl_CoA Isomerization Hydratase Enoyl-CoA Hydratase Trans_Dodecenoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxy-dodecanoyl-CoA Hydratase->Hydroxyacyl_CoA Hydration Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Keto-dodecanoyl-CoA Dehydrogenase->Ketoacyl_CoA Oxidation Thiolase Thiolase Ketoacyl_CoA->Thiolase Decanoyl_CoA Decanoyl-CoA Thiolase->Decanoyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Beta-oxidation pathway of this compound.

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Sample Biological Sample (Tissue or Cells) Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional - e.g., Phosphate Methylation) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Analysis Derivatization->LC_MS Derivatized Sample Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion

Both direct LC-MS/MS analysis and phosphate methylation-based derivatization are viable methods for the quantification of this compound. The direct analysis method offers a simpler and higher-throughput workflow, making it suitable for large-scale screening studies. The derivatization method, while more complex, can provide improved chromatographic performance and potentially higher sensitivity, which is advantageous for studies requiring the detection of low-abundance species or facing significant matrix effects. The choice between these methods should be guided by the specific analytical challenges and research questions at hand. For routine analysis, the direct LC-MS/MS approach is often sufficient, while the derivatization method provides a powerful alternative for more demanding applications.

References

Safety Operating Guide

Navigating the Safe Disposal of (5Z)-Dodecenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle (5Z)-Dodecenoyl-CoA with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Key Safety Measures:

  • Eye Protection: Wear safety goggles to protect against potential splashes.

  • Hand Protection: Use appropriate chemical-resistant gloves to prevent skin contact.

  • Body Protection: A lab coat should be worn to protect clothing and skin.

  • Ventilation: Work in a well-ventilated area or under a fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid direct contact with the spilled material.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste, following institutional and local regulations. Do not discharge this compound into drains or the environment.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled chemical waste container.

    • The container should be made of a material compatible with the chemical and should be sealable.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any known hazard information. While specific hazards are not well-documented, it is prudent to treat it as potentially harmful and an environmental hazard. A general "Caution: Chemical Waste" label is advisable.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the disposal service with all available information about the compound.

Quantitative Data Summary

As specific quantitative data regarding the toxicity or environmental impact of this compound is not available, the following table summarizes general safety and handling parameters based on best practices for laboratory chemicals.

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.
Handling Area Well-ventilated area, preferably a chemical fume hood.
Waste Container Labeled, sealable, and chemically compatible container.
Disposal Route Through institutional EHS or a licensed chemical waste contractor.
Environmental Precaution Do not discharge into drains or the environment. Treat as potentially toxic to aquatic life.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated Container B->C D Clearly Label Container with Chemical Name and Hazards C->D E Seal Container Securely D->E F Store in a Designated Chemical Waste Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H End: Proper Disposal by Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling (5Z)-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5Z)-Dodecenoyl-CoA

Hazard Assessment

This compound is a coenzyme A derivative intended for research use only.[2][3] While specific toxicity data is unavailable, compounds of this nature may cause irritation upon contact with skin or eyes, and inhalation of aerosols or dusts should be avoided. Standard laboratory chemical safety precautions are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[4][5]Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.[6]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[4][6]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[6]
Body Protection A lab coat with long sleeves and buttoned cuffs. A chemically resistant apron is recommended when handling larger quantities.[4][6]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if handling the solid compound outside of a chemical fume hood or if aerosols may be generated.[6]Protects against the inhalation of fine powders or aerosols.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[4]Protects feet from spills.
Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is essential for safe handling.

  • Preparation :

    • Read and understand this handling guide thoroughly before commencing any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a dedicated and clearly labeled workspace within a certified chemical fume hood.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound :

    • All manipulations of this compound, including weighing and dissolution, should be performed within a chemical fume hood to control potential vapor or aerosol exposure.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid material, avoiding direct contact.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used during the procedure.

    • Remove and dispose of the outer pair of gloves immediately after handling.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour this waste down the drain.

  • Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Guide prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace & Equipment handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A flowchart outlining the standard operating procedure for safely handling this compound.

Logical Relationship for Spill Response

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large cleanup Contain & Clean with Absorbent small_spill->cleanup evacuate Evacuate Area large_spill->evacuate dispose Dispose as Hazardous Waste cleanup->dispose contact_ehs Contact EHS evacuate->contact_ehs

Caption: A decision tree for the appropriate response to a spill of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。